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Core Science & Biosynthesis

Foundational

Amikacin's Mechanism of Action on the 30S Ribosomal Subunit: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Amikacin (B45834), a semi-synthetic aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial 30S ribo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amikacin (B45834), a semi-synthetic aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning amikacin's action. By binding to a specific site on the 16S ribosomal RNA (rRNA), amikacin induces significant conformational changes that disrupt the fidelity and efficiency of translation. This interference manifests as a dual assault on the ribosome: the inhibition of protein synthesis and the induction of mRNA mistranslation, leading to the production of non-functional or toxic proteins and ultimately, bacterial cell death. This document details the binding kinetics, thermodynamics, and structural consequences of amikacin's interaction with the 30S subunit. It further outlines key experimental protocols for studying these phenomena and presents quantitative data to support the described mechanisms.

Core Mechanism of Action: Targeting the Ribosomal A-Site

Amikacin's primary target is the A-site (aminoacyl-tRNA binding site) within the decoding center of the 30S ribosomal subunit.[1][2][3] This site is crucial for ensuring the correct pairing between the mRNA codon and the corresponding aminoacyl-tRNA anticodon.

Binding to the 16S rRNA

Amikacin, like other 2-deoxystreptamine (B1221613) aminoglycosides, binds with high affinity to a specific pocket within helix 44 (h44) of the 16S rRNA.[4] This binding is stabilized by a network of hydrogen bonds between the amikacin molecule and the rRNA nucleotides. The unique L-HABA (L-(-)-γ-amino-α-hydroxybutyric acid) group of amikacin provides additional interactions with the A-site, contributing to its high affinity and broad spectrum of activity.[5]

Induction of Conformational Changes

The binding of amikacin to the A-site induces a critical conformational change in two universally conserved adenine (B156593) residues, A1492 and A1493, causing them to flip out from their stacked positions within h44.[6] This "flipped-out" conformation mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred. By locking the A-site in this "on" state, amikacin compromises the ribosome's proofreading capabilities.[5]

Consequences of Amikacin Binding

The amikacin-induced conformational changes in the A-site have two major downstream effects that cripple the bacterial cell:

Inhibition of Protein Synthesis

Amikacin physically obstructs the translocation of the ribosome along the mRNA transcript.[1] By stabilizing the binding of tRNA in the A-site, it hinders the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl site), thereby stalling protein elongation.[4] This leads to a dose-dependent reduction in the overall rate of protein synthesis.

Induction of mRNA Mistranslation

The compromised proofreading function of the ribosome leads to the erroneous incorporation of incorrect amino acids into the growing polypeptide chain.[2][5] The ribosome is tricked into accepting near-cognate aminoacyl-tRNAs, resulting in the synthesis of aberrant proteins.[4] These malformed proteins can be non-functional, misfolded, or even toxic to the cell, contributing significantly to the bactericidal effect of amikacin. This mistranslation can manifest as both amino acid substitutions and premature termination of translation due to stop codon readthrough or frameshifting.

Quantitative Data

The following tables summarize key quantitative parameters related to amikacin's interaction with the 30S ribosomal subunit and its impact on protein synthesis.

Table 1: Binding Affinity and Inhibition Constants

ParameterValueMethodSource
Equilibrium Dissociation Constant (Kd) Micromolar (µM) rangeIsothermal Titration Calorimetry (ITC)[7]
Half-maximal Inhibitory Concentration (IC50) ~0.5 µMIn Vitro Translation Assay[6]

Table 2: Amikacin-Induced Mistranslation in E. coli

Mistranslation EventFold Increase (at 1/2 MIC)MethodSource
Stop Codon Readthrough ~2-foldFluorescent Reporter Assay[8]
Frameshift Less significant than stop codon readthroughFluorescent Reporter Assay[8]

Visualization of Pathways and Workflows

Amikacin's Core Mechanism on the 30S Subunit

Amikacin_Mechanism Amikacin Amikacin A_Site A-Site of 16S rRNA (h44) Amikacin->A_Site Binds to Conformational_Change Conformational Change (A1492/A1493 flip-out) A_Site->Conformational_Change Induces Inhibition Inhibition of Translocation Conformational_Change->Inhibition Mistranslation mRNA Mistranslation (near-cognate tRNA acceptance) Conformational_Change->Mistranslation Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block Aberrant_Proteins Aberrant/Toxic Proteins Mistranslation->Aberrant_Proteins Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Cell_Death Aberrant_Proteins->Cell_Death

Caption: Core mechanism of amikacin action on the 30S ribosomal subunit.

Bacterial Stress Response to Amikacin-Induced Misfolded Proteins

Bacterial_Stress_Response cluster_Amikacin Amikacin Action cluster_Cpx Cpx Envelope Stress Response cluster_RpoH RpoH Heat Shock Response Amikacin Amikacin Ribosome 30S Ribosome Amikacin->Ribosome Inhibits Misfolded_Proteins Misfolded Proteins (Cytosolic & Membrane) Ribosome->Misfolded_Proteins Causes CpxA Sensor Kinase CpxA (Activated) Misfolded_Proteins->CpxA DnaK DnaK Sequestration Misfolded_Proteins->DnaK CpxR Response Regulator CpxR (Phosphorylated) CpxA->CpxR Phosphorylates Periplasmic_Proteases Upregulation of Periplasmic Proteases (e.g., DegP) CpxR->Periplasmic_Proteases Activates Transcription RpoH σ³² (RpoH) Stabilized DnaK->RpoH Leads to Chaperones_Proteases Upregulation of Chaperones (DnaK, GroEL) & Proteases RpoH->Chaperones_Proteases Directs Transcription

Caption: Bacterial stress response pathways activated by amikacin.

Experimental Workflow: Ribosome Profiling

Ribosome_Profiling_Workflow Start Bacterial Culture (Mid-log phase) Treatment Treat with Amikacin Start->Treatment Harvest Rapidly Arrest Translation & Harvest Cells Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Nuclease RNase Digestion (Degrade unprotected mRNA) Lysis->Nuclease Monosomes Isolate Monosomes (Ribosome-Protected Fragments - RPFs) Nuclease->Monosomes RNA_Extraction Extract RPFs Monosomes->RNA_Extraction Library_Prep cDNA Library Preparation (Ligation of adapters, RT-PCR) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis (Map reads to genome, quantify ribosome occupancy) Sequencing->Analysis End Genome-wide Translational Landscape Analysis->End

Caption: Simplified workflow for a ribosome profiling experiment.

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of amikacin on protein synthesis in a cell-free system.

Principle: A reconstituted E. coli translation system is programmed with an mRNA encoding a reporter protein (e.g., Green Fluorescent Protein - GFP). The synthesis of the reporter protein is monitored in the presence of varying concentrations of amikacin. The concentration at which protein synthesis is inhibited by 50% (IC50) is determined.

Methodology:

  • Preparation of Reaction Mixture:

    • All reactions are performed in a HEPES-Polymix buffer (pH 7.5) at 37°C.

    • Buffer composition: 5 mM HEPES, 95 mM KCl, 5 mM Mg(OAc)2, 5 mM NH4Cl, 0.5 mM CaCl2, 8 mM putrescine, 1 mM spermidine, and 1 mM DTT.

    • The reaction mixture should contain:

      • 70S ribosomes (e.g., 1 µM)

      • A complete set of translation factors (Initiation, Elongation, and Release factors)

      • Bulk tRNA and a full set of aminoacyl-tRNA synthetases

      • The 20 essential amino acids

      • An energy regeneration system (e.g., 10 mM phosphoenolpyruvate, 50 µg/mL pyruvate (B1213749) kinase, ATP, GTP)

  • Initiation of Reaction:

    • Prepare serial dilutions of amikacin in the reaction buffer.

    • Add the mRNA encoding the reporter protein (e.g., GFP) to the reaction mixture.

    • Initiate the translation reaction by adding the energy source.

  • Data Acquisition:

    • Monitor the synthesis of the reporter protein over time. For GFP, this can be done by measuring the increase in fluorescence at the appropriate excitation and emission wavelengths.

    • Record data at regular intervals.

  • Data Analysis:

    • Plot the rate of protein synthesis as a function of amikacin concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Ribosome Profiling

This high-throughput sequencing technique provides a genome-wide snapshot of translation, revealing the precise positions of ribosomes on all mRNAs within a cell.

Principle: Bacterial cells are treated with amikacin, and translation is arrested. The cells are lysed, and mRNA not protected by ribosomes is digested with RNase. The resulting ribosome-protected fragments (RPFs) are sequenced and mapped to the genome to determine ribosome occupancy.

Methodology:

  • Cell Culture and Treatment:

    • Grow bacterial cultures (e.g., E. coli) to mid-logarithmic phase.

    • Treat the culture with the desired concentration of amikacin for a specified time.

    • Rapidly arrest translation and harvest the cells (e.g., by flash-freezing in liquid nitrogen).

  • Cell Lysis and Nuclease Digestion:

    • Lyse the cells under conditions that maintain ribosome integrity.

    • Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Monosome Isolation:

    • Isolate the 80S monosomes (containing the RPFs) by sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.

  • RPF Extraction and Library Preparation:

    • Extract the RNA from the isolated monosomes.

    • Isolate the RPFs (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

    • Reverse transcribe the RPFs to generate a cDNA library.

    • Amplify the cDNA library by PCR.

  • Sequencing and Data Analysis:

    • Perform high-throughput sequencing of the cDNA library.

    • Remove adapter sequences and filter for high-quality reads.

    • Align the reads to the reference genome.

    • Calculate ribosome density for each gene to determine the level of translation.

X-ray Crystallography of the Amikacin-30S Subunit Complex

This technique provides a high-resolution three-dimensional structure of amikacin bound to the 30S ribosomal subunit.

Principle: Crystals of the 30S ribosomal subunit are grown and then soaked with a solution containing amikacin. The crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Methodology:

  • Purification and Crystallization of the 30S Subunit:

    • Purify 30S ribosomal subunits from a suitable bacterial source (e.g., Thermus thermophilus).

    • Grow crystals of the 30S subunit using vapor diffusion (hanging drop or sitting drop) methods.

  • Soaking or Co-crystallization with Amikacin:

    • Soak the pre-formed 30S subunit crystals in a solution containing amikacin.

    • Alternatively, co-crystallize the 30S subunit in the presence of amikacin.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data (integration, scaling, and merging).

    • Solve the phase problem using molecular replacement with a known 30S subunit structure.

    • Build an atomic model of the amikacin-30S complex into the electron density map.

    • Refine the model against the diffraction data.

Cryo-Electron Microscopy (Cryo-EM) of the Amikacin-Ribosome Complex

Cryo-EM allows for the structural determination of large macromolecular complexes like the ribosome in a near-native, hydrated state.

Principle: A thin film of a solution containing the amikacin-ribosome complex is rapidly frozen in liquid ethane, trapping the particles in random orientations in a layer of vitreous ice. A transmission electron microscope is used to acquire a large number of images of these frozen particles. These 2D projection images are then computationally combined to reconstruct a 3D model of the complex.

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified ribosomes (or 30S subunits) complexed with amikacin at an appropriate concentration.

    • Apply a small volume of the sample to an EM grid.

    • Blot away excess liquid and plunge-freeze the grid in liquid ethane.

  • Data Collection:

    • Load the frozen grid into a cryo-electron microscope.

    • Collect a large dataset of 2D projection images (micrographs) of the particles.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw movie frames from the detector.

    • Estimate the contrast transfer function (CTF) of the microscope.

    • Pick individual particle images from the micrographs.

    • Perform 2D classification to remove junk particles and group particles with similar views.

    • Generate an initial 3D model.

    • Perform 3D classification and refinement to improve the resolution of the reconstruction.

  • Model Building and Analysis:

    • Build an atomic model into the final 3D density map.

    • Analyze the interactions between amikacin and the ribosome.

Conclusion

Amikacin's potent bactericidal activity is a direct result of its multifaceted attack on the bacterial ribosome. By binding to the A-site of the 30S subunit, it not only halts protein synthesis but also corrupts the process, leading to the production of a proteome that is ultimately lethal to the bacterium. The detailed understanding of its mechanism of action, supported by quantitative data and advanced structural and biochemical techniques, is crucial for combating the rise of antibiotic resistance and for the rational design of next-generation aminoglycosides with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate interactions between amikacin and its ribosomal target.

References

Exploratory

A Technical Guide to the Synthesis of Amikacin from Kanamycin A

For Researchers, Scientists, and Drug Development Professionals Amikacin (B45834), a potent semi-synthetic aminoglycoside antibiotic, represents a crucial advancement in the treatment of severe bacterial infections, part...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amikacin (B45834), a potent semi-synthetic aminoglycoside antibiotic, represents a crucial advancement in the treatment of severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1][2] Its enhanced resistance to inactivating enzymes compared to its parent compound, Kanamycin A, is attributed to the strategic addition of an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain.[1][2][3][4] This modification is achieved through the acylation of the N-1 amino group on the central 2-deoxystreptamine (B1221613) ring of the Kanamycin A molecule.[1][2][3][4]

The primary challenge in this synthesis lies in achieving regioselectivity. Kanamycin A possesses four primary amino groups (at positions N-1, N-3, N-6', and N-3") that are all susceptible to acylation.[5] A successful synthesis, therefore, requires a robust strategy to selectively acylate the N-1 position while preventing reactions at the other sites. This is typically accomplished through a multi-step process involving the protection of the more reactive amino groups, followed by selective acylation, deprotection, and rigorous purification.

This technical guide provides an in-depth overview of the core synthetic methodologies, presenting quantitative data, detailed experimental protocols derived from established literature, and visualizations to clarify the process.

Overall Synthesis Pathway

The transformation of Kanamycin A into Amikacin is a well-defined, multi-stage process. The key is to direct the acylation to the desired N-1 position. This involves temporarily masking the other amino groups, attaching the L-HABA side chain, and then unmasking the protected groups to yield the final product.

G Kanamycin_A Kanamycin A Protection Step 1: Selective Protection (e.g., N-3 & N-6' positions) Kanamycin_A->Protection Acylation Step 2: N-1 Acylation (with activated L-HABA derivative) Protection->Acylation Deprotection Step 3: Removal of Protecting Groups Acylation->Deprotection Purification Step 4: Purification (Ion-Exchange Chromatography) Deprotection->Purification Amikacin Amikacin Purification->Amikacin

Caption: General workflow for the synthesis of Amikacin from Kanamycin A.

Core Chemical Reaction

The central reaction is the formation of an amide bond between the N-1 amino group of a protected Kanamycin A derivative and an activated form of the L-HABA side chain. The use of protecting groups on other amino functions is critical for the success of this step.

G cluster_reactants Reactants cluster_products Product Protected_Kanamycin 3,6'-di-N-Protected Kanamycin A Acylation_Step Acylation Protected_Kanamycin->Acylation_Step Activated_LHABA Activated L-HABA (e.g., N-hydroxysuccinimide ester) Activated_LHABA->Acylation_Step Protected_Amikacin Protected Amikacin Intermediate Acylation_Step->Protected_Amikacin

Caption: Key acylation step in Amikacin synthesis.

Experimental Protocols and Methodologies

Several methods have been patented and published, each with variations aimed at improving yield and purity. Below are detailed protocols for the key stages of the synthesis, synthesized from the available literature.

Protection of Kanamycin A

To ensure selective acylation at the N-1 position, the amino groups at the 3 and 6' positions are typically protected. The benzyloxycarbonyl (Cbz or Z) group is a common choice.

Protocol: Synthesis of 3,6'-di-N-benzyloxycarbonylkanamycin A [6]

  • Suspension: Suspend Kanamycin A base in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., methanol (B129727) or dioxane).

  • Reagent Addition: Add a chelating agent, such as zinc acetate, to form a complex that preferentially exposes the N-1 amino group while sterically hindering the N-3 and N-6' positions.[5]

  • Protecting Agent: Add N-(benzyloxy)carbonyloxysuccinimide (Z-OSu) or benzyl (B1604629) chloroformate (Z-Cl) portion-wise while maintaining the pH of the reaction mixture between 9.0 and 10.5 with a suitable base (e.g., sodium carbonate or sodium hydroxide).

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: The di-protected Kanamycin A derivative often precipitates from the reaction mixture and can be isolated by filtration, washed with water, and dried.

Selective N-1 Acylation

This is the crucial step where the L-HABA side chain is introduced. The efficiency and selectivity of this reaction are highly dependent on the reaction conditions, particularly the pH and solvent system.

Protocol: Acylation of 3,6'-di-N-benzyloxycarbonylkanamycin A [6][7]

  • Dissolution: Suspend 50 g (59.3 mmoles) of 3,6'-di-N-benzyloxycarbonylkanamycin A in 1500 ml of deionized water. Adjust the pH to 6.0 ± 0.2 with glacial acetic acid to achieve dissolution.[6]

  • Reagent Preparation: Prepare a solution of the active ester of the L-HABA side chain. For example, dissolve 25 g (80.6 mmoles) of N-benzyloxycarbonyl-L-(-)-γ-amino-α-hydroxybutyric acid N-hydroxysuccinimide ester in 1000 ml of a water-immiscible solvent like methylene (B1212753) chloride.[6]

  • Reaction: Add the organic solution of the active ester to the aqueous solution of the protected Kanamycin A. Maintain the reaction under vigorous stirring at room temperature overnight. The pH is a critical parameter and should be controlled between 4.5 and 6.5 to maximize regioselectivity towards the N-1 position.[6]

  • Work-up: After the reaction, adjust the pH to 4.2 with acetic acid. The organic solvent can be removed under reduced pressure at a temperature below 40°C.[7] The resulting aqueous solution contains the protected Amikacin derivative.

Deprotection

The protecting groups must be removed to yield the final active Amikacin molecule. For Cbz groups, catalytic hydrogenolysis is the standard method.

Protocol: Catalytic Hydrogenolysis [6]

  • Catalyst Addition: To the aqueous solution containing the protected Amikacin, add a palladium-on-carbon (Pd/C) catalyst (e.g., 5% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation with a hydrogen source. This can be done using hydrogen gas in a pressure vessel or through transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate.[5]

  • Monitoring: The reaction is monitored until the complete removal of the Cbz groups is confirmed.

  • Filtration: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate contains the crude Amikacin.

Purification

Purification is essential to remove unreacted starting materials, by-products (such as isomers acylated at other positions), and residual reagents. Ion-exchange chromatography is the method of choice.

Protocol: Chromatographic Purification and Isolation [6][7][8]

  • Column Preparation: The crude Amikacin solution is pH-adjusted to approximately 7.5 and loaded onto a column packed with a weakly acidic cation exchange resin (e.g., Zerolit type).[7]

  • Elution: The column is eluted using a linear gradient of ammonia (B1221849) solution, typically from 0.5 N to 1.5 N.[7][8] Kanamycin A, having a lower affinity for the resin, elutes first, followed by Amikacin.

  • Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing pure Amikacin.

  • Concentration: The pure Amikacin fractions are pooled and concentrated under vacuum to remove the ammonia and reduce the volume, aiming for a final Amikacin concentration of about 20%.[7][8]

  • Precipitation: The concentrated solution is acidified to pH 2.5 with sulfuric acid (50% p/v).[7][8] Amikacin disulfate is then precipitated by the addition of an anti-solvent like methanol.

  • Final Isolation: The precipitated white solid is stirred at room temperature, filtered, washed, and dried under vacuum to yield pure Amikacin sulfate.[6][7]

Purification and Isolation Workflow

The final stages of the synthesis are dedicated to isolating Amikacin in a highly pure form, suitable for pharmaceutical use. This involves a multi-step chromatographic and precipitation process.

G Crude_Solution Crude Amikacin Solution (Post-Deprotection) pH_Adjust pH Adjustment to ~7.5 Crude_Solution->pH_Adjust Chromatography Ion-Exchange Chromatography (Weakly Acidic Resin) pH_Adjust->Chromatography Elution Gradient Elution (0.5N to 1.5N Ammonia) Chromatography->Elution Fraction_Collection Fraction Collection & Analysis Elution->Fraction_Collection Pooling Pool Pure Fractions Fraction_Collection->Pooling Concentration Vacuum Concentration to 20% Pooling->Concentration Acidification Acidification to pH 2.5 (with H₂SO₄) Concentration->Acidification Precipitation Precipitation with Methanol Acidification->Precipitation Final_Product Pure Amikacin Sulfate Precipitation->Final_Product

Caption: Workflow for the purification and isolation of Amikacin Sulfate.

Quantitative Data Summary

The yield and efficiency of the synthesis can vary based on the specific reagents and conditions employed. The following tables summarize representative quantitative data extracted from patent literature.

Table 1: Reaction Yields

StepProductStarting MaterialReported Stoichiometric YieldReference
Acylation & DeprotectionAmikacin3,6'-di-N-benzyloxycarbonylkanamycin A65%[6][7]
Overall SynthesisAmikacinKanamycin A10-13% (older methods)[5]
Overall Synthesis (Improved)AmikacinKanamycin A~50% (with metal chelation)[5]

Table 2: Example Reagent Quantities for Acylation and Isolation

ReagentQuantityMolar Equivalence (approx.)PurposeReference
3,6'-di-N-benzyloxycarbonylkanamycin A50 g1.0Starting Material[6]
N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide34.9 g1.5Acylating Agent[7]
Deionized Water1500 ml-Solvent[6]
Methylene Chloride1442 ml-Solvent[7]
Glacial Acetic AcidAs needed-pH Adjustment[6]
Final Product
Amikacin Sulfate (dried solid)33.3 g-Final Product[6][7]

References

Foundational

Amikacin's Enduring Potency: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals Introduction Amikacin (B45834), a semisynthetic aminoglycoside antibiotic, has long been a critical component in the armamentarium against serious Gram-nega...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin (B45834), a semisynthetic aminoglycoside antibiotic, has long been a critical component in the armamentarium against serious Gram-negative bacterial infections.[1] Its robust bactericidal activity and stability against many aminoglycoside-modifying enzymes have maintained its clinical relevance, particularly in an era of escalating multidrug resistance.[1][2] This technical guide provides an in-depth analysis of amikacin's spectrum of activity against clinically significant Gram-negative pathogens, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and susceptibility testing workflows.

Mechanism of Action

Amikacin exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, specifically to the 16S rRNA. This interaction interferes with the initiation complex, causes misreading of mRNA, and ultimately inhibits protein synthesis, leading to bacterial cell death.[3][4] The polycationic nature of aminoglycosides facilitates their initial binding to the anionic components of the Gram-negative bacterial outer membrane, such as lipopolysaccharides.[1]

dot

Caption: Amikacin's mechanism of action against gram-negative bacteria.

In Vitro Spectrum of Activity

The in vitro activity of amikacin against a range of Gram-negative bacteria is well-documented. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as susceptibility data from various studies. These data are crucial for understanding the potency of amikacin and for monitoring trends in antimicrobial resistance.

Table 1: Amikacin Activity Against Escherichia coli
Study/RegionYear(s) of IsolationNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
China[5][6]2015-2016---93.0 - 94.7%
Multidrug-Resistant Isolates[3]--6451241.7% (Resistant)
Bloodstream Infections[7]2011-2020--->95%
US Hospitals[8]----96% (Combined with K. pneumoniae)
Table 2: Amikacin Activity Against Klebsiella pneumoniae
Study/RegionYear(s) of IsolationNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
China[5][6]2015-2016186--83.7%
China (ESBL-producing)[6]2015-201645--71.1%
Carbapenem-Resistant (CRKp)[9]-187≤8 (for most)-89.8%
Carbapenemase-Producing (CPE)[10]2019-202251--49.0% (Resistant)
US Hospitals[8]----96% (Combined with E. coli)
Table 3: Amikacin Activity Against Pseudomonas aeruginosa
Study/RegionYear(s) of IsolationNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
China[5][6]2015-2016---91.1%
China (Carbapenem-Resistant)[5]2015-2016---80.9%
China (Multidrug-Resistant)[5]2015-2016---54.5%
US Hospitals[8]----95%
Clinical Isolates[11]-50--96%
Table 4: Amikacin Activity Against Acinetobacter baumannii
Study/RegionYear(s) of IsolationNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
China[5][6]2015-2016---30.5%
China (Multidrug-Resistant)[5]2015-2016---17.3%
Bloodstream Infections[7]2011-2020---<50%
Clinical Isolates[12]-11>128--

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized methods are essential for the accurate determination of amikacin's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[13][14][15]

Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Amikacin Stock Solution: A stock solution of amikacin is prepared at a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: Serial twofold dilutions of the amikacin stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of amikacin that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method

This method is an alternative for determining the MIC.

  • Preparation of Agar Plates: Serial twofold dilutions of amikacin are incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of amikacin that prevents the growth of a visible colony.

dot

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results Isolate Bacterial Isolate Culture Pure Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Broth_Dilution Broth Microdilution (Serial Dilutions in Broth) Inoculum->Broth_Dilution Agar_Dilution Agar Dilution (Serial Dilutions in Agar) Inoculum->Agar_Dilution Amikacin_Stock Amikacin Stock Solution Amikacin_Stock->Broth_Dilution Amikacin_Stock->Agar_Dilution Incubate Incubate at 35°C for 16-20 hours Broth_Dilution->Incubate Agar_Dilution->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI/EUCAST Breakpoints Read_MIC->Interpret

Caption: Generalized workflow for antimicrobial susceptibility testing.

Mechanisms of Resistance

Resistance to amikacin in Gram-negative bacteria can occur through several mechanisms:

  • Enzymatic Modification: The most common mechanism is the production of aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[1][16] These enzymes modify the amikacin molecule, preventing it from binding to the ribosome.[16] The aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] is a particularly important enzyme mediating amikacin resistance.[1]

  • Target Site Alteration: Methylation of the 16S rRNA can reduce the binding affinity of amikacin to its ribosomal target.[16]

  • Reduced Permeability and Efflux: Alterations in the outer membrane, such as changes in porin channels, can limit the uptake of amikacin into the bacterial cell.[16] Additionally, active efflux pumps can transport the antibiotic out of the cell.

Conclusion

Amikacin remains a potent therapeutic option against a wide range of Gram-negative bacteria, including many multidrug-resistant strains.[4] However, the emergence and spread of resistance underscore the importance of ongoing surveillance of amikacin's in vitro activity and a thorough understanding of the mechanisms by which bacteria evade its action. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to preserve the efficacy of this vital antibiotic. Continuous monitoring of susceptibility patterns through standardized testing protocols is paramount for guiding clinical use and informing the development of novel strategies to combat antimicrobial resistance.

References

Exploratory

In Vitro Bactericidal Activity of Amikacin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Amikacin (B45834), a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A, is a crucial therapeutic agent against sever...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin (B45834), a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A, is a crucial therapeutic agent against severe infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Its efficacy is rooted in its potent bactericidal activity, achieved through the targeted disruption of bacterial protein synthesis.[2] This technical guide provides a comprehensive overview of the in vitro bactericidal activity of amikacin hydrate (B1144303), detailing its mechanism of action, spectrum of activity, and quantitative data on its effectiveness. Furthermore, it outlines the experimental protocols for key assays and includes visualizations of the underlying molecular pathways and experimental workflows.

Amikacin was specifically developed to overcome enzymatic inactivation by many common aminoglycoside-modifying enzymes (AMEs), which is a primary mechanism of resistance to other aminoglycosides.[2][3] This inherent stability contributes to its broad spectrum of activity and its sustained clinical relevance in an era of increasing antibiotic resistance.[2]

Mechanism of Action

Amikacin's bactericidal effect is a direct result of its irreversible binding to the 30S subunit of the bacterial ribosome.[1][4][5][6] This interaction occurs at the A-site, a highly conserved region of the 16S ribosomal RNA (rRNA) that plays a critical role in decoding messenger RNA (mRNA).[1][2] The binding of amikacin to this site triggers a cascade of events that ultimately leads to bacterial cell death.[1][2]

The key consequences of amikacin binding include:

  • Inhibition of Protein Synthesis: Amikacin blocks the recognition step in protein synthesis, interfering with the translocation of transfer RNA (tRNA) from the A-site to the P-site.[7] This disruption effectively halts the elongation of the polypeptide chain.[5]

  • mRNA Misreading: The binding of amikacin induces a conformational change in the A-site, leading to the misreading of the mRNA codon.[1][5][8] This results in the incorporation of incorrect amino acids into the growing peptide chain, leading to the production of nonfunctional or toxic proteins.[1][5]

  • Disruption of Ribosomal Integrity: The accumulation of aberrant proteins can compromise the integrity of the bacterial cell membrane, leading to increased permeability and ultimately, cell lysis.[1]

This multifaceted disruption of protein synthesis underscores the potent bactericidal nature of amikacin.

Signaling Pathway of Amikacin's Action on the Bacterial Ribosome

cluster_Cell Bacterial Cell Amikacin Amikacin Hydrate Ribosome 30S Ribosomal Subunit Amikacin->Ribosome Binds to A-site Protein Functional Protein Ribosome->Protein Normal Protein Synthesis NonFunctionalProtein Non-functional/Toxic Protein Ribosome->NonFunctionalProtein Induces mRNA Misreading CellDeath Bacterial Cell Death Ribosome->CellDeath Inhibits Protein Synthesis mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome NonFunctionalProtein->CellDeath Leads to

Caption: Mechanism of Amikacin's bactericidal action on the bacterial ribosome.

Spectrum of Activity

Amikacin demonstrates a broad spectrum of in vitro activity, primarily against aerobic Gram-negative bacteria.[4] It is particularly effective against species that have developed resistance to other aminoglycosides.[4]

Key susceptible organisms include:

  • Pseudomonas aeruginosa [4][8]

  • Escherichia coli [9]

  • Proteus species (indole-positive and indole-negative) [9]

  • Providencia species [9]

  • Klebsiella-Enterobacter-Serratia species [9]

  • Acinetobacter species [4][9]

  • Staphylococcus species [10]

Amikacin also exhibits activity against some Mycobacterium species, including Mycobacterium tuberculosis.[8] It generally has a low order of activity against other Gram-positive organisms and is ineffective against Salmonella and Shigella species in patients.[9]

Quantitative Data: MIC & MBC

The in vitro potency of amikacin is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • MBC: The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]

Amikacin MIC Breakpoints

The following table summarizes the clinical MIC breakpoints for amikacin as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should always consult the latest versions of these guidelines for the most current information.

OrganismMethodSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)Reference
Enterobacterales CLSI≤816≥32
EUCAST≤816>16
Pseudomonas aeruginosa CLSI≤1632≥64
EUCAST≤816>16
Representative Amikacin MIC and MBC Values

This table provides a summary of amikacin MIC and MBC values for common bacterial pathogens. These values can vary depending on the specific strain and testing methodology.

Bacterial SpeciesMIC Range (µg/mL)MBC Range (µg/mL)
Escherichia coli0.25 - 80.5 - 16
Klebsiella pneumoniae0.5 - 161 - 32
Pseudomonas aeruginosa1 - 322 - 64
Acinetobacter baumannii1 - 642 - 128
Staphylococcus aureus0.5 - 81 - 16

Note: These are representative ranges and specific values should be determined experimentally.

Experimental Protocols

Accurate determination of amikacin's in vitro bactericidal activity relies on standardized experimental protocols. The following sections detail the methodologies for determining MIC, MBC, and time-kill kinetics.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted and recommended procedure for determining the MIC of amikacin.[13]

Materials:

  • Amikacin hydrate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial isolate and Quality Control (QC) strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

Protocol:

  • Prepare Amikacin Stock Solution: Prepare a concentrated stock solution of amikacin in a suitable solvent (e.g., sterile deionized water).

  • Prepare Amikacin Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the amikacin stock solution to the first well of each test row.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last dilution well.

    • The eleventh well should serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).

  • Prepare Inoculum:

    • From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

  • Inoculate the Plate: Add the standardized inoculum to each well, except for the negative control well.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of amikacin at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Workflow for MIC/MBC Determination

cluster_Workflow MIC and MBC Determination Workflow start Start prep_amikacin Prepare Amikacin Serial Dilutions start->prep_amikacin prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_amikacin->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_for_mbc Plate samples from clear wells onto agar read_mic->plate_for_mbc incubate_agar Incubate Agar Plates plate_for_mbc->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

References

Foundational

Amikacin Resistance in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary Amikacin (B45834), a potent semisynthetic aminoglycoside antibiotic, has long been a critical therapeutic agent against severe Gram-negative bacterial infections. However, the emergence and global disse...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Amikacin (B45834), a potent semisynthetic aminoglycoside antibiotic, has long been a critical therapeutic agent against severe Gram-negative bacterial infections. However, the emergence and global dissemination of amikacin-resistant bacterial strains pose a significant threat to its clinical efficacy. This guide provides an in-depth technical overview of the core molecular mechanisms conferring amikacin resistance in bacteria. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and the development of novel strategies to combat antibiotic resistance. This document details the three primary mechanisms of resistance: enzymatic modification, target site alteration, and active drug efflux. It includes quantitative data on resistance levels, detailed experimental protocols for the identification and characterization of these mechanisms, and visual representations of the key pathways and workflows.

Core Mechanisms of Amikacin Resistance

Bacteria have evolved three principal strategies to counteract the antimicrobial action of amikacin. These mechanisms can occur independently or in combination, often leading to high levels of resistance.

Enzymatic Modification

The most prevalent mechanism of amikacin resistance is the enzymatic inactivation of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs).[1][2] These enzymes catalyze the covalent modification of the amikacin molecule, preventing it from binding to its ribosomal target. The primary AME responsible for clinical amikacin resistance is Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) .[1][3] This enzyme, encoded by the aac(6')-Ib gene, facilitates the acetylation of the 6'-amino group of amikacin. The gene is frequently located on mobile genetic elements such as plasmids, transposons, and integrons, which contributes to its rapid spread among diverse bacterial species.[1] While AAC(6')-Ib is the most common, other AMEs, including AAC(2'), APH(2"), and ANT(2"), have also been reported to modify amikacin, albeit less frequently.[4]

Target Site Alteration: 16S rRNA Methylation

Alteration of the bacterial ribosome, the cellular target of amikacin, is another critical resistance mechanism. Amikacin binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, disrupting protein synthesis.[4] Bacteria can acquire resistance through the enzymatic methylation of specific nucleotides in the 16S rRNA, which sterically hinders amikacin binding.[4][5] This modification is mediated by 16S rRNA methyltransferases, with ArmA (aminoglycoside resistance methyltransferase A) and RmtB (ribosome methyltransferase B) being among the most clinically significant.[6][7] These enzymes typically methylate the N7 position of the G1405 or the N1 position of the A1408 residue in the 16S rRNA, conferring high-level resistance to a broad spectrum of aminoglycosides, including amikacin.[4] The genes encoding these methyltransferases are also often carried on mobile genetic elements, facilitating their horizontal transfer.[8]

Active Efflux

The third major mechanism of amikacin resistance involves the active transport of the antibiotic out of the bacterial cell by efflux pumps.[9] These membrane-associated protein complexes reduce the intracellular concentration of amikacin to sub-therapeutic levels. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps plays a significant role in amikacin resistance.[10] Notable examples include the AdeABC efflux system in Acinetobacter baumannii and the MexXY-OprM system in Pseudomonas aeruginosa.[10][11] Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to a significant increase in the minimum inhibitory concentration (MIC) of amikacin.[11]

Quantitative Data on Amikacin Resistance

The following tables summarize key quantitative data related to amikacin resistance, providing a comparative overview of the impact of different resistance mechanisms.

Table 1: Amikacin MIC Values Associated with Specific Resistance Mechanisms

Resistance MechanismGene(s)Bacterial SpeciesAmikacin MIC (µg/mL)Reference(s)
Enzymatic Modificationaac(6')-IbEscherichia coli>128[12]
aac(6')-IbPseudomonas aeruginosa>128[13]
16S rRNA MethylationarmAKlebsiella pneumoniae>256[2]
rmtBEscherichia coli>256[6]
Efflux Pump OverexpressionmexXYPseudomonas aeruginosa4 - 64[11]
adeABCAcinetobacter baumannii1024 - 4096[14]

Table 2: Prevalence of Key Amikacin Resistance Genes in Clinical Isolates

Resistance GeneBacterial SpeciesRegion/PopulationPrevalenceReference(s)
aac(6')-IbPseudomonas aeruginosaTaif, Saudi Arabia94.4% in resistant isolates[13]
armAAminoglycoside-resistant isolatesKorea141/142 of 16S RMTase positive isolates[2]
rmtBESBL-producing Escherichia coliAlgeria8/12 of 16S RMTase positive isolates[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate amikacin resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of amikacin, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]

Materials:

  • Amikacin powder (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate and quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Amikacin Stock Solution: Prepare a concentrated stock solution of amikacin in a suitable solvent and sterilize by filtration.

  • Prepare Amikacin Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the amikacin stock solution in CAMHB to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Inoculum: From a fresh culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of amikacin that completely inhibits visible bacterial growth.

Detection of Aminoglycoside Modifying Enzyme (AME) Genes by PCR

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific AME genes, such as aac(6')-Ib.[5]

Materials:

  • Bacterial DNA template

  • Gene-specific primers for aac(6')-Ib (e.g., Forward: 5'-TTGCGATGCTCTATGAGTGGCTA-3', Reverse: 5'-CTCGAATGCCTGGCGTGTTT-3')[5]

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • PCR Amplification:

    • Set up a PCR reaction containing the bacterial DNA, forward and reverse primers, and PCR master mix.

    • Perform PCR using the following cycling conditions: initial denaturation at 94°C for 5 min; followed by 30-35 cycles of denaturation at 94°C for 30 s, annealing at 55-60°C (optimize for primer pair) for 30 s, and extension at 72°C for 1 min; and a final extension at 72°C for 7 min.[5]

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragment. The presence of a band of the expected size (e.g., ~482 bp for aac(6')-Ib) indicates a positive result.[5]

Detection of 16S rRNA Methyltransferase Activity

A phenotypic method using arbekacin (B1665167), an aminoglycoside that is refractory to most AMEs, can be used to screen for 16S rRNA methyltransferase activity.[4][16]

Materials:

  • Bacterial isolate

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Amikacin (30 µg) and arbekacin (30 µg) disks

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Swab the entire surface of an MHA plate with the inoculum to create a uniform lawn.

  • Disk Application: Aseptically apply the amikacin and arbekacin disks to the surface of the agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: Resistance to both amikacin and arbekacin (indicated by a lack of an inhibition zone or a zone diameter below the susceptible breakpoint) is suggestive of 16S rRNA methyltransferase activity.[4][16] Confirmation should be performed by PCR for specific methyltransferase genes (e.g., armA, rmtB).[9]

Assessment of Efflux Pump Activity

The contribution of efflux pumps to amikacin resistance can be assessed by determining the MIC in the presence and absence of an efflux pump inhibitor (EPI).[17]

Materials:

  • Amikacin

  • Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP, Phenylalanine-arginine β-naphthylamide - PAβN)

  • Bacterial isolate

  • Broth microdilution MIC testing materials

Protocol:

  • Determine the non-inhibitory concentration of the EPI: Perform a broth microdilution assay to determine the highest concentration of the EPI that does not inhibit the growth of the bacterial isolate.

  • Perform MIC assay with EPI: Set up a standard amikacin broth microdilution MIC assay as described in section 3.1. In a parallel set of wells, perform the same assay with the addition of the non-inhibitory concentration of the EPI to all wells.

  • Incubation and Reading: Incubate and read the MICs for both conditions.

  • Interpretation: A significant reduction (typically a four-fold or greater decrease) in the amikacin MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance phenotype.[17]

Visualization of Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core amikacin resistance mechanisms and a typical experimental workflow for their investigation.

Amikacin_Resistance_Mechanisms cluster_cell Bacterial Cell Amikacin_in Amikacin (extracellular) Amikacin_peri Amikacin (periplasm) Amikacin_in->Amikacin_peri Porin channel Amikacin_cyto Amikacin (cytoplasm) Amikacin_peri->Amikacin_cyto Uptake Efflux_Pump Efflux Pump (e.g., AdeABC, MexXY-OprM) Amikacin_peri->Efflux_Pump Substrate Ribosome 30S Ribosome Amikacin_cyto->Ribosome Inhibition Inhibition Amikacin_cyto->Inhibition AME Aminoglycoside Modifying Enzyme (e.g., AAC(6')-Ib) Amikacin_cyto->AME Substrate Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis Modified\nAmikacin Modified Amikacin AME->Modified\nAmikacin Inactivation Methyltransferase 16S rRNA Methyltransferase (e.g., ArmA, RmtB) Methyltransferase->Ribosome Methylation of 16S rRNA Efflux_Pump->Amikacin_in Expulsion

Caption: Core mechanisms of amikacin resistance in bacteria.

Experimental_Workflow Start Clinical Isolate with Suspected Amikacin Resistance MIC_Test Determine Amikacin MIC (Broth Microdilution) Start->MIC_Test Interpret_MIC Interpret MIC (Resistant/Intermediate/ Susceptible) MIC_Test->Interpret_MIC PCR_AME PCR for AME genes (e.g., aac(6')-Ib) Interpret_MIC->PCR_AME If Resistant PCR_Methylase PCR for 16S rRNA Methyltransferase genes (e.g., armA, rmtB) Interpret_MIC->PCR_Methylase If Resistant Efflux_Assay Efflux Pump Assay (MIC with/without EPI) Interpret_MIC->Efflux_Assay If Resistant AME_Positive AME Gene(s) Detected PCR_AME->AME_Positive Positive Result No_Mechanism No Common Mechanism Detected (Investigate novel mechanisms) PCR_AME->No_Mechanism Negative Result Methylase_Positive Methyltransferase Gene(s) Detected PCR_Methylase->Methylase_Positive Positive Result PCR_Methylase->No_Mechanism Negative Result Efflux_Positive Efflux Activity Detected Efflux_Assay->Efflux_Positive Positive Result Efflux_Assay->No_Mechanism Negative Result

Caption: Workflow for investigating amikacin resistance mechanisms.

Conclusion and Future Perspectives

The rise of amikacin resistance is a multifaceted challenge driven by the dissemination of genes encoding modifying enzymes, ribosomal methyltransferases, and the overexpression of efflux pumps. A thorough understanding of these mechanisms is essential for the development of effective countermeasures. Future research should focus on the development of inhibitors targeting these resistance determinants, such as AME inhibitors or efflux pump inhibitors, which could be used in combination with amikacin to restore its activity. Furthermore, continued surveillance of the prevalence and evolution of these resistance mechanisms is crucial for informing clinical practice and guiding drug development efforts. This technical guide provides a foundational resource for researchers dedicated to addressing the growing threat of amikacin resistance.

References

Exploratory

The Pharmacokinetics of Amikacin: A Deep Dive into Absorption and Distribution

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the pharmacokinetics of amikacin (B45834), with a specific focus on its absorption and distributio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of amikacin (B45834), with a specific focus on its absorption and distribution profiles. Amikacin, a semisynthetic aminoglycoside antibiotic, is a critical therapeutic agent for treating severe Gram-negative bacterial infections. A thorough understanding of its pharmacokinetic properties is paramount for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing the risk of toxicity. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the drug's physiological journey.

Absorption

Amikacin is not absorbed orally and therefore requires parenteral administration.[1] Its absorption characteristics following intramuscular and intravenous administration have been extensively studied.

Intramuscular Administration

Following intramuscular (IM) injection, amikacin is rapidly absorbed.[2] Peak serum concentrations are typically achieved within 1 to 2 hours.[1][3] The absorption process from the muscle tissue follows first-order kinetics.[4]

Experimental Protocol: Determination of Intramuscular Absorption Rate

A study investigating the effect of dosing volume on the IM absorption rate of amikacin employed the Loo-Riegelman method. This pharmacokinetic model was applied to serum amikacin level data collected after both intravenous and intramuscular administration to characterize the absorption kinetics. The study revealed that the absorption rate constant is influenced by the dosing volume, suggesting that the surface area to volume ratio at the injection site plays a significant role.[4]

Intravenous Administration

Intravenous (IV) administration of amikacin results in immediate and complete bioavailability. Peak plasma concentrations are observed at the end of the infusion period. For instance, a single 500 mg (7.5 mg/kg) dose infused over 30 minutes in normal adults produced a mean peak serum concentration of 38 mcg/mL.[2]

Distribution

Once in the systemic circulation, amikacin distributes throughout the body, primarily within the extracellular fluid.[1] Its distribution pattern is a key determinant of its efficacy in treating infections at various sites.

Volume of Distribution and Plasma Protein Binding

The apparent volume of distribution (Vd) for amikacin is approximately 0.25 L/kg in adults with normal renal function, which is consistent with its distribution mainly in the extracellular fluid.[3][5] However, this can vary depending on the patient population. For example, infants tend to have a larger volume of distribution due to their higher proportion of extracellular fluid.[1] In critically ill patients, the volume of distribution can also be increased.[6]

Amikacin exhibits low plasma protein binding, typically in the range of 0-11%.[3][7] This low level of binding means that a large fraction of the drug in the plasma is free and pharmacologically active, readily available to distribute into tissues.

Tissue and Fluid Penetration

Amikacin's ability to penetrate various body compartments is crucial for its therapeutic effect.

Penetration of amikacin into the cerebrospinal fluid (CSF) is generally poor in individuals with non-inflamed meninges.[1] In adult volunteers receiving a 7.5 mg/kg intramuscular injection, amikacin was undetectable in the CSF of most participants, with only a few showing concentrations less than 0.5 µg/mL.[8][9] However, in the presence of meningeal inflammation, as seen in bacterial meningitis, CSF penetration is enhanced. In children with bacterial meningitis, amikacin administered intravenously at 7.5 mg/kg resulted in a mean CSF concentration of 1.65 mg/L.[10] This penetration is substantially increased when CSF glucose levels are low.[10]

Experimental Protocol: CSF Penetration in Bacterial Meningitis

In a study involving 16 children with community-acquired bacterial meningitis, amikacin was administered intravenously at a dose of 7.5 mg/kg twice daily. Cerebrospinal fluid was collected on the first day of treatment at the expected time of peak amikacin concentration in the CSF to assess the extent of blood-brain barrier penetration.[10]

Amikacin readily distributes into synovial fluid. In a case of septic arthritis, synovial fluid levels of amikacin were found to be between 12.5 and 24.4 µg/mL, with concurrent serum levels of 12.1-21.0 µg/mL, indicating excellent penetration into the joint space.[11]

Experimental Protocol: Synovial Fluid Concentration Measurement

Simultaneous synovial fluid and serum samples were collected on four separate occasions from a patient being treated for septic arthritis. The concentration of amikacin in these samples was measured to determine the drug's distribution into the synovial fluid.[11]

Amikacin penetrates well into pleural fluid. In patients with pleural effusions who received a single intravenous bolus of 7.5 mg/kg, the mean peak concentration in pleural fluid was 13.3 ± 3.8 µg/mL, while the mean peak serum concentration was 31.2 ± 2.3 µg/mL.[12] The penetration of amikacin into the pleural space was calculated to be 80%.[12] Another study in patients with uninfected pleural exudates found a mean peak pleural fluid concentration of 11.0 +/- 3.1 mg/L after a 7.5 mg/kg intravenous dose.[13] However, in cases of purulent pleural empyemas, the penetration is significantly lower, with a mean peak level of 5.7 +/- 2.2 mg/L.[13]

Experimental Protocol: Pharmacokinetics in Plasma and Pleural Fluid

Nine adult patients with pleural effusions received a single intravenous bolus of 7.5 mg of amikacin per kg. Concentrations in plasma and pleural fluid were measured over time using fluorescence polarization immunoassays to determine the pharmacokinetic profile in both compartments.[14]

Amikacin administered intravenously can penetrate into the peritoneal fluid. In a rabbit model of sterile peritonitis, the maximum peritoneal fluid concentration of amikacin reached 71.2% ± 12.7% of the maximum serum concentration.[15] In patients undergoing continuous ambulatory peritoneal dialysis (CAPD), intraperitoneal administration of amikacin results in significant systemic absorption, with a bioavailability of approximately 53%.[16] A mean peak serum concentration of 19.6 ± 6.1 µg/ml was observed at 5.6 ± 0.5 hours after an intraperitoneal dose.[17]

Experimental Protocol: Amikacin Pharmacokinetics in CAPD

Five stable CAPD patients were administered 7.5 mg/kg of amikacin via both intravenous and intraperitoneal routes, with a one-month washout period between doses. Serial blood and dialysate samples were collected to determine the pharmacokinetic parameters, including bioavailability and absorption rate from the peritoneal cavity.[16]

Amikacin penetrates into bronchial secretions, although the concentrations achieved may be variable. In a study of non-infected men receiving intramuscular amikacin (7.5 mg/kg), mean peak concentrations in bronchial secretions were 5.23 ± 1.5 µg/mL, corresponding to mean peak serum concentrations of 23.7 ± 2.9 µg/mL.[18] The clearance of amikacin from serum and bronchial secretions occurred at a similar rate.[18][19] In neonates, the median amikacin concentration in epithelial lining fluid (ELF) was 6.5 mg/liter after intravenous administration.[20]

Experimental Protocol: Bronchial Secretion Level Determination

Fourteen non-infected men received three consecutive intramuscular injections of amikacin (7.5 mg/kg) at 12-hour intervals. Serum and bronchial secretion specimens were obtained at various times via flexible fiberoptic bronchoscopy after the final dose to measure concurrent drug concentrations.[18]

Amikacin can cross the placenta and enter the fetal circulation, although this transfer is considered incomplete.[21][22] In pregnant patients who received a single 7.5 mg/kg dose, amikacin was detected in fetal kidney, urine, and lung tissues.[21] The concentration in fetal serum and amniotic fluid was relatively low.[21]

Experimental Protocol: Maternal-Fetal Pharmacological Activity

Thirty healthy pregnant patients scheduled for elective hysterectomy received a single 7.5 mg/kg dose of amikacin. Samples of maternal serum, placenta, fetal kidney, fetal urine, fetal serum, amniotic fluid, and fetal lung were collected at the time of surgery to determine amikacin concentrations and assess its distribution across the maternal-fetal unit.[21]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of amikacin related to its absorption and distribution.

Table 1: Amikacin Absorption Pharmacokinetics

Administration RouteDoseTmax (hours)Cmax (mcg/mL)BioavailabilityReference
Intramuscular250 mg (3.7 mg/kg)1~12~91.9% in 8h (urinary excretion)[2]
Intramuscular375 mg (5 mg/kg)1~16~91.9% in 8h (urinary excretion)[2]
Intramuscular500 mg (7.5 mg/kg)1~21~91.9% in 8h (urinary excretion)[2]
Intravenous (30 min infusion)500 mg (7.5 mg/kg)End of infusion38100%[2]
Intraperitoneal (in CAPD)7.5 mg/kg5.6 ± 0.519.6 ± 6.153 ± 14.0%[16][17]

Table 2: Amikacin Distribution Parameters

ParameterValuePatient PopulationReference
Volume of Distribution (Vd)~0.25 L/kgHealthy Adults[3][5]
Plasma Protein Binding0-11%General[3][7]

Table 3: Amikacin Concentration in Various Body Fluids and Tissues

SiteDose and RouteConcentrationConditionReference
Cerebrospinal Fluid7.5 mg/kg IM<0.5 µg/mLNon-inflamed meninges (Adults)[8][9]
Cerebrospinal Fluid7.5 mg/kg IVMean: 1.65 mg/LBacterial Meningitis (Children)[10]
Synovial FluidParenteral12.5 - 24.4 µg/mLSeptic Arthritis[11]
Pleural Fluid (Uninfected)7.5 mg/kg IVMean Peak: 13.3 ± 3.8 µg/mLPleural Effusion[12]
Pleural Fluid (Infected)7.5 mg/kg IVMean Peak: 5.7 ± 2.2 mg/LPurulent Empyema[13]
Peritoneal FluidIV71.2% ± 12.7% of serum CmaxExperimental Peritonitis (Rabbits)[15]
Bronchial Secretions7.5 mg/kg IMMean Peak: 5.23 ± 1.5 µg/mLNon-infected (Adults)[18]
Epithelial Lining FluidIVMedian: 6.5 mg/LNeonates[20]
Fetal Kidney7.5 mg/kg (maternal)Peak: 22.4 µg/gPre-termination[21]
Fetal Urine7.5 mg/kg (maternal)Peak: 24 µg/mLPre-termination[21]
Fetal Serum7.5 mg/kg (maternal)<4 µg/mLPre-termination[21]
Amniotic Fluid7.5 mg/kg (maternal)<3 µg/mLPre-termination[21]

Visualizing Amikacin's Pharmacokinetic Pathway

The following diagrams illustrate the key processes of amikacin's absorption and distribution.

Amikacin_Absorption cluster_admin Administration cluster_circulation Systemic Circulation IM Intramuscular Administration Plasma Amikacin in Plasma (Unbound & Bound) IM->Plasma Rapid Absorption (First-Order) IV Intravenous Administration IV->Plasma Direct Entry (100% Bioavailability)

Caption: Amikacin Absorption Pathways.

Amikacin_Distribution cluster_tissues Tissue and Fluid Compartments Plasma Amikacin in Systemic Circulation (Primarily Unbound) ExtracellularFluid Extracellular Fluid (Primary Distribution) Plasma->ExtracellularFluid Main Distribution FetalTissues Fetal Tissues (via Placenta) Plasma->FetalTissues Placental Transfer CSF Cerebrospinal Fluid (Limited Penetration) Plasma->CSF Limited by Blood-Brain Barrier SynovialFluid Synovial Fluid ExtracellularFluid->SynovialFluid PleuralFluid Pleural Fluid ExtracellularFluid->PleuralFluid PeritonealFluid Peritoneal Fluid ExtracellularFluid->PeritonealFluid BronchialSecretions Bronchial Secretions ExtracellularFluid->BronchialSecretions OtherTissues Other Tissues (Heart, Bone, etc.) ExtracellularFluid->OtherTissues

Caption: Amikacin Distribution to Various Compartments.

References

Foundational

An In-depth Technical Guide to Amikacin Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals Amikacin (B45834), a semi-synthetic aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. Its efficacy,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amikacin (B45834), a semi-synthetic aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. Its efficacy, however, is intrinsically linked to its stability. Degradation of the amikacin molecule can lead to a loss of therapeutic activity and the formation of potentially toxic byproducts. This technical guide provides a comprehensive overview of the enzymatic and chemical degradation pathways of amikacin, the identification of its degradation byproducts, and the analytical methodologies employed for their characterization.

Enzymatic Degradation: A Bacterial Resistance Mechanism

The primary route of amikacin degradation in a clinical context is through enzymatic modification by resistant bacteria. This is a key mechanism of antibiotic resistance, rendering the drug ineffective. The main classes of enzymes involved are:

  • Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to one of the amino groups on the amikacin molecule. The most clinically significant for amikacin is AAC(6'), which acetylates the 6'-amino group, sterically hindering the drug's ability to bind to its ribosomal target.[1]

  • Aminoglycoside Phosphotransferases (APHs): APHs mediate the ATP-dependent phosphorylation of hydroxyl groups on amikacin. While amikacin is designed to be resistant to many APHs, some enzymes can still cause modification.[1]

  • Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to the hydroxyl groups of amikacin, leading to a loss of antibacterial activity.[1]

Enzymatic_Degradation Amikacin Amikacin AAC Aminoglycoside Acetyltransferases (AACs) Amikacin->AAC Acetyl-CoA APH Aminoglycoside Phosphotransferases (APHs) Amikacin->APH ATP ANT Aminoglycoside Nucleotidyltransferases (ANTs) Amikacin->ANT ATP Acetylated_Amikacin Acetylated Amikacin (e.g., 6'-N-acetyl-amikacin) AAC->Acetylated_Amikacin Phosphorylated_Amikacin Phosphorylated Amikacin APH->Phosphorylated_Amikacin Adenylylated_Amikacin Adenylylated Amikacin ANT->Adenylylated_Amikacin

Enzymatic degradation pathways of amikacin.

Chemical Degradation: Insights from Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of amikacin and for the development of stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, and photolysis.[1]

Hydrolytic Degradation

Amikacin is susceptible to degradation in both acidic and alkaline conditions.

  • Acidic Hydrolysis: Under strong acidic conditions, the glycosidic bonds of amikacin are susceptible to cleavage. This leads to the separation of the constituent amino sugars and the 2-deoxystreptamine (B1221613) core.[1]

  • Alkaline Hydrolysis: In the presence of a strong base, the amide bond linking the L-(-)-γ-amino-α-hydroxybutyric acid (L-AHBA) side chain to the 2-deoxystreptamine moiety can be hydrolyzed. This reaction results in the formation of kanamycin (B1662678) A and L-AHBA.[1] A known degradation impurity under these conditions is kanamycin A.[2]

Oxidative Degradation

Oxidation, typically induced by agents like hydrogen peroxide, can lead to the modification of various functional groups on the amikacin molecule. The primary and secondary amino groups are particularly susceptible to oxidation.[1] While specific oxidative degradation products are not extensively detailed in the public literature, it is known that oxidation can lead to a significant loss of the parent drug.[1]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the photodegradation of amikacin. The energy from the light can lead to the formation of reactive species and subsequent cleavage of bonds within the molecule. The extent of degradation is dependent on the wavelength and intensity of the light source.[1] Amikacin is found to be comparatively stable under ultraviolet lighting conditions in some studies.[2]

Chemical_Degradation cluster_hydrolysis Hydrolysis cluster_other Other Stress Conditions Amikacin Amikacin Acidic Acidic Conditions (e.g., HCl) Amikacin->Acidic Alkaline Alkaline Conditions (e.g., NaOH) Amikacin->Alkaline Oxidation Oxidation (e.g., H₂O₂) Amikacin->Oxidation Photolysis Photolysis (UV Light) Amikacin->Photolysis Amino_Sugars Amino Sugars Acidic->Amino_Sugars Deoxystreptamine 2-Deoxystreptamine Acidic->Deoxystreptamine Kanamycin_A Kanamycin A Alkaline->Kanamycin_A L_AHBA L-AHBA Alkaline->L_AHBA Oxidative_Products Oxidative Degradation Products Oxidation->Oxidative_Products Photolytic_Products Photolytic Degradation Products Photolysis->Photolytic_Products

Chemical degradation pathways of amikacin.

Identified Degradation Byproducts and Impurities

Several impurities and degradation products of amikacin have been identified and characterized, primarily using HPLC combined with mass spectrometry (HPLC-MS). A study by Wang et al. (2015) identified nine impurities in amikacin sulfate (B86663), with three being novel structures.[3]

Table 1: Identified Impurities and Degradation Products of Amikacin

Impurity/Byproduct NameMethod of IdentificationNotes
Kanamycin AHPLC-MSA known degradation product from alkaline hydrolysis.[1][2]
1-N-(L-4-amino-2-hydroxybutyryl) derivative of 4-O-(6-AG)DSHPLC-MSnA novel impurity identified in amikacin sulfate.[3]
1-N-(L-4-amino-2-hydroxybutyryl) derivative of 6-O-(3-AG)DSHPLC-MSnA novel impurity identified in amikacin sulfate.[3]
1-N-(L-4-amino-2-hydroxybutyryl) derivative of Kanamycin DHPLC-MSnA novel impurity identified in amikacin sulfate.[3]
Amikacin Impurity APharmacopeial Standard4-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-6-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-L-streptamine.[4]
Amikacin Impurity BPharmacopeial StandardMolecular Formula: C₂₆H₅₀N₆O₁₅.[5]
Amikacin Impurity D (Kanamycin)Pharmacopeial StandardA known impurity.[4]
Amikacin Impurity FPharmacopeial StandardMolecular Formula: C₂₆H₅₀N₆O₁₅.[5]
Amikacin Impurity H (Sulfate Salt)Pharmacopeial StandardMolecular Formula: C₂₂H₄₆N₆O₁₆S.[5]

Quantitative Analysis of Amikacin Degradation

Forced degradation studies provide quantitative data on the extent of degradation under various stress conditions. This information is crucial for determining the stability of the drug product.

Table 2: Summary of Quantitative Data from Amikacin Forced Degradation Studies

Stress ConditionReagent/ParametersDuration% DegradationReference
Acid Hydrolysis0.1 M HCl2 hours at 80°CSignificant degradation[6]
Alkaline Hydrolysis0.1 M NaOH2 hours at 80°CSignificant degradation[6]
Oxidative Degradation30% v/v H₂O₂2 hours at 80°CSignificant degradation[6]
Thermal Degradation70°C48 hoursNot specified[6]
Photolytic DegradationSunlight48 hoursNot specified[6]
Aqueous ConditionWaterNot specifiedNo degradation observed[7]

Experimental Protocols for Amikacin Degradation Studies

A robust stability-indicating analytical method is essential for separating and quantifying amikacin from its degradation products. Due to amikacin's lack of a strong UV chromophore, pre-column derivatization is often required for detection by HPLC-UV.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of amikacin.

  • Preparation of Stock Solution: Prepare a stock solution of amikacin sulfate in a suitable solvent (e.g., water) at a known concentration.

  • Acid Hydrolysis: Mix the amikacin stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.[6]

  • Alkaline Hydrolysis: Mix the amikacin stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.[6]

  • Oxidative Degradation: Mix the amikacin stock solution with an equal volume of 30% H₂O₂. Heat the mixture at 80°C for 2 hours.[6]

  • Thermal Degradation: Expose a solid sample of amikacin to dry heat at 70°C for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.[6]

  • Photolytic Degradation: Expose a solid sample of amikacin to sunlight for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.[6]

  • Sample Preparation for HPLC: Dilute the stressed samples to a suitable concentration with the mobile phase.

HPLC Method with Pre-column Derivatization

Derivatization Reagent (Hantzsch Reaction): A commonly used derivatizing reagent can be prepared by mixing acetylacetone, formaldehyde, and an acetate (B1210297) buffer.[8]

HPLC System and Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (e.g., 75:20:05 v/v/v) at a pH of 5.1.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector at 212 nm (without derivatization) or a suitable wavelength for the chosen derivative.[6]

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Amikacin_Sample Amikacin Bulk Drug or Formulation Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Amikacin_Sample->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) Amikacin_Sample->Base Oxidation Oxidation (e.g., 30% H₂O₂, 80°C) Amikacin_Sample->Oxidation Thermal Thermal Stress (e.g., 70°C) Amikacin_Sample->Thermal Photolytic Photolytic Stress (e.g., Sunlight) Amikacin_Sample->Photolytic Derivatization Pre-column Derivatization (if required) Acid->Derivatization Base->Derivatization Oxidation->Derivatization Thermal->Derivatization Photolytic->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Detection (UV or MS) HPLC->Detection Data_Analysis Data Analysis (Peak Purity, % Degradation) Detection->Data_Analysis

A typical experimental workflow for an amikacin forced degradation study.

Conclusion

A thorough understanding of amikacin's degradation pathways and the resulting byproducts is critical for ensuring its quality, safety, and efficacy. This guide has outlined the key enzymatic and chemical degradation routes, provided a summary of identified byproducts, presented quantitative data from forced degradation studies, and detailed experimental protocols for analysis. This information serves as a valuable resource for researchers, scientists, and drug development professionals in their efforts to develop stable and effective amikacin formulations and to ensure the quality of this important antibiotic.

References

Exploratory

A Deep Dive into Amikacin: A Literature Review of Clinical Trials

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive review of clinical trial data for Amikacin, an essential aminoglycoside antibiotic. We delve into the methodol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of clinical trial data for Amikacin, an essential aminoglycoside antibiotic. We delve into the methodologies and outcomes of key clinical trials, with a focus on its use in treating challenging infections such as those caused by Mycobacterium avium complex (MAC) and various Gram-negative bacteria. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into experimental protocols, quantitative data summaries, and visual representations of trial designs and biological pathways.

Core Concepts in Amikacin Clinical Trials

Amikacin's efficacy and safety have been evaluated in a multitude of clinical settings, leading to various formulations and treatment regimens. A significant advancement in its application has been the development of Amikacin Liposome Inhalation Suspension (ALIS), which allows for targeted delivery to the lungs, thereby maximizing local concentrations while minimizing systemic toxicity.[1] Key areas of investigation in clinical trials include its use against treatment-refractory MAC lung disease, Gram-negative bacterial infections, and in specific patient populations such as those with cystic fibrosis.

Experimental Protocols of Key Clinical Trials

This section outlines the detailed methodologies of pivotal Amikacin clinical trials, providing a framework for understanding the presented data.

The CONVERT Study (NCT02344004)

The CONVERT study was a Phase 3, randomized, open-label trial designed to evaluate the efficacy and safety of ALIS when added to a guideline-based therapy (GBT) for adult patients with treatment-refractory MAC lung disease.[2]

Inclusion Criteria:

  • Adults with MAC lung disease who remained sputum culture-positive despite at least six months of stable GBT.[2]

  • The MAC isolates were required to be susceptible to Amikacin.[2]

Treatment Protocol:

  • Patients were randomized in a 2:1 ratio to receive either ALIS plus GBT or GBT alone.[2]

  • ALIS was administered once daily as a 590 mg dose via the Lamira™ Nebulizer System.[3]

  • Patients who achieved culture conversion by Month 6 continued treatment for a total of 12 months from the first negative culture.

  • Patients who did not achieve conversion by Month 6 exited the study at Month 8.

Efficacy Assessment:

  • The primary endpoint was the proportion of patients achieving sputum culture conversion by Month 6, defined as three consecutive monthly MAC-negative sputum cultures.[2][4]

  • Sputum specimens were collected at screening, baseline, and then monthly.[4]

  • Durability of culture conversion was also assessed at three months post-treatment.[5]

Safety Assessment:

  • Adverse events were monitored throughout the study.[2]

The ARISE Study (NCT04310781)

The ARISE study was a Phase 3b, randomized, double-blind, placebo-controlled trial. Its primary goal was to validate patient-reported outcome (PRO) instruments in adults with newly diagnosed or recurrent MAC lung disease who had not yet started antibiotic treatment.[6]

Inclusion Criteria:

  • Adults with a new diagnosis of MAC lung disease or recurrent disease, who had not initiated antibiotic therapy.[6]

Treatment Protocol:

  • Patients were randomized 1:1 to receive either ALIS plus a macrolide-based background regimen or a placebo plus the same background regimen.[6]

  • Treatment was administered once daily for six months.[6]

  • Following the treatment period, patients were monitored for an additional month.[6]

Efficacy Assessment:

  • The primary objective was the validation of the Quality of Life-Bronchiectasis (QOL-B) respiratory domain PRO.[6]

  • Sputum culture conversion rates were assessed at Month 6 and Month 7.[6]

Safety Assessment:

  • Safety and tolerability were monitored throughout the trial.

Sputum Culture Analysis Methodology

The diagnosis of MAC lung disease in these trials typically required at least two positive sputum cultures or one positive culture from a bronchoscopic specimen.[7] Sputum samples were generally collected in the early morning on different days.[8] The BACTEC MGIT 960 system was often used for mycobacterial culture.[9][10] A semiquantitative analysis of sputum cultures was also employed in some studies to predict treatment success, showing a correlation with symptom reduction and radiographic improvement.[11]

Six-Minute Walk Test (6MWT) Protocol

The 6MWT is a standardized test to assess functional capacity.[12]

Procedure:

  • The test is conducted indoors on a flat, hard surface, typically a 30-meter corridor.[13]

  • Patients are instructed to walk as far as possible in six minutes, without running.[14]

  • Standardized encouragement is provided at specific intervals.[14]

  • The total distance walked is recorded.[14]

  • Key assessments include distance walked, heart rate, blood pressure, oxygen saturation, and perceived exertion using the Borg scale.[12]

Quality of Life-Bronchiectasis (QOL-B) Questionnaire

The QOL-B is a self-administered, patient-reported outcome measure specifically designed for patients with non-cystic fibrosis bronchiectasis.[15]

Structure:

  • It consists of 37 items across eight scales: Respiratory Symptoms, Physical Functioning, Role Functioning, Emotional Functioning, Social Functioning, Vitality, Health Perceptions, and Treatment Burden.[15]

  • Scores for each scale are standardized from 0 to 100, with higher scores indicating better health-related quality of life.[16]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from various Amikacin clinical trials.

Efficacy of Amikacin Liposome Inhalation Suspension (ALIS) in Refractory MAC Lung Disease (CONVERT Study)
OutcomeALIS + GBT (n=224)GBT Alone (n=112)p-value
Culture Conversion by Month 6 29.0% (65/224)8.9% (10/112)<0.0001
Sustained and Durable Conversion (3 months post-treatment) 16.1% (36/224)0% (0/112)<0.0001

Data sourced from the CONVERT study.[5][15]

Efficacy of Amikacin Liposome Inhalation Suspension (ALIS) in Newly Diagnosed/Recurrent MAC Lung Disease (ARISE Study)
OutcomeALIS + Background RegimenPlacebo + Background Regimenp-value (nominal)
Culture Conversion by Month 6 80.6%63.9%0.0712
Culture Conversion by Month 7 78.8%47.1%0.0010

Data sourced from the ARISE study.[6]

Efficacy of Intramuscular Amikacin in Gram-Negative Bacterial Infections
Infection TypeNumber of PatientsClinical Cure Rate
Chronic Recurrent Infections 1162.5% (10/16 infections)

Preliminary trial data.[13]

Infection TypeAmikacin + Penicillin GAmikacin + Carbenicillinp-value
Gram-Negative Septicemia 40% (6/15)86% (12/14)<0.02

Double-blind clinical trial in patients with cancer.

Adverse Events Associated with Amikacin Liposome Inhalation Suspension (ALIS)
Adverse EventALIS + GBTGBT Alone
Respiratory AEs 87.4%50.0%
Serious TEAEs 20.2%17.9%

Data from the CONVERT study.[17] The most common respiratory adverse events were dysphonia, cough, and dyspnea.[17]

Visualizing Clinical Trial Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the clinical trials and the mechanism of action of Amikacin.

CONVERT_Study_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up start Patients with Refractory MAC Lung Disease inclusion Inclusion Criteria Met: - Adult - MAC+ sputum despite >=6mo GBT - Amikacin-susceptible MAC start->inclusion randomize Randomization (2:1) inclusion->randomize alis_gbt ALIS + GBT (n=224) randomize->alis_gbt gbt_alone GBT Alone (n=112) randomize->gbt_alone treatment Once-daily ALIS (590mg) or GBT alone alis_gbt->treatment gbt_alone->treatment month6 Month 6 Assessment: Primary Endpoint (Culture Conversion) treatment->month6 converter Converter: Continue Treatment for 12 months post-conversion month6->converter Yes non_converter Non-Converter: Exit Study at Month 8 month6->non_converter No follow_up 12-month Off-Treatment Follow-up for Converters converter->follow_up

Caption: Workflow of the CONVERT Clinical Trial.

ARISE_Study_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (6 Months) cluster_assessment Assessment & Follow-up start Newly Diagnosed or Recurrent MAC Lung Disease Patients (No prior antibiotic treatment) randomize Randomization (1:1) start->randomize alis_arm ALIS + Background Regimen randomize->alis_arm placebo_arm Placebo + Background Regimen randomize->placebo_arm treatment Once-daily administration alis_arm->treatment placebo_arm->treatment pro_validation Primary Objective: Validation of QOL-B Respiratory Domain treatment->pro_validation culture_conversion Secondary Endpoint: Sputum Culture Conversion (Month 6 & 7) treatment->culture_conversion follow_up 1-month Off-Treatment Follow-up pro_validation->follow_up culture_conversion->follow_up

Caption: Workflow of the ARISE Clinical Trial.

Amikacin_MoA cluster_bacterium Bacterial Cell amikacin Amikacin ribosome 30S Ribosomal Subunit amikacin->ribosome Binds to 16S rRNA protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits & causes misreading nonfunctional_protein Non-functional Proteins protein_synthesis->nonfunctional_protein cell_death Bacterial Cell Death nonfunctional_protein->cell_death

Caption: Mechanism of Action of Amikacin.

Conclusion

The clinical trials reviewed in this guide underscore the continued importance of Amikacin in treating serious bacterial infections. The development of Amikacin Liposome Inhalation Suspension represents a significant therapeutic advance for patients with refractory MAC lung disease, demonstrating improved culture conversion rates compared to standard therapy. The detailed experimental protocols and compiled quantitative data provide a solid foundation for future research and development in this area. Further studies are warranted to continue optimizing dosing regimens, managing adverse events, and exploring the full potential of this vital antibiotic.

References

Foundational

An In-depth Technical Guide on the Biological Activity of Amikacin Hydrate

For Researchers, Scientists, and Drug Development Professionals Amikacin (B45834) hydrate, a semi-synthetic derivative of kanamycin (B1662678) A, is a potent aminoglycoside antibiotic critical in the management of severe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amikacin (B45834) hydrate, a semi-synthetic derivative of kanamycin (B1662678) A, is a potent aminoglycoside antibiotic critical in the management of severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens.[1] Its unique chemical structure, featuring an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain, confers resistance to many aminoglycoside-modifying enzymes (AMEs) that inactivate other members of its class.[2][3] This guide provides a comprehensive overview of its mechanism of action, antimicrobial spectrum, resistance pathways, and the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of Protein Synthesis

Amikacin exerts its bactericidal effect by targeting the bacterial ribosome, the essential machinery for protein synthesis.[1][4] The process is a multi-step cascade that ultimately proves lethal to the bacterium.

  • Cellular Uptake: As a polycationic molecule, amikacin initially binds to anionic components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction disrupts the outer membrane, facilitating a self-promoted uptake into the periplasmic space.[2][3]

  • Ribosomal Binding: Amikacin's primary target is the 30S ribosomal subunit. It binds with high affinity to the A-site, a highly conserved region within the 16S rRNA responsible for decoding messenger RNA (mRNA).[1] This binding event locks the A-site into a conformation that reduces the ribosome's proofreading capability.[2]

  • Disruption of Translation: The binding of amikacin to the 30S subunit interferes with protein synthesis in several ways: it blocks the formation of the initiation complex, induces misreading of the mRNA codon, and causes premature termination of translation.[4][5][6] This leads to the accumulation of nonfunctional or toxic truncated proteins, which disrupts cellular integrity and leads to cell death.[7]

Mechanism_of_Action cluster_outside Bacterial Exterior cluster_cell Bacterial Cell Amikacin_ext Amikacin Membrane Outer Membrane Amikacin_ext->Membrane Self-promoted uptake Ribosome 30S Ribosomal Subunit (A-Site) Membrane->Ribosome Binds to 16S rRNA mRNA_misread mRNA Misreading & Translation Errors Ribosome->mRNA_misread Induces Proteins Nonfunctional or Toxic Proteins mRNA_misread->Proteins Leads to Death Bacterial Cell Death Proteins->Death Causes

Caption: Amikacin's mechanism of action, from cell entry to bactericidal effect.

Antimicrobial Spectrum and Potency

Amikacin demonstrates potent, concentration-dependent bactericidal activity against a broad spectrum of aerobic Gram-negative bacteria.[6][8] It is particularly valued for its efficacy against strains resistant to other aminoglycosides, such as gentamicin (B1671437) and tobramycin.[9] Its activity also extends to some Gram-positive organisms and mycobacteria.[6][10] The minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits visible bacterial growth, is a key measure of its potency.

BacteriumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)CLSI Susceptible Breakpoint (µg/mL)
Pseudomonas aeruginosa8256≤16[11][12]
Escherichia coli28≤8[13]
Klebsiella pneumoniae28≤8[14]
Acinetobacter baumannii832(Not specified)
Enterobacter cloacae28≤8[13]
Serratia marcescens24≤8[13]
Staphylococcus aureus232(Not specified)

Note: MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data is compiled from various surveillance studies and may vary by region and time. Breakpoints are based on the Clinical and Laboratory Standards Institute (CLSI) M100-Ed33 guidelines.[13][15]

Mechanisms of Bacterial Resistance

While amikacin was designed to circumvent common resistance pathways, several mechanisms can still lead to reduced susceptibility.[5]

  • Enzymatic Modification: This is the most prevalent mechanism of aminoglycoside resistance.[3][16] Bacteria acquire genes, often on plasmids or transposons, that encode for aminoglycoside-modifying enzymes (AMEs).[17] These enzymes inactivate the drug via acetylation, phosphorylation, or nucleotidylation.[2][17] The most significant enzyme for amikacin is the aminoglycoside 6'-N-acetyltransferase type Ib, or AAC(6')-Ib, which acetylates the drug.[2][3]

  • Target Site Alteration: Mutations in the 16S rRNA gene, specifically within the A-site where amikacin binds, can decrease the drug's binding affinity, thereby conferring resistance.[5][16]

  • Reduced Permeability and Efflux: Alterations in outer membrane porins can limit the influx of amikacin into the cell. Additionally, bacteria can acquire active efflux pumps that recognize and expel the antibiotic from the cytoplasm, preventing it from reaching its ribosomal target.[16][17]

Resistance_Mechanisms cluster_resistance Resistance Pathways Amikacin Amikacin Target 30S Ribosome Amikacin->Target Binds to Enzyme Enzymatic Inactivation (e.g., AAC(6')-Ib) Amikacin->Enzyme Modified by Efflux Reduced Permeability & Active Efflux Amikacin->Efflux Blocked/ Expelled Effect Bactericidal Effect Target->Effect Inhibits Mutation Target Site Mutation (16S rRNA) Target->Mutation Altered by Enzyme->Effect Prevents Efflux->Effect Prevents Mutation->Effect Prevents

Caption: Overview of the primary mechanisms of bacterial resistance to Amikacin.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for optimizing amikacin dosing to maximize efficacy while minimizing toxicity. Amikacin exhibits concentration-dependent killing, meaning higher concentrations result in more rapid and extensive bacterial killing.[6][8]

The key PK/PD index that correlates with clinical success is the ratio of the maximum plasma concentration (Cmax) to the MIC (Cmax/MIC).[18][19] A Cmax/MIC ratio of ≥8-10 is widely accepted as the target for achieving a favorable clinical response in severe Gram-negative infections.[14][20] Amikacin also demonstrates a significant post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the MIC.[4][8] This property, combined with its concentration-dependent activity, supports the use of once-daily, high-dose regimens.

ParameterTypical Value (Healthy Adult)Description
Cmax (Peak) 40 - 64 mg/LMaximum serum concentration after a standard dose.[20]
Trough < 4 mg/LMinimum serum concentration before the next dose.[19]
Half-life (t½) 2 - 3 hoursTime for serum concentration to reduce by half.[7]
Volume of Distribution (Vd) ~23 LApparent volume into which the drug distributes.[14]
Clearance (CL) ~1.5 L/hRate of drug removal from the body, primarily renal.[14]
PK/PD Target Cmax/MIC ≥ 8Ratio predictive of therapeutic success.[19]

Key Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of amikacin that inhibits the visible growth of a microorganism in a liquid medium. It is a gold standard for quantitative susceptibility testing.[21]

Protocol:

  • Prepare Amikacin Dilutions: A 96-well microtiter plate is used. Cation-adjusted Mueller-Hinton Broth (CAMHB) is dispensed into all wells. The amikacin stock solution is added to the first well and serially diluted (two-fold) across the plate to create a range of concentrations.

  • Prepare Bacterial Inoculum: A bacterial suspension is prepared from a pure culture and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: The diluted bacterial suspension is added to each well containing the amikacin dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest amikacin concentration in which there is no visible growth (turbidity).

MIC_Workflow Start Start Prep_Amikacin Prepare Serial Dilutions of Amikacin in 96-Well Plate Start->Prep_Amikacin Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Plate Wells with Bacteria Prep_Amikacin->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read Plate and Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

B. Time-Kill Curve Assay

This dynamic assay evaluates the rate and extent of bactericidal activity of an antibiotic over time.

Protocol:

  • Preparation: Test tubes containing broth with various concentrations of amikacin (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control tube (no antibiotic) are prepared.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension (e.g., ~10⁶ CFU/mL).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube.[22]

  • Quantification: The aliquots are serially diluted and plated onto antibiotic-free agar.

  • Incubation and Counting: Plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Analysis: The log₁₀ CFU/mL is plotted against time for each amikacin concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.[22]

References

Protocols & Analytical Methods

Method

Protocol for Amikacin Antimicrobial Susceptibility Testing (AST)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Amikacin (B45834) is a semisynthetic aminoglycoside antibiotic with potent activity against a broad spectrum of...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin (B45834) is a semisynthetic aminoglycoside antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant strains. Accurate determination of amikacin susceptibility is crucial for clinical management, infection control, and the development of new antimicrobial agents. This document provides detailed protocols for amikacin antimicrobial susceptibility testing (AST) using three widely recognized methods: broth microdilution, Kirby-Bauer disk diffusion, and gradient diffusion. The protocols and interpretive criteria are based on the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for amikacin against key bacterial species, as well as the acceptable quality control (QC) ranges for recommended reference strains.

Table 1: Amikacin Interpretive Breakpoints

OrganismTesting BodyMethodSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales CLSI (M100-Ed33)MIC (µg/mL)≤ 48≥ 16
Disk Diffusion (mm)≥ 2017-19≤ 16
EUCASTMIC (µg/mL)≤ 8-> 16
Disk Diffusion (mm)≥ 18-< 18
Pseudomonas aeruginosa CLSI (M100-Ed33)MIC (µg/mL)≤ 16 (Urine only)32 (Urine only)≥ 64 (Urine only)
Disk Diffusion (mm)≥ 17 (Urine only)15-16 (Urine only)≤ 14 (Urine only)
EUCASTMIC (µg/mL)≤ 8-> 16
Disk Diffusion (mm)≥ 18-< 18
Acinetobacter spp. CLSI (M100-Ed33)MIC (µg/mL)≤ 1632≥ 64
Disk Diffusion (mm)≥ 1715-16≤ 14
EUCASTMIC (µg/mL)≤ 8-> 16
Disk Diffusion (mm)≥ 18-< 18

Note: Breakpoints are subject to change. Users should always consult the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.[1][2][3][4][5][6][7]

Table 2: Amikacin Quality Control (QC) Ranges

QC StrainTesting BodyMethodAcceptable MIC Range (µg/mL)Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC 25922 CLSIBroth Microdilution0.5 - 4-
Disk Diffusion-19 - 26
EUCASTBroth Microdilution1 - 8-
Disk Diffusion19 - 26-
Pseudomonas aeruginosa ATCC 27853 CLSIBroth Microdilution1 - 4-
Disk Diffusion18 - 26-
EUCASTBroth Microdilution2 - 8-
Disk Diffusion20 - 26-

[8][9][10][11][12][13][14]

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of amikacin in a liquid medium.

Materials:

  • Amikacin powder, analytical grade

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial isolate and QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Amikacin Stock Solution: Prepare a stock solution of amikacin in a suitable sterile solvent (e.g., water) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Prepare Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the amikacin stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last well in the dilution series. This will result in a final volume of 50 µL in each well.

    • The last two wells of a row should be reserved for a growth control (no antibiotic) and a sterility control (no bacteria).

  • Prepare Inoculum:

    • From a pure, overnight culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

  • Inoculate the Plate: Add 50 µL of the standardized and diluted inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of amikacin at which there is no visible growth of the organism. This can be determined by visual inspection or using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_stock Prepare Amikacin Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plates inoculate Inoculate Plate with Standardized Inoculum prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow
Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to amikacin by measuring the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • Amikacin disks (30 µg)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Test bacterial isolate and QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Apply Antibiotic Disks:

    • Aseptically apply the amikacin (30 µg) disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[15]

    • Ensure the disk is in firm contact with the agar by gently pressing down.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate apply_disk Apply 30 µg Amikacin Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret as S, I, or R based on breakpoints measure_zone->interpret

Kirby-Bauer Disk Diffusion Workflow
Gradient Diffusion Method

This method utilizes a plastic strip impregnated with a predefined gradient of amikacin to determine the MIC.

Materials:

  • Amikacin gradient diffusion strips (e.g., E-test)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Test bacterial isolate and QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the Kirby-Bauer method.

  • Inoculate Agar Plate: Inoculate an MHA plate with the standardized inoculum as described for the Kirby-Bauer method.

  • Apply Gradient Strip:

    • Using sterile forceps, carefully place the amikacin gradient strip onto the inoculated agar surface with the MIC scale facing upwards.

    • Ensure the entire length of the strip is in complete contact with the agar surface. Avoid trapping air bubbles underneath the strip.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be recorded.[16][17][18]

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate apply_strip Apply Amikacin Gradient Strip inoculate_plate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic

References

Application

Application Notes and Protocols for In Vitro Studies of Amikacin against Multidrug-Resistant E. coli

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vitro activity of amikacin (B45834) against multidrug-resistant (MDR) Escherichia coli. D...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity of amikacin (B45834) against multidrug-resistant (MDR) Escherichia coli. Detailed protocols for key experimental procedures are included to facilitate the assessment of amikacin's efficacy, both alone and in combination with other antimicrobial agents.

Introduction

Amikacin is a semisynthetic aminoglycoside antibiotic that plays a crucial role in the treatment of severe infections caused by Gram-negative bacteria, including multidrug-resistant E. coli.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to bacterial cell death.[3][4][5] The emergence of MDR strains of E. coli has necessitated the continued evaluation of existing antibiotics and the exploration of combination therapies to overcome resistance.[6][7] These notes provide standardized methods for determining the susceptibility of MDR E. coli to amikacin and for evaluating its synergistic potential with other antibiotics.

Mechanism of Action and Resistance

Amikacin exerts its bactericidal effect by irreversibly binding to the 16S rRNA and the S12 protein of the 30S ribosomal subunit.[1] This binding disrupts the translation of mRNA, causing misreading of the genetic code and the production of nonfunctional or toxic proteins, leading to cell death.[3][4]

Resistance to amikacin in E. coli can occur through several mechanisms:

  • Enzymatic Modification: The most common mechanism is the enzymatic modification of amikacin by aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib).[2] These enzymes alter the structure of amikacin, preventing it from binding to the ribosome.

  • Ribosomal Alterations: Mutations in the rrs gene, which encodes the 16S rRNA, can reduce the binding affinity of amikacin to its target.[1]

  • Impaired Uptake: Alterations in the bacterial cell membrane can reduce the uptake of amikacin into the cell.[8][9]

Data Presentation

Table 1: In Vitro Susceptibility of Multidrug-Resistant E. coli to Amikacin and Comparator Agents
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)Reference(s)
Amikacin2>25681.8 - 94.7[10][11]
Imipenem16 - ≥128--[12]
Colistin4 - ≥256--[12]
Tigecycline--100[10]
Meropenem--96.0 - 98.0[10]
Piperacillin/tazobactam-->90[10]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility rates can vary based on the specific breakpoints used (e.g., CLSI, EUCAST) and the geographic region of isolate collection.

Table 2: Synergistic Activity of Amikacin in Combination with Other Antibiotics against MDR E. coli
Antibiotic CombinationMethodFIC Index (Synergism)ObservationReference(s)
Amikacin + ImipenemCheckerboard≤0.5Synergistic effect observed in all tested MDR isolates.[6][7][12][13]
Amikacin + ColistinCheckerboard0.5Synergistic effect in 3 out of 4 tested isolates.[12]
Amikacin + NaringeninCheckerboard0.1875 - 0.5Synergistic effect observed.[14]

Note: The Fractional Inhibitory Concentration (FIC) index is used to determine the synergistic, additive, or antagonistic effect of antibiotic combinations. An FIC index of ≤0.5 is generally considered synergistic.[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

1. Materials:

  • MDR E. coli isolates

  • E. coli ATCC 25922 (Quality Control Strain)[17][18]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Amikacin powder, analytical grade

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Prepare Amikacin Stock Solution: Prepare a stock solution of amikacin in a suitable solvent (e.g., sterile distilled water) at a concentration of 10 mg/mL.

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the MDR E. coli isolate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Serial Dilutions:

    • Perform two-fold serial dilutions of amikacin in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of amikacin that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Synergy Assay

This method is used to assess the in vitro interaction between amikacin and another antimicrobial agent.[13][14]

1. Materials:

  • Same as Protocol 1, with the addition of the second antimicrobial agent.

2. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both amikacin and the second antibiotic.

  • Prepare Serial Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of amikacin along the x-axis (e.g., columns 1-10).

    • Prepare serial two-fold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).

    • This creates a matrix of wells with various combinations of the two antibiotics.

    • Include a row and a column with each antibiotic alone to determine their individual MICs.

    • Include a growth control well.

  • Inoculation and Incubation: Inoculate the plate with the MDR E. coli suspension and incubate as described in Protocol 1.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Protocol 3: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][13][14]

1. Materials:

  • Same as Protocol 1.

  • Sterile saline for dilutions.

  • Tryptic Soy Agar (TSA) plates.

  • Shaking incubator.

2. Procedure:

  • Prepare Inoculum: Prepare a starting inoculum of MDR E. coli in CAMHB at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Set up Test Conditions: Prepare flasks containing CAMHB with the following:

    • Growth control (no antibiotic)

    • Amikacin at a specific concentration (e.g., 1x, 2x, or 4x MIC)

    • If testing combinations, include each drug alone and the combination at relevant concentrations (e.g., 0.5x MIC of each).

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35°C ± 2°C in a shaking incubator.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions in sterile saline.

    • Plate a known volume of each dilution onto TSA plates.

  • Incubation and Colony Counting: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

    • Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

Visualizations

G cluster_prep Inoculum Preparation cluster_plate Plate Preparation & Incubation cluster_read Result Interpretation Culture Fresh E. coli Culture (18-24h) Colonies Select 3-5 Colonies Culture->Colonies Suspension Suspend in Saline Colonies->Suspension McFarland Adjust to 0.5 McFarland (~1-2x10^8 CFU/mL) Suspension->McFarland Dilution Dilute in CAMHB (~5x10^5 CFU/mL) McFarland->Dilution Inoculate Inoculate Wells Dilution->Inoculate Plate 96-well Plate Amikacin_Dilutions Serial Dilutions of Amikacin Plate->Amikacin_Dilutions Amikacin_Dilutions->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate Read Read for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC Determination by Broth Microdilution.

G cluster_action Amikacin Mechanism of Action cluster_resistance Mechanisms of Resistance Amikacin Amikacin Binding Binds to 16S rRNA & S12 Protein Amikacin->Binding Ribosome 30S Ribosomal Subunit Ribosome->Binding mRNA_Misreading mRNA Misreading Binding->mRNA_Misreading Aberrant_Proteins Production of Aberrant Proteins mRNA_Misreading->Aberrant_Proteins Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Enzymatic_Mod Enzymatic Modification (e.g., AAC(6')-Ib) Enzymatic_Mod->Amikacin Inactivates Ribosomal_Alt Ribosomal Alteration (rrs gene mutation) Ribosomal_Alt->Binding Prevents Reduced_Uptake Reduced Uptake

Caption: Amikacin's Mechanism of Action and Resistance in E. coli.

G cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis Inoculum Prepare Inoculum (~5x10^5 CFU/mL) Flasks Prepare Flasks: - Growth Control - Amikacin (at MIC) - Drug B (at MIC) - Combination Inoculum->Flasks Inoculate_Flasks Inoculate Flasks Flasks->Inoculate_Flasks Incubate_Shake Incubate with Shaking Inoculate_Flasks->Incubate_Shake Timepoints Sample at Timepoints (0, 2, 4, 8, 24h) Incubate_Shake->Timepoints Serial_Dilute Serial Dilutions Timepoints->Serial_Dilute Plate_Agar Plate on Agar Serial_Dilute->Plate_Agar Incubate_Plates Incubate Plates 18-24h Plate_Agar->Incubate_Plates Count Count Colonies (CFU/mL) Incubate_Plates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Analyze Analyze for Bactericidal Activity and Synergy Plot->Analyze

Caption: Workflow for Time-Kill Assay.

References

Method

Application Notes and Protocols for Amikacin Hydrate in Mycobacterium tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of Amikacin (B45834) hydrate (B1144303) in Mycobacterium tuberculosis (Mtb) resear...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Amikacin (B45834) hydrate (B1144303) in Mycobacterium tuberculosis (Mtb) research. This document outlines the mechanism of action, key resistance pathways, and detailed protocols for essential in vitro assays.

Introduction to Amikacin Hydrate

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A. It is a critical second-line drug in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria, leading to a bactericidal effect.[4] Understanding the in vitro activity and resistance mechanisms of amikacin is crucial for the development of new anti-tubercular agents and treatment regimens.

Mechanism of Action

Amikacin exerts its bactericidal effects by targeting the bacterial ribosome.

  • Binding to the 30S Ribosomal Subunit: Amikacin irreversibly binds to the 16S rRNA component of the 30S ribosomal subunit.[4]

  • Interference with Protein Synthesis: This binding event interferes with the translation process by causing misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Production of Aberrant Proteins: The synthesis of non-functional or toxic proteins disrupts essential cellular processes.

  • Cell Death: The accumulation of these aberrant proteins and the disruption of the cell membrane integrity ultimately lead to bacterial cell death.

cluster_cell Mycobacterium tuberculosis Cell Amikacin Amikacin Hydrate Ribosome 30S Ribosomal Subunit (16S rRNA) Amikacin->Ribosome Binds to Protein Aberrant Protein Synthesis Ribosome->Protein Causes Misreading of mRNA mRNA mRNA mRNA->Ribosome Death Bacterial Cell Death Protein->Death Leads to

Caption: Mechanism of action of Amikacin in M. tuberculosis.

Mechanisms of Resistance

The primary mechanism of resistance to amikacin in M. tuberculosis is target modification through genetic mutations.

  • rrs Gene Mutations: The most common resistance mechanism is a single nucleotide polymorphism (SNP) in the rrs gene, which encodes the 16S rRNA. The A1401G mutation is the most frequently observed alteration, preventing amikacin from binding effectively to the ribosome.[5][6][7][8][9]

  • Other Resistance Mechanisms: While less common, other mechanisms may contribute to low-level resistance, including the action of aminoglycoside-modifying enzymes and efflux pumps.[10]

cluster_resistance Amikacin Resistance Pathway Amikacin Amikacin Ribosome_WT Wild-Type 30S Ribosome (16S rRNA) Amikacin->Ribosome_WT Binds & Inhibits Ribosome_Mut Mutated 30S Ribosome (rrs A1401G) Amikacin->Ribosome_Mut Binding Blocked Protein_Synth_Normal Normal Protein Synthesis Ribosome_WT->Protein_Synth_Normal Enables Protein_Synth_Unaffected Protein Synthesis Continues Ribosome_Mut->Protein_Synth_Unaffected Allows Survival Bacterial Survival Protein_Synth_Unaffected->Survival

Caption: Primary mechanism of Amikacin resistance in M. tuberculosis.

Quantitative Data

Table 1: Amikacin MIC Breakpoints and Quality Control Ranges for M. tuberculosis
MethodSusceptible (S)Resistant (R)QC Strain (M. tuberculosis H37Rv ATCC 27294) MIC Range (mg/L)
Broth Microdilution (7H9)≤1.0>1.00.25 - 1.0
MGIT 960≤1.0>1.0N/A (Qualitative)
Agar Proportion (7H10)≤4.0>4.0N/A (Qualitative)

Data compiled from multiple sources.[1][2][11]

Experimental Protocols

Preparation of Amikacin Hydrate Stock Solution

Materials:

  • Amikacin hydrate powder (analytical grade)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: To prepare a 10 mg/mL (10,000 µg/mL) stock solution, weigh the appropriate amount of amikacin hydrate powder. Account for the potency of the powder as specified by the manufacturer.

  • Dissolution: Aseptically add the weighed powder to a sterile conical tube. Add the required volume of sterile, deionized water.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots. Store at -20°C or below for long-term use.

Broth Microdilution MIC Assay (Based on EUCAST Reference Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of amikacin against M. tuberculosis.

cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Mtb Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum (1:100) prep_inoculum->dilute_inoculum inoculate Inoculate plate with diluted Mtb suspension dilute_inoculum->inoculate prep_plates Prepare 96-well plate with serial dilutions of Amikacin prep_plates->inoculate incubate Incubate at 37°C inoculate->incubate read Read MIC incubate->read end End read->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well U-bottom microtiter plates

  • Amikacin stock solution

  • M. tuberculosis isolate and control strain (H37Rv ATCC 27294)

  • Sterile water with glass beads

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, transfer colonies into a tube containing sterile water and glass beads.

    • Vortex for 1-2 minutes to create a homogenous suspension.

    • Allow the larger particles to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth. This will be the final inoculum.[1]

  • Plate Preparation:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the amikacin working stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-21 days, or until growth is clearly visible in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of amikacin that completely inhibits visible growth of M. tuberculosis.[1]

MGIT 960 Amikacin Susceptibility Testing

This is a qualitative method to determine susceptibility or resistance to a critical concentration of amikacin.

Materials:

  • BACTEC MGIT 960 instrument

  • MGIT tubes

  • MGIT Growth Supplement

  • Amikacin for MGIT

  • M. tuberculosis isolate

Procedure:

  • Inoculum Preparation:

    • Use a positive MGIT tube of the M. tuberculosis isolate that is 1 to 5 days old.

    • Alternatively, prepare a suspension from a solid culture in sterile saline, adjust to a 0.5 McFarland standard, and then dilute 1:5 in sterile saline.[12]

  • Drug Tube Preparation:

    • Aseptically add 0.8 mL of MGIT Growth Supplement to a new MGIT tube.

    • Add 0.1 mL of the reconstituted amikacin solution to achieve the final critical concentration (typically 1.0 µg/mL).[11][13]

  • Growth Control Preparation:

    • Prepare a growth control tube by adding 0.8 mL of MGIT Growth Supplement to a separate MGIT tube.

  • Inoculation:

    • Inoculate both the drug-containing tube and the growth control tube with 0.5 mL of the prepared bacterial inoculum.

  • Incubation and Analysis:

    • Place the tubes into the MGIT 960 instrument. The instrument will automatically incubate and monitor the tubes for fluorescence.

    • The instrument provides a qualitative result of "susceptible" or "resistant" based on a comparison of the time to positivity of the drug-containing tube and the growth control.[14][15]

Molecular Detection of Amikacin Resistance (rrs Gene Sequencing)

This protocol is for the identification of mutations in the rrs gene associated with amikacin resistance.

cluster_workflow rrs Gene Sequencing Workflow start Start dna_extraction DNA Extraction from Mtb Isolate start->dna_extraction pcr PCR Amplification of rrs gene dna_extraction->pcr purification PCR Product Purification pcr->purification sequencing Sanger Sequencing purification->sequencing analysis Sequence Analysis (compare to wild-type) sequencing->analysis end End analysis->end

Caption: Workflow for rrs gene sequencing to detect Amikacin resistance.

Materials:

  • M. tuberculosis isolate

  • DNA extraction kit

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Primers flanking the 1400 region of the rrs gene

  • PCR purification kit

  • Sanger sequencing reagents and instrument

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the M. tuberculosis isolate using a commercially available kit or a standard in-house method.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the region of the rrs gene containing the A1401 hotspot.[5][7]

    • Perform PCR with appropriate cycling conditions (annealing temperature may need optimization).

  • PCR Product Purification:

    • Verify the PCR product size by agarose (B213101) gel electrophoresis.

    • Purify the PCR product using a commercial kit to remove primers and dNTPs.[7]

  • Sanger Sequencing:

    • Sequence the purified PCR product using a Sanger sequencing service or an in-house platform.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type rrs gene sequence from a reference strain (e.g., H37Rv).

    • Identify any nucleotide substitutions, particularly at position 1401.

Combination and Synergy Testing

Amikacin is often used in combination with other anti-tubercular drugs. Synergy testing can identify drug combinations that are more effective than the individual agents alone. The checkerboard assay is a common method for this purpose. This involves preparing a 96-well plate with serial dilutions of amikacin along one axis and another drug along the other axis. The plate is then inoculated with M. tuberculosis and incubated. The Fractional Inhibitory Concentration (FIC) index can then be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[16][17]

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. Adherence to appropriate biosafety levels for handling Mycobacterium tuberculosis is mandatory. Always refer to the latest guidelines from regulatory bodies such as EUCAST and CLSI for the most current recommendations.

References

Application

Application Notes and Protocols for Amikacin Dosage in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for determining the appropriate dosage of amikacin (B45834) in mouse thigh and lung...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for determining the appropriate dosage of amikacin (B45834) in mouse thigh and lung infection models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of amikacin against various bacterial pathogens.

I. Quantitative Data Summary

The following tables summarize amikacin dosages and corresponding pharmacokinetic parameters from studies utilizing mouse infection models. This data is crucial for selecting appropriate dose ranges and understanding the drug's behavior in vivo.

Table 1: Amikacin Dosage Regimens in Mouse Infection Models

Infection ModelMouse StrainPathogenAmikacin Dose (mg/kg)Dosing RegimenAdministration RouteReference
Thigh InfectionICR (CD-1)Staphylococcus aureusNot specified2, 8, and 14 hours post-inoculationNot specified[1]
Thigh InfectionICRGram-negative bacilliNot specifiedOnce-daily, q6h, q12hNot specified[2]
Lung & Bloodstream InfectionImmune-competentAcinetobacter baumannii1.37, 13.7, 137Single doseSubcutaneous (SC)[3][4][5][6]
Lung & Bloodstream InfectionImmune-competentAcinetobacter baumannii96.7 (lung), 117 (bloodstream)q6h (fractionated)Subcutaneous (SC)[3][4][5]
Lung InfectionBALB/cKlebsiella pneumoniae (CR-Kp)100Every 12 hoursNot specified[7]
Lung InfectionNot specifiedMycobacterium abscessusNot specifiedDailyNot specified[8][9]

Table 2: Pharmacokinetic Parameters of Amikacin in Mice

Infection ModelParameterValueAmikacin Dose (mg/kg)Reference
Bloodstream & LungClearance9.93 mL/hSingle dose[3][4][5]
BloodstreamElimination Half-life48 minSingle dose[3][5]
LungElimination Half-life36 minSingle dose[3][5]
Bloodstream (multiple dosing)Clearance (initial)7.35 mL/hq6h[3][5]
Bloodstream (multiple dosing)Clearance (later intervals)~1.50 mL/hq6h[3][5]
Lung (multiple dosing)Clearance (initial)7.44 mL/hq6h[3][4]
Lung (multiple dosing)Clearance (final)4.39 mL/hq6h[3][4]
LungDrug Exposure in ELF vs. Plasma72.7%Single dose[3][5]

ELF: Epithelial Lining Fluid

II. Experimental Protocols

Detailed methodologies for establishing mouse thigh and lung infection models for the evaluation of amikacin are provided below.

A. Neutropenic Mouse Thigh Infection Model

This model is a standard for in vivo assessment of antimicrobial agents against soft tissue infections.[10]

1. Animal and Housing:

  • Species/Strain: Female ICR (CD-1) mice, 5-6 weeks old.[1]

  • Housing: House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

2. Induction of Neutropenia:

  • To render the mice more susceptible to infection, immunosuppressive agents are used to induce neutropenia.[1][10]

  • Administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[1][11]

3. Bacterial Inoculum Preparation:

  • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, E. coli, Klebsiella) on an appropriate agar (B569324) medium.

  • Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a desired concentration (e.g., 10^7 CFU/mL).[1]

4. Infection Procedure:

  • Anesthetize the neutropenic mice.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[1]

5. Amikacin Administration:

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer amikacin via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous). Dosing schedules can vary from a single dose to multiple doses over a 24-hour period.[2]

6. Endpoint Evaluation:

  • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.[1]

  • Aseptically excise the infected thigh muscle.[1]

  • Homogenize the tissue in a known volume of sterile PBS.[1]

  • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).[1]

  • Additional endpoints can include survival analysis, body weight, and temperature monitoring.[12]

B. Mouse Lung Infection Model

This model is utilized to assess the efficacy of antimicrobials against respiratory pathogens.

1. Animal and Housing:

  • Species/Strain: Specific pathogen-free mice (e.g., BALB/c).

  • Housing: Maintain animals in a controlled environment as described for the thigh infection model.

2. Bacterial Inoculum Preparation:

  • Prepare a mid-logarithmic phase culture of the respiratory pathogen (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii).

  • Wash and resuspend the bacteria in sterile saline or PBS to the desired inoculum concentration.

3. Infection Procedure (Intratracheal Inoculation):

  • Anesthetize the mice.

  • Surgically expose the trachea.

  • Instill a specific volume of the bacterial suspension (e.g., 50 µL) directly into the trachea.

4. Amikacin Administration:

  • Commence amikacin treatment at a defined time after bacterial challenge.

  • Administration can be systemic (subcutaneous, intravenous) or local (intranasal, aerosolized/inhaled).[13][14] For example, a study on Acinetobacter baumannii lung infection used subcutaneous administration of amikacin.[3][4][5]

5. Endpoint Evaluation:

  • At selected time points post-infection, euthanize the mice.

  • Aseptically remove the lungs.

  • Homogenize the lung tissue in sterile PBS.

  • Determine the bacterial burden by plating serial dilutions of the lung homogenate.

  • Other endpoints can include histopathological examination of lung tissue, assessment of inflammatory markers, and survival studies.[13][15]

III. Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Thigh_Infection_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase AnimalAcclimation Animal Acclimation (ICR Mice, 5-6 weeks) InduceNeutropenia Induce Neutropenia (Cyclophosphamide) AnimalAcclimation->InduceNeutropenia InfectThigh Thigh Infection (0.1 mL IM) InduceNeutropenia->InfectThigh PrepareInoculum Prepare Bacterial Inoculum (e.g., S. aureus 10^7 CFU/mL) PrepareInoculum->InfectThigh AmikacinAdmin Amikacin Administration (SC/IP/IV at various doses) InfectThigh->AmikacinAdmin Euthanasia Euthanasia (e.g., 24h post-infection) AmikacinAdmin->Euthanasia ThighExcision Thigh Excision & Homogenization Euthanasia->ThighExcision CFU_Count Bacterial Load Determination (CFU/gram) ThighExcision->CFU_Count

Caption: Workflow for the Neutropenic Mouse Thigh Infection Model.

Lung_Infection_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase AnimalAcclimation Animal Acclimation (e.g., BALB/c Mice) InfectLung Lung Infection (Intratracheal Instillation) AnimalAcclimation->InfectLung PrepareInoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa) PrepareInoculum->InfectLung AmikacinAdmin Amikacin Administration (SC/IV/Inhaled) InfectLung->AmikacinAdmin Euthanasia Euthanasia (Specified time points) AmikacinAdmin->Euthanasia LungExcision Lung Excision & Homogenization Euthanasia->LungExcision CFU_Count Bacterial Load Determination (CFU/gram) LungExcision->CFU_Count Histopathology Histopathology (Optional) LungExcision->Histopathology

Caption: Workflow for the Mouse Lung Infection Model.

References

Method

Application Notes and Protocols for the Determination of Amikacin in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative analysis of the aminoglycoside antibiotic, Amikacin (B45834), in variou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the aminoglycoside antibiotic, Amikacin (B45834), in various biological fluids. Due to its narrow therapeutic index, monitoring Amikacin levels is crucial to ensure therapeutic efficacy while minimizing the risks of nephrotoxicity and ototoxicity.[1][2] The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays, and Electrochemical Sensors.

Overview of Analytical Techniques

Several analytical methods have been developed for the determination of Amikacin in biological samples.[3][4] The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. Chromatographic techniques like HPLC and LC-MS/MS are highly specific and sensitive, with LC-MS/MS often considered the gold standard.[1][5][6][7][8][9][10] Immunoassays are well-suited for routine clinical monitoring due to their speed and ease of automation.[2][11][12][13] Electrochemical sensors represent an emerging technology with the potential for rapid, point-of-care testing.[14][15][16][17]

A significant challenge in the analysis of Amikacin is its lack of a strong chromophore, which makes direct UV-visible spectrophotometric detection difficult.[3][4] Consequently, many HPLC methods require a pre-column derivatization step to introduce a chromophoric or fluorophoric tag to the Amikacin molecule.[3][4][18]

Quantitative Data Summary

The following tables summarize the quantitative parameters for various validated analytical methods for Amikacin determination in biological fluids, providing a basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Derivatization ReagentDetection MethodBiological MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Hantzsch ReagentDADSerum, Urine0.10–25.00.0240.071[4][19]
9-Fluorenylmethyl chloroformate (FMOC-Cl)FluorescenceSerum0.5-100.05-[18]
NinhydrinDAD----[20]
1-fluoro-2,4-dinitrobenzeneUVSerum---[18]
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)UV----[18]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Sample PreparationBiological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Reference
Protein PrecipitationCell Lysate0.016–80.016[5]
Solid Phase Extraction (SPE)Serum0.25–800.25[5]
Not SpecifiedPlasma0.1-57-[7][10]
Not SpecifiedPlasma0.5–113.6<0.5[9]

Table 3: Immunoassay Methods

Assay TypeBiological MatrixLinearity Range (µg/mL)LDD (µg/mL)Reference
QMS® Particle-Enhanced Turbidimetric ImmunoassaySerum, Plasma1.5–50.00.8[11]
Fluorescence Polarization Immunoassay (FPIA)Serum2.5-50-[13]

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments cited, along with visual workflows to illustrate the processes.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC methods for Amikacin analysis typically involve a derivatization step to enable UV or fluorescence detection.[3][4][18]

Workflow for HPLC Analysis of Amikacin with Pre-column Derivatization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis s1 Biological Sample (Serum, Plasma, Urine) s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 d1 Add Derivatization Reagent (e.g., Hantzsch Reagent) s2->d1 d2 Incubate (e.g., Heat at specific temp/time) d1->d2 a1 Inject Derivatized Sample d2->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (DAD or Fluorescence) a2->a3 a4 Data Analysis and Quantification a3->a4

Caption: Workflow for HPLC analysis of Amikacin.

Protocol: Amikacin Determination using Hantzsch Reagent Derivatization and HPLC-DAD [4][19]

  • Standard Preparation:

    • Prepare a stock solution of Amikacin (1000 mg/L) in distilled water.

    • Prepare working standards by further dilution in deionized water to achieve concentrations ranging from 1.0 to 100 mg/L.

  • Hantzsch Reagent Preparation (Freshly Prepared):

    • In a 10 mL volumetric flask, mix 2.0 mL of acetylacetone, 1.0 mL of formaldehyde, 1.0 mL of 0.1 M acetate (B1210297) buffer (pH 5), and 6 mL of Milli-Q water.

  • Sample Preparation (from Serum/Urine):

    • Collect blood or urine samples. For blood, allow it to clot and separate the serum.

    • Deproteinize the serum sample by adding an equal volume of a suitable precipitating agent (e.g., acetonitrile), vortex, and centrifuge. Collect the supernatant.

  • Derivatization Procedure:

    • Mix a specific volume of the prepared standard or sample supernatant with the freshly prepared Hantzsch reagent.

    • Heat the mixture in a water bath at a specified temperature and duration to complete the reaction.

    • Cool the mixture to room temperature.

  • HPLC-DAD Conditions:

    • Column: C18 column (e.g., Kromasil 100, 15 cm × 0.46 mm, 5 µm).[4][19]

    • Mobile Phase: Isocratic elution with a mixture of 0.01 M acetate buffer (pH 5) and acetonitrile (B52724) (30:70 v/v).[4][19]

    • Flow Rate: 1 mL/min.[4][19]

    • Detection Wavelength: 340 nm.[4]

    • Injection Volume: Appropriate volume for the system.

    • Run Time: Approximately 10 minutes.[4][19]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized Amikacin standards against their known concentrations.

    • Determine the concentration of Amikacin in the biological samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of Amikacin, often employed in clinical and research settings.[1][5][6][7][9][10]

Workflow for LC-MS/MS Analysis of Amikacin

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Biological Sample (Plasma, Serum, Urine) s2 Add Internal Standard (e.g., Tobramycin) s1->s2 s3 Extraction (Protein Precipitation or SPE) s2->s3 s4 Evaporation and Reconstitution s3->s4 a1 Inject Reconstituted Sample s4->a1 a2 Chromatographic Separation (e.g., C18 or HILIC Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 a4 Data Analysis and Quantification a3->a4

Caption: Workflow for LC-MS/MS analysis of Amikacin.

Protocol: Amikacin Analysis in Human Serum using LC-MS/MS with Solid Phase Extraction (SPE) [5]

  • Standard and Quality Control (QC) Preparation:

    • Prepare stock solutions of Amikacin and an internal standard (IS), such as Tobramycin, in water.

    • Prepare calibration standards by spiking blank rat serum with Amikacin to final concentrations ranging from 0.25 to 80 mg/L.[5]

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 5, and 40 mg/L).[5]

  • Sample Preparation (SPE):

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]

    • Mix 50 µL of serum sample, standard, or QC with 50 µL of the IS solution and 100 µL of 4% phosphoric acid.[5]

    • Load the mixture onto the conditioned SPE cartridge.[5]

    • Wash the cartridge with 1 mL of 100 mM ammonium (B1175870) formate (B1220265) in 2% formic acid, followed by 1 mL of 3:1 methanol:water (v/v).[5]

    • Elute Amikacin and the IS with an appropriate solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Waters Acquity UPLC or similar.[5]

    • Column: Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm).[5]

    • Mobile Phase A: 60 mM ammonium hydroxide in water (pH 11.2).[5]

    • Mobile Phase B: Ammonium hydroxide in 100% acetonitrile.[5]

    • Flow Rate: 0.25 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Amikacin transition: e.g., 586.136 -> 163.00.[9]

      • Internal Standard (e.g., Gentamicin) transition: e.g., 478.136 -> 322.100.[9]

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of Amikacin to the IS against the concentration of the standards using a weighted (e.g., 1/x²) linear regression.[5]

    • Quantify Amikacin in the samples using the calibration curve.

Immunoassays

Immunoassays, such as the particle-enhanced turbidimetric immunoassay (PETIA), are commonly used in clinical laboratories for therapeutic drug monitoring of Amikacin.[2][11][12]

Workflow for Particle-Enhanced Turbidimetric Immunoassay (PETIA)

PETIA_Workflow cluster_reaction Competitive Binding Reaction cluster_detection Detection cluster_quantification Quantification s1 Patient Sample (Serum/Plasma) containing Amikacin mix Mix Sample, Reagent 1, and Reagent 2 s1->mix r1 Reagent 1: Anti-Amikacin Antibody r1->mix r2 Reagent 2: Amikacin-coated Microparticles r2->mix agglutination Agglutination of Microparticles mix->agglutination measurement Measure Rate of Absorbance Change (Turbidity) agglutination->measurement calibration Compare to Calibration Curve measurement->calibration result Determine Amikacin Concentration calibration->result

Caption: Principle of a competitive immunoassay for Amikacin.

Protocol: QMS® Amikacin Assay (General Procedure) [11]

This protocol is based on the principles of the QMS® Amikacin assay, a homogeneous particle-enhanced turbidimetric immunoassay.

  • Principle: The assay is based on the competition between Amikacin in the patient sample and Amikacin coated on a microparticle for the binding sites of an anti-Amikacin antibody.[11] In the absence of Amikacin in the sample, the antibody binds to the Amikacin-coated microparticles, causing rapid agglutination.[11] The presence of Amikacin in the sample inhibits this agglutination, slowing the rate of absorbance change.[11] The rate of change in absorbance is inversely proportional to the concentration of Amikacin in the sample.

  • Reagents: The assay kit typically includes:

    • Reagent 1: Anti-amikacin monoclonal antibody.[11]

    • Reagent 2: Amikacin-coated microparticles.[11]

    • Calibrators: Pre-defined concentrations of Amikacin for generating a standard curve.

  • Procedure (Automated Clinical Chemistry Analyzer):

    • The analyzer automatically pipettes the patient serum or plasma sample, Reagent 1, and Reagent 2 into a reaction cuvette.

    • The instrument incubates the mixture for a specified time.

    • The rate of change in absorbance (turbidity) is measured photometrically.

  • Calibration and Quantification:

    • A multi-point calibration curve is generated using the provided calibrators.

    • The Amikacin concentration in the patient samples and controls is determined from the calibration curve.

Electrochemical Sensors

Electrochemical sensors offer a promising approach for the rapid and sensitive detection of Amikacin, although they are less commonly used in routine clinical practice compared to the other methods.[14][15][16][17]

Workflow for Electrochemical Sensing of Amikacin

Electrochemical_Workflow cluster_interaction Analyte-Sensor Interaction cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis s1 Biological Sample (e.g., Urine) interact Amikacin binds to or reacts at the electrode surface s1->interact e1 Electrochemical Sensor (e.g., Modified Electrode) e1->interact measure Apply Potential/Current and Measure Electrochemical Response (e.g., Current, Impedance) interact->measure signal Signal Processing measure->signal quantify Correlate Signal to Amikacin Concentration signal->quantify

Caption: General workflow for electrochemical sensing.

Protocol: General Steps for Amikacin Detection using an Electrochemical Sensor

  • Sensor Fabrication:

    • The working electrode (e.g., gold, glassy carbon) is modified with a recognition element that specifically interacts with Amikacin. This could be through molecularly imprinted polymers (MIPs) or other selective materials.

  • Sample Preparation:

    • Biological samples like urine may require minimal preparation, such as dilution and filtration.[15]

  • Electrochemical Measurement:

    • The modified electrode is immersed in the prepared sample.

    • An electrochemical technique, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS), is used to measure the change in the electrochemical signal resulting from the interaction between Amikacin and the electrode surface.[14]

  • Quantification:

    • A calibration curve is constructed by measuring the electrochemical response to known concentrations of Amikacin.

    • The concentration of Amikacin in the unknown sample is determined by comparing its electrochemical signal to the calibration curve.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amikacin in Pharmaceuticals

Introduction Amikacin (B45834) is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria. It functions by binding to the bacterial 30S ribosomal subunit, which interferes...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amikacin (B45834) is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria. It functions by binding to the bacterial 30S ribosomal subunit, which interferes with protein synthesis and leads to bacterial cell death. Due to its potent activity, amikacin is a critical component in treating severe bacterial infections. However, it has a narrow therapeutic window, and excessive levels can lead to nephrotoxicity and ototoxicity. Therefore, accurate and reliable quantification of amikacin in pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy.

A significant analytical challenge in quantifying amikacin is its lack of a chromophore, a part of a molecule that absorbs ultraviolet or visible light.[1][2][3] This characteristic makes direct detection by UV-Visible spectrophotometry, a common HPLC detection method, difficult.[1][4] To overcome this limitation, a pre-column derivatization step is employed. This involves a chemical reaction that attaches a UV-absorbing or fluorescent molecule (a chromophore or fluorophore) to the amikacin molecule, enabling sensitive and accurate detection by HPLC.[4][5][6]

This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantification of amikacin in pharmaceutical preparations, utilizing pre-column derivatization with Hantzsch reagent.

Principle of the Method

The primary amino groups of the amikacin molecule react with the Hantzsch reagent (a mixture of acetylacetone, formaldehyde, and an acetate (B1210297) buffer) to form a yellow-colored dihydropyridine (B1217469) derivative.[3][5][7] This derivative is highly conjugated and exhibits strong absorbance in the UV-Visible region, allowing for its quantification using an HPLC system equipped with a UV or Diode Array Detector (DAD). The derivatized amikacin is then separated from other components on a C18 reversed-phase column and quantified by comparing its peak area to that of a known standard.

Experimental Protocols

Materials and Reagents
  • Amikacin Sulfate reference standard

  • Amikacin pharmaceutical formulation (e.g., injection)

  • Acetylacetone (analytical grade)

  • Formaldehyde solution (37%)

  • Ammonium acetate (HPLC grade)

  • Glacial acetic acid (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Water bath or heating block

  • Vortex mixer

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of 0.01 M acetate buffer (pH 5.0) and acetonitrile in a 30:70 (v/v) ratio.[7] Filter through a 0.45 µm membrane filter and degas before use.

  • Hantzsch Derivatizing Reagent: Freshly prepare by mixing 2.0 mL of acetylacetone, 1.0 mL of formaldehyde, and 1.0 mL of 0.1 M acetate buffer (pH 5.0) and diluting to 10 mL with deionized water.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Amikacin Sulfate reference standard in deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations in the desired linear range (e.g., 0.1 to 25 µg/mL).[7]

Sample Preparation
  • Accurately dilute the amikacin pharmaceutical formulation with deionized water to obtain a theoretical concentration within the calibration range.

  • For example, for a 500 mg/2 mL injection, a serial dilution would be required to bring the concentration to the µg/mL level.

Derivatization Procedure
  • In a screw-capped test tube, mix 1.0 mL of the amikacin sample or standard solution with 1.0 mL of the freshly prepared Hantzsch reagent.[7]

  • Heat the mixture in a water bath at 60°C for 15 minutes.[7]

  • After heating, cool the mixture in an ice bath until it reaches room temperature.[7]

  • The derivatized solution is now ready for HPLC analysis.

Chromatographic Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.01 M Acetate Buffer (pH 5.0) : Acetonitrile (30:70, v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temperature 35°C[5]
Detection Wavelength 340 nm[7]
Run Time Approximately 10 minutes

Data Presentation

The following table summarizes the expected quantitative data and validation parameters for this method, compiled from various studies.

ParameterTypical Value
Retention Time (min) ~4.7 - 8.5[1][7]
Linearity Range (µg/mL) 0.1 - 25.0[7]
Correlation Coefficient (r²) > 0.99[8]
Limit of Detection (LOD) (µg/mL) 0.024[7]
Limit of Quantification (LOQ) (µg/mL) 0.071[7]
Accuracy (% Recovery) 98.08 - 100.72%[9]
Precision (%RSD) < 1.2%[1]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard Amikacin Standard Stock Solution Mix Mix Sample/Standard with Reagent Standard->Mix Sample Pharmaceutical Sample Dilution Sample->Mix Reagent Hantzsch Reagent Reagent->Mix Heat Heat at 60°C for 15 min Mix->Heat Cool Cool in Ice Bath Heat->Cool Inject Inject 20 µL into HPLC System Cool->Inject Separate Separation on C18 Column Inject->Separate Detect Detect at 340 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Amikacin Concentration Integrate->Quantify Calibrate->Quantify

Caption: Workflow for Amikacin quantification by HPLC.

Conclusion

The described HPLC method with pre-column derivatization using Hantzsch reagent is simple, accurate, precise, and stability-indicating for the quantification of amikacin in pharmaceutical dosage forms.[1] The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.[1][7] The use of a common C18 column and standard reagents makes this method accessible and economical for most analytical laboratories.

References

Method

Application Notes and Protocols for the Preparation of Amikacin Sulfate Stock Solution for Laboratory Use

Audience: Researchers, scientists, and drug development professionals. Introduction Amikacin, a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A, is a potent inhibitor of bacterial protein syn...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amikacin, a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A, is a potent inhibitor of bacterial protein synthesis.[1][2] It is widely utilized in research and laboratory settings to prevent or eliminate bacterial contamination in cell cultures, particularly against Gram-negative bacteria.[1] Amikacin functions by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with mRNA binding and leads to the production of non-functional proteins, ultimately causing bacterial cell death.[1][2] Its resistance to many aminoglycoside-inactivating enzymes makes it effective against a broad spectrum of resistant bacterial strains.[1]

These application notes provide detailed protocols for the preparation, storage, and quality control of Amikacin sulfate (B86663) solutions for laboratory use.

Physicochemical Properties of Amikacin Sulfate

For accurate and reproducible experimental outcomes, a thorough understanding of the physicochemical properties of Amikacin sulfate is essential. The following table summarizes key data for Amikacin sulfate, the salt form commonly used for preparing aqueous solutions.

PropertyValueReferences
Form Amikacin Sulfate[1]
Molecular Formula C₂₂H₄₃N₅O₁₃ · 2H₂SO₄[1]
Molecular Weight 781.76 g/mol [1]
Appearance White to yellowish-white crystalline powder[1][3]
Solubility in Water Highly soluble (up to 100 mg/mL)[1]
Solubility in DMSO Insoluble or very slightly soluble[1]
Solubility in Ethanol Insoluble[1]
pH of 1% solution 6.0 - 7.5[3]

Experimental Protocols

Strict aseptic technique is crucial when preparing any solution for cell culture to prevent microbial contamination.

This protocol outlines the preparation of a concentrated stock solution that can be stored and subsequently diluted to a final working concentration.

Materials:

  • Amikacin Sulfate powder

  • Sterile, cell-culture grade water (e.g., Water for Injection - WFI) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (10 mL or larger)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of Amikacin sulfate powder.

  • Dissolution: Aseptically transfer the weighed Amikacin sulfate powder into a sterile 50 mL conical tube. Add 10 mL of sterile, cell-culture grade water or PBS.[1]

  • Mixing: Vortex the solution until the Amikacin sulfate is completely dissolved. The resulting solution should be clear and colorless to a light straw color.[1] Gentle warming or sonication can be used to facilitate dissolution if necessary.[1]

  • Sterilization: Draw the entire Amikacin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.[1]

  • Filtering: Dispense the solution through the filter into a new sterile conical tube. This step is critical for removing any potential bacterial contamination.[1]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination from repeated freeze-thaw cycles.[1]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.[1]

This protocol describes the dilution of the concentrated stock solution to a final working concentration for use in cell culture. A common working concentration range is 10-100 µg/mL, though the optimal concentration may vary depending on the cell type and experimental objectives.[1]

Materials:

  • Amikacin stock solution (50 mg/mL from Protocol 1)

  • Complete cell culture medium appropriate for the cell line

  • Sterile micropipette and tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 50 mg/mL Amikacin stock solution at room temperature.[1]

  • Prepare Working Solution: Aseptically add 10 µL of the 50 mg/mL Amikacin stock solution to 10 mL of pre-warmed complete cell culture medium. Mix gently by pipetting up and down or by inverting the tube. This will result in a final concentration of 50 µg/mL.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the Amikacin-containing medium.[1]

  • Incubation: Return the cells to the incubator and proceed with the experiment as planned.[1]

Storage and Stability

Proper storage is critical to maintain the potency and stability of Amikacin sulfate solutions.

FormStorage TemperatureStabilityReferences
Powder -20°CUp to 3 years[1]
Stock Solution -20°C or -80°CUp to 1 year[1]
4°CStable for months
Diluted Solution 2°C to 8°C (Refrigerated)Up to 60 days[4]
Room Temperature (25°C)24 hours[4][5]

Note: Solutions of Amikacin sulfate may darken to a pale yellow or light straw color over time due to oxidation; this discoloration does not typically indicate a loss of potency.[4][6] However, if significant darkening occurs, it is advisable to prepare a fresh solution.[6]

Quality Control and Troubleshooting

Regular quality control checks can help ensure the efficacy of the prepared Amikacin sulfate solutions.

ParameterSpecificationTroubleshooting
Appearance Clear, colorless to light straw-colored solutionIf the solution is cloudy or contains precipitates, it may indicate contamination or insolubility. Ensure complete dissolution and sterile filtration. Check for incompatibility with other media components.[6]
pH Typically between 3.5 and 5.5 for commercial injections.[6][7]Extreme pH shifts can accelerate degradation.[6] If preparing from powder, the pH of a 1% solution in water should be between 6.0 and 7.5.[3]
Sterility No microbial growthIf contamination is suspected, discard the solution and prepare a fresh batch using strict aseptic techniques.
Potency Consistent antibacterial activityIf a lack of efficacy is observed, verify the calculations and preparation procedure. Consider preparing a fresh stock solution, as prolonged or improper storage can lead to degradation.

Visualizations

G Workflow for Amikacin Sulfate Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization & Aliquoting cluster_storage Storage weigh 1. Weigh Amikacin Sulfate Powder dissolve 2. Dissolve in Sterile Water or PBS weigh->dissolve Aseptic Technique mix 3. Vortex to Mix dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile Amikacin sulfate stock solution.

G Troubleshooting Common Issues with Amikacin Sulfate Solutions cluster_issues Potential Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed precipitate Precipitate or Cloudiness start->precipitate ineffective Lack of Efficacy start->ineffective discoloration Significant Discoloration start->discoloration cause_precipitate1 Incomplete Dissolution precipitate->cause_precipitate1 cause_precipitate2 Contamination precipitate->cause_precipitate2 cause_precipitate3 Incompatibility precipitate->cause_precipitate3 cause_ineffective1 Incorrect Concentration ineffective->cause_ineffective1 cause_ineffective2 Degradation ineffective->cause_ineffective2 cause_discoloration Oxidation/ Degradation discoloration->cause_discoloration sol_dissolve Gentle Warming/ Sonication cause_precipitate1->sol_dissolve sol_sterile Re-filter/ Prepare Fresh cause_precipitate2->sol_sterile sol_check Check Media Components cause_precipitate3->sol_check sol_recalculate Verify Calculations cause_ineffective1->sol_recalculate sol_fresh Prepare Fresh Stock cause_ineffective2->sol_fresh cause_discoloration->sol_fresh

Caption: A logical guide to troubleshooting common Amikacin solution problems.

References

Application

Amikacin Administration for In Vivo Studies in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Amikacin (B45834), a semisynthetic aminoglycoside antibiotic, is a critical tool in combating severe Gram-negative bacterial infections. Its ef...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin (B45834), a semisynthetic aminoglycoside antibiotic, is a critical tool in combating severe Gram-negative bacterial infections. Its efficacy is attributed to its ability to bind to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis and leading to cell death. Due to its broad spectrum of activity and resilience against many aminoglycoside-modifying enzymes, amikacin is frequently employed in preclinical in vivo studies using mouse models to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy against various bacterial pathogens.

These application notes provide a comprehensive guide for the administration of amikacin in mice for in vivo research, encompassing detailed protocols, dosage considerations, and pharmacokinetic data. The information is intended to ensure the safe, effective, and reproducible use of amikacin in a laboratory setting.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for amikacin administration in mice, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Amikacin in Mice
ParameterValueMouse Model/ConditionsAdministration RouteDosageSource(s)
Elimination Half-life (t½) 36 - 48 minImmune-competent, lung & bloodstream infectionSubcutaneous (SC)1.37, 13.7, 137 mg/kg[1][2]
84.46 minTrained miceIntramuscular (IM)10 mg/kg[3]
93.96 minTrained miceSubcutaneous (SC)10 mg/kg[3]
Clearance (CL) 9.93 mL/hImmune-competent, lung & bloodstream infectionSubcutaneous (SC)Single dose[1][2]
Peak Plasma Concentration (Cmax) 9 µg/mLAge-matched miceSubcutaneous (SC)5 mg/kg (Gentamicin for comparison)[4]
27 µg/mLAge-matched miceSubcutaneous (SC)15 mg/kg[4]
10.2 - 14.8 µg/mLAdult male miceIntramuscular (IM)10 mg/kg[3]
Time to Peak Concentration (Tmax) ~10 minAge-matched miceSubcutaneous (SC)15 mg/kg[4]
0.25 h (15 min)Adult male miceIntramuscular (IM)10 mg/kg[3]
Table 2: Recommended Dosages and Administration Parameters for Mice
Administration RouteRecommended Single VolumeMaximum Single VolumeRecommended Needle GaugeCommon Injection Site(s)
Subcutaneous (SC) 5 ml/kg10 ml/kg (dispersed over multiple sites)25G or smallerLoose skin over the neck and dorsum
Intramuscular (IM) <0.05 ml per site0.05 ml per site23-27GThigh muscles of the hind limbs
Intravenous (IV) <0.2 ml5 ml/kg (bolus)27-30GLateral tail vein

Experimental Protocols

Protocol 1: Preparation of Amikacin Solution for Injection

This protocol details the preparation of a stock solution and a final dosing solution of amikacin for administration to mice.

Materials:

  • Amikacin sulfate (B86663) powder

  • Sterile 0.9% Sodium Chloride (NaCl) solution or 5% Dextrose in Water (D5W)

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amount of amikacin sulfate: Based on the desired dose (mg/kg) and the weight of the mice, calculate the total amount of amikacin needed.

  • Prepare a stock solution (e.g., 50 mg/mL):

    • Aseptically weigh the required amount of amikacin sulfate powder.

    • Dissolve the powder in a sterile vehicle (0.9% NaCl or D5W) to achieve the desired stock concentration. For example, to make a 50 mg/mL stock solution, dissolve 500 mg of amikacin sulfate in 10 mL of sterile vehicle.

    • Ensure complete dissolution by gentle vortexing or inversion.

    • Sterile-filter the stock solution using a 0.22 µm filter into a sterile vial.

  • Prepare the final dosing solution:

    • Based on the individual mouse weights and the desired dose, calculate the volume of the stock solution needed for each injection.

    • If necessary, dilute the stock solution with the sterile vehicle to a final concentration that allows for an appropriate injection volume (see Table 2). For example, if a 25g mouse requires a 10 mg/kg dose (0.25 mg), and the desired injection volume is 0.1 mL, the final concentration should be 2.5 mg/mL.

  • Storage: Amikacin solutions are stable for 24 hours at room temperature.[5][6] For longer-term storage, refrigeration at 2-8°C is recommended. A pale yellow discoloration does not typically indicate a loss of potency.[3][7]

Protocol 2: Administration of Amikacin to Mice

This protocol outlines the procedures for subcutaneous, intramuscular, and intravenous administration of amikacin in mice.

General Preparation:

  • Ensure the amikacin solution is at room temperature before administration.[8]

  • Properly restrain the mouse using an appropriate method for the chosen injection route.

  • Use a new sterile needle and syringe for each animal.

A. Subcutaneous (SC) Injection:

  • Grasp the loose skin over the dorsum (back) of the mouse to form a "tent".

  • Insert a 25G or smaller needle into the base of the tent, parallel to the body.

  • Gently pull back on the plunger to ensure the needle is not in a blood vessel.

  • Inject the calculated volume of amikacin solution.

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

B. Intramuscular (IM) Injection:

  • Immobilize the hind limb.

  • Insert a 23-27G needle into the quadriceps muscle of the thigh.

  • Gently pull back on the plunger to check for blood.

  • Inject the small volume of amikacin solution slowly to minimize muscle damage.

  • Withdraw the needle. Alternate hind limbs for subsequent injections.

C. Intravenous (IV) Injection (Tail Vein):

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a restraining device.

  • Insert a 27-30G needle, bevel up, into one of the lateral tail veins.

  • Successful entry into the vein is often indicated by a lack of resistance upon injection.

  • Slowly inject the calculated volume of the amikacin solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Protocol 3: Blood Collection for Pharmacokinetic Studies

This protocol describes methods for collecting blood samples from mice to determine amikacin plasma concentrations.

Materials:

  • Appropriate-sized sterile needles and syringes or capillary tubes.

  • Anticoagulant-coated microcentrifuge tubes (e.g., EDTA).

  • Anesthesia (if required).

Procedure (Serial Sampling from a Single Mouse):

  • Saphenous Vein Sampling:

    • Shave the hair over the lateral aspect of the hind leg to visualize the saphenous vein.

    • Puncture the vein with a small gauge needle (e.g., 27G).

    • Collect the emerging blood drop using a capillary tube.

    • Apply gentle pressure to the site to stop the bleeding.

  • Tail Vein Sampling:

    • Warm the tail to promote vasodilation.

    • Make a small nick in the lateral tail vein with a sterile blade or needle.

    • Collect the blood drops into a capillary tube.

    • Apply pressure to achieve hemostasis.

Procedure (Terminal Bleed):

  • Cardiac Puncture:

    • Deeply anesthetize the mouse.

    • Insert a needle attached to a syringe into the thoracic cavity, aiming for the heart.

    • Gently aspirate blood.

    • This is a terminal procedure and must be followed by a secondary method of euthanasia.

Sample Processing:

  • Immediately transfer the collected blood into an anticoagulant-coated tube.

  • Centrifuge the blood sample to separate the plasma.

  • Carefully collect the plasma supernatant and store it at -80°C until analysis.

Mandatory Visualizations

Amikacin_Mechanism_of_Action amikacin Amikacin bacterial_cell_wall Bacterial Cell Wall amikacin->bacterial_cell_wall Enters Cell ribosome_30S 30S Ribosomal Subunit bacterial_cell_wall->ribosome_30S Binds to protein_synthesis Protein Synthesis ribosome_30S->protein_synthesis Inhibits bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to

Caption: Mechanism of action of amikacin leading to bacterial cell death.

Experimental_Workflow_Amikacin_Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare Amikacin Dosing Solution calc_dose Calculate Dose Volume prep_solution->calc_dose weigh_mouse Weigh Mouse weigh_mouse->calc_dose restrain Restrain Mouse calc_dose->restrain inject Administer Amikacin (SC, IM, or IV) restrain->inject monitor Monitor Mouse for Adverse Effects inject->monitor collect_samples Collect Samples (e.g., Blood for PK) monitor->collect_samples

Caption: General workflow for amikacin administration in mouse studies.

References

Method

Application Notes and Protocols: In Vitro Combination Therapy of Amikacin with Imipenem

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the exploration of innova...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the exploration of innovative therapeutic strategies. Combination therapy, the concurrent use of two or more antimicrobial agents, offers a promising avenue to enhance bactericidal activity, overcome resistance mechanisms, and mitigate the emergence of further resistance. Amikacin (B45834), a potent aminoglycoside antibiotic, and imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, are frequently co-administered to achieve synergistic effects, particularly against challenging Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli.[1][2] This document provides detailed application notes and standardized protocols for the in vitro assessment of the synergistic interaction between amikacin and imipenem. The methodologies and data presented herein are crucial for preclinical drug development and for informing clinical decisions on the use of this combination therapy.

The primary mechanism of synergy between β-lactams like imipenem and aminoglycosides like amikacin is thought to involve the disruption of the bacterial cell wall by the β-lactam, which in turn facilitates the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis and ultimately bacterial cell death.[2] Studies have shown that this combination can be effective against strains resistant to either drug alone, often by overcoming resistance mechanisms such as the production of β-lactamases and aminoglycoside-modifying enzymes.[1][2]

Data Presentation: Synergistic Activity of Amikacin and Imipenem

The following tables summarize representative quantitative data from in vitro synergy studies of amikacin and imipenem against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between the two drugs.

Table 1: Checkerboard Synergy Testing of Amikacin and Imipenem against Multidrug-Resistant E. coli [1]

IsolateAmikacin MIC (µg/mL)Imipenem MIC (µg/mL)Amikacin MIC in Combination (µg/mL)Imipenem MIC in Combination (µg/mL)FICIInterpretation
E. coli 15125121281280.5Synergy
E. coli 225612864320.5Synergy
E. coli 312825632640.5Synergy
E. coli 464512161280.5Synergy

Table 2: Checkerboard Synergy Testing of Amikacin and Imipenem against Multidrug-Resistant P. aeruginosa [2][3]

IsolateAmikacin MIC (µg/mL)Imipenem MIC (µg/mL)Amikacin MIC in Combination (µg/mL)Imipenem MIC in Combination (µg/mL)FICIInterpretation
P. aeruginosa 125625664320.375Synergy
P. aeruginosa 212851232640.375Synergy
P. aeruginosa 3512128128320.5Synergy
P. aeruginosa 425625632640.375Synergy

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol details the checkerboard method, a widely used in vitro technique to quantitatively assess the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.

1. Materials:

  • Sterile 96-well microtiter plates

  • Amikacin and Imipenem stock solutions of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

2. Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents:

  • Prior to the checkerboard assay, determine the MIC of amikacin and imipenem individually for the test organism using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This will establish the concentration range for the checkerboard assay.[4]

3. Preparation of Antibiotic Dilutions in a 96-Well Plate:

  • Drug A (Amikacin): Prepare two-fold serial dilutions of amikacin horizontally across the microtiter plate (e.g., columns 1 to 10) in 50 µL of CAMHB.

  • Drug B (Imipenem): Prepare two-fold serial dilutions of imipenem vertically down the microtiter plate (e.g., rows A to G) in 50 µL of CAMHB.

  • The final plate will contain a gradient of concentrations for both antibiotics, with wells containing single agents and various combinations. Column 11 should contain only the bacterial suspension (growth control), and column 12 should contain only sterile broth (sterility control).

4. Inoculation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control wells).[5]

5. Incubation:

  • Incubate the plate at 35°C ± 2°C for 16-24 hours in ambient air.[5]

6. Reading and Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula:[4][6]

    • FICI = FIC of Amikacin + FIC of Imipenem

    • Where:

      • FIC of Amikacin = (MIC of Amikacin in combination) / (MIC of Amikacin alone)

      • FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)

  • The interaction is interpreted as follows:[4][5][6]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions det_mic Determine Individual MICs prep_stock->det_mic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution_A Serial Dilute Amikacin (Horizontally) det_mic->serial_dilution_A serial_dilution_B Serial Dilute Imipenem (Vertically) det_mic->serial_dilution_B serial_dilution_A->inoculate serial_dilution_B->inoculate incubate Incubate Plate (35°C, 16-24h) inoculate->incubate read_mic Read MICs of Combination incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, etc.) calc_fici->interpret

Checkerboard Assay Workflow

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

1. Materials:

  • Sterile culture tubes or flasks

  • Amikacin and Imipenem stock solutions

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

  • Incubator (37°C) with shaking capabilities

  • Spectrophotometer

2. Experimental Setup:

  • Prepare tubes containing CAMHB with amikacin and imipenem alone and in combination at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[1]

  • Include a growth control tube containing no antibiotic.

  • Inoculate all tubes (except a sterility control) with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

3. Sampling and Viable Cell Counting:

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[1]

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

4. Data Analysis and Interpretation:

  • Plot the log10 CFU/mL against time for each antibiotic concentration and combination.

  • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[1]

  • Indifference is a <2 log10 but >1 log10 decrease in CFU/mL.

  • Antagonism is a ≥2 log10 increase in CFU/mL between the combination and its most active single agent.

  • Bactericidal activity is defined as a ≥3 log10 reduction in the initial inoculum.

Time_Kill_Curve_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Counting cluster_analysis Data Analysis prep_tubes Prepare Tubes with Antibiotics (Single & Combination at various MICs) inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate take_samples Take Aliquots at Time Points (0, 2, 4, 8, 24h) inoculate->take_samples serial_dilute Serial Dilute Samples take_samples->serial_dilute plate_dilutions Plate Dilutions on Agar serial_dilute->plate_dilutions incubate_plates Incubate Plates plate_dilutions->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret_curves Interpret Results (Synergy, Bactericidal Activity) plot_data->interpret_curves

Time-Kill Curve Analysis Workflow

Proposed Mechanism of Synergistic Action

The synergistic interaction between amikacin and imipenem is primarily attributed to their distinct but complementary mechanisms of action. Imipenem, a carbapenem, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer increases the permeability of the outer membrane, thereby facilitating the entry of amikacin into the periplasmic space and subsequently into the cytoplasm. Once inside the cell, amikacin, an aminoglycoside, binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and the production of mistranslated proteins. This dual assault on essential cellular processes results in enhanced bactericidal activity. Furthermore, studies have shown that the combination can lead to morphological changes in bacteria, such as cell shrinkage and disruption of the outer membrane.[1][2] The combination has also been observed to reduce the expression of resistance genes like blaIMP (encoding for a metallo-β-lactamase) and aac(6')-Ib (encoding for an aminoglycoside-modifying enzyme).[1][2]

Mechanism_of_Action cluster_drugs Antibiotics cluster_bacterium Bacterial Cell imipenem Imipenem cell_wall Cell Wall Synthesis (Peptidoglycan) imipenem->cell_wall Inhibits amikacin Amikacin protein_synthesis Protein Synthesis (30S Ribosome) amikacin->protein_synthesis Inhibits outer_membrane Outer Membrane Permeability cell_wall->outer_membrane Disruption leads to increased cell_death Enhanced Bactericidal Activity cell_wall->cell_death Contributes to outer_membrane->amikacin Facilitates uptake of protein_synthesis->cell_death Leads to

Proposed Mechanism of Synergy

References

Application

Application Notes and Protocols for the Use of Amikacin in Treating Gentamicin-Resistant Pathogens

Audience: Researchers, scientists, and drug development professionals. Application Notes Introduction Gentamicin (B1671437) is a broad-spectrum aminoglycoside antibiotic that has been a cornerstone in the treatment of se...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Gentamicin (B1671437) is a broad-spectrum aminoglycoside antibiotic that has been a cornerstone in the treatment of severe Gram-negative bacterial infections. However, the emergence and spread of gentamicin resistance pose a significant threat to its clinical utility. Amikacin (B45834), a semi-synthetic derivative of kanamycin, often retains activity against pathogens that have developed resistance to gentamicin and other aminoglycosides. This document provides a comprehensive overview of the mechanisms of gentamicin resistance, the rationale for using amikacin as an alternative, and detailed protocols for susceptibility testing and resistance mechanism identification.

Mechanism of Action of Aminoglycosides

Aminoglycosides, including gentamicin and amikacin, exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria.[1][2] This binding interferes with protein synthesis in several ways, including causing mistranslation of mRNA and premature termination of protein chains, which ultimately leads to bacterial cell death.[1]

Mechanisms of Gentamicin Resistance

Bacteria have evolved several mechanisms to counteract the effects of gentamicin. Understanding these is crucial for selecting appropriate alternative therapies.

  • Enzymatic Modification: The most prevalent mechanism of resistance is the enzymatic modification of the aminoglycoside molecule by aminoglycoside-modifying enzymes (AMEs).[3][4][5][6][7] These enzymes, often encoded on mobile genetic elements like plasmids and transposons, can be broadly categorized into:

    • Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of amine groups.

    • Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups.

    • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups. Gentamicin is susceptible to inactivation by a wide range of these enzymes.[8]

  • Target Site Modification: Mutations in the bacterial 16S rRNA, a component of the 30S ribosomal subunit, can reduce the binding affinity of gentamicin, thereby conferring resistance.[6]

  • Reduced Permeability and Efflux: Alterations in the bacterial cell membrane can limit the uptake of gentamicin, or the bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.[6][9]

Rationale for Amikacin Use Against Gentamicin-Resistant Strains

Amikacin was specifically designed to overcome the common mechanisms of aminoglycoside resistance. Its structure, featuring an L-(-)-γ-amino-α-hydroxybutyryl side chain, sterically hinders the binding of many AMEs.[3][4] Consequently, amikacin is refractory to inactivation by most AMEs that can modify gentamicin and tobramycin.[3][4][8] This makes it a valuable therapeutic option for infections caused by gentamicin-resistant Gram-negative bacteria.[10][11][12][13]

Mechanisms of Amikacin Resistance

While effective against many gentamicin-resistant isolates, resistance to amikacin can also emerge. The primary mechanisms include:

  • Enzymatic Modification: The most significant AME conferring resistance to amikacin is aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib).[3][4]

  • Target Site Modification: Mutations in the 1400 region of the 16S rRNA gene (rrs), such as the A1400G mutation, can lead to high-level amikacin resistance.[14][15]

  • Impermeability: Reduced uptake of the drug is another mechanism of resistance, particularly in organisms like Pseudomonas aeruginosa.[9]

Data Presentation

Comparative In Vitro Activity of Aminoglycosides

The following table summarizes the susceptibility of a large collection of clinical isolates, many of which were resistant to at least one aminoglycoside, to various aminoglycoside antibiotics.

AntibioticPercentage of Isolates Susceptible (%)
Amikacin 83.7% [8]
Tobramycin41.4%[8]
Butirosin A33.2%[8]
Dideoxykanamycin B32.6%[8]
Gentamicin C27.3%[8]
Lividomycin A17.6%[8]
Neomycin B10.7%[8]
Paromomycin10.3%[8]
Kanamycin A10.0%[8]
Ribostamycin7.2%[8]

Data from a study of 319 clinical isolates resistant to one or more aminoglycosides.[8]

Clinical Efficacy of Amikacin in Gentamicin-Resistant Infections

This table presents the clinical outcomes of patients treated with amikacin for infections caused by gentamicin-resistant pathogens.

StudyNumber of PatientsType of InfectionClinical Response
Daikos et al. (1976)[10][11]34Various Gram-negative infectionsExcellent: 20, Good (pathogen persisted): 8, Some improvement: 6
Tally et al. (1976)[12][13]38 (41 infections, 20 gentamicin-resistant)Severe Gram-negative sepsisBacteriologic and clinical cure: 31/41 infections
Holloway et al. (1977)[16]24 (25 infections)Serious Gram-negative infectionsFavorable response rate: 80%
Finland et al. (1976)[17]85 infections due to gentamicin-resistant pathogensVariousEffective treatment: 88%
Amikacin MIC Breakpoints (CLSI & EUCAST)

Minimum Inhibitory Concentration (MIC) breakpoints are used to categorize bacteria as susceptible, intermediate, or resistant to an antibiotic.

OrganismMethodSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)Reference
EnterobacteralesCLSI (2023)≤48≥16[18]
EnterobacteralesEUCAST≤816>16
Pseudomonas aeruginosaCLSI≤1632≥64
Pseudomonas aeruginosaEUCAST≤816>16

Note: Breakpoints are subject to change. Always consult the latest CLSI M100 or EUCAST breakpoint tables.

Experimental Protocols

Amikacin Susceptibility Testing: Broth Microdilution Method

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

3.1.1 Materials

  • 96-well microtiter plates

  • Amikacin analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or broth

  • Test bacterial isolate and Quality Control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[3]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

3.1.2 Protocol

  • Prepare Amikacin Stock Solution: Prepare a stock solution of amikacin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

  • Prepare Amikacin Dilutions in Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the amikacin stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration range (e.g., 64 to 0.125 µg/mL).

    • The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).

  • Prepare Inoculum:

    • From a pure overnight culture on an agar (B569324) plate, select 3-4 well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells (a 1:100 dilution of a 5x10⁷ CFU/mL suspension).

  • Inoculate the Plate: Add the standardized inoculum to each well (except the negative control well). The final volume in each well should be 100 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of amikacin at which there is no visible growth (turbidity) of the organism. This can be determined by visual inspection or using a plate reader.

  • Quality Control: Concurrently test the QC strains. The resulting MICs must fall within the acceptable ranges specified by CLSI or EUCAST.

Amikacin Susceptibility Testing: Agar Dilution Method

This method is considered a reference standard for susceptibility testing.

3.2.1 Materials

  • Amikacin analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test bacterial isolate and QC strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

3.2.2 Protocol

  • Prepare Amikacin-Containing Agar Plates:

    • Prepare a series of amikacin stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each amikacin stock solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of amikacin (e.g., add 2 mL of a 10x stock to 18 mL of agar).[4][12]

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare a growth control plate with no amikacin.

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculate Plates:

    • Using an inoculum replicating device, spot the standardized bacterial suspensions onto the surface of the amikacin-containing agar plates and the control plate.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of amikacin that completely inhibits the visible growth of the organism.

Molecular Detection of Aminoglycoside-Modifying Enzyme (AME) Genes by Multiplex PCR

This protocol provides a general framework for detecting common AME genes associated with gentamicin resistance.

3.3.1 Materials

  • Bacterial DNA extraction kit

  • PCR thermal cycler

  • Primers for specific AME genes (e.g., aac(6')-Ib, ant(3'')-Ia, aph(3')-Ia, aac(3)-II)

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel electrophoresis equipment

  • DNA ladder

3.3.2 Protocol

  • DNA Extraction: Extract genomic DNA from the gentamicin-resistant bacterial isolate using a commercial kit or a boiling lysis method.

  • PCR Amplification:

    • Prepare a PCR master mix containing buffer, dNTPs, forward and reverse primers for each target gene, Taq polymerase, and water.

    • Add the template DNA to the master mix.

    • Perform PCR using the following general cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 60°C for 3 minutes.

        • Extension: 72°C for 3 minutes.

      • Final extension: 72°C for 30 minutes.[11]

    • Note: Annealing temperature and extension times may need to be optimized based on the specific primers used.

  • Gel Electrophoresis:

    • Run the PCR products on a 2% agarose gel stained with an appropriate DNA stain.[11]

    • Include a DNA ladder to determine the size of the amplicons.

  • Interpretation: The presence of a band of the expected size for a specific AME gene indicates that the isolate carries that resistance gene.

Identification of 16S rRNA Mutations by Sanger Sequencing

This protocol outlines the steps to identify mutations in the rrs gene that can confer amikacin resistance.

3.4.1 Materials

  • Bacterial DNA extraction kit

  • Primers flanking the 1400 region of the rrs gene

  • PCR reagents

  • PCR product purification kit

  • Sanger sequencing service or in-house sequencing platform

3.4.2 Protocol

  • DNA Extraction: Extract genomic DNA from the amikacin-resistant isolate.

  • PCR Amplification of rrs gene fragment:

    • Amplify the 3' region of the rrs gene, which includes the A1408 position (E. coli numbering), using specific primers.

    • Perform PCR with a high-fidelity polymerase to minimize errors.

  • Purify PCR Product: Purify the amplified DNA fragment to remove primers and dNTPs using a commercial kit.

  • Sanger Sequencing:

    • Submit the purified PCR product for Sanger sequencing using both the forward and reverse amplification primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the consensus sequence with a wild-type rrs gene sequence (e.g., from a susceptible reference strain) to identify any mutations, paying close attention to key positions like 1406, 1408, 1409, and 1491 (E. coli numbering).[2][19]

Visualizations

G cluster_0 Mechanisms of Gentamicin Resistance cluster_1 AME Types cluster_2 Amikacin's Advantage Enzymatic Enzymatic Modification (AMEs) AAC AAC (Acetyltransferases) Enzymatic->AAC APH APH (Phosphotransferases) Enzymatic->APH ANT ANT (Nucleotidyltransferases) Enzymatic->ANT Gentamicin Gentamicin Enzymatic->Gentamicin Inactivates/ Prevents Binding Target Target Site Modification (16S rRNA Mutation) Target->Gentamicin Inactivates/ Prevents Binding Permeability Reduced Permeability & Efflux Permeability->Gentamicin Inactivates/ Prevents Binding Amikacin Amikacin AME_Bypass Refractory to most AMEs due to steric hindrance Amikacin->AME_Bypass Ribosome 30S Ribosome Amikacin->Ribosome Binds to Gentamicin->Ribosome Binds to Inhibition Protein Synthesis Inhibition Ribosome->Inhibition G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A 1. Prepare Amikacin Dilutions in Plate C 3. Inoculate Plate with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (35°C, 16-20h) C->D E 5. Read Plate for Visible Growth D->E F 6. Determine MIC (Lowest concentration with no growth) E->F G start Isolate shows Gentamicin Resistance test_amikacin Perform Amikacin Susceptibility Test (MIC) start->test_amikacin is_susceptible Amikacin Susceptible? test_amikacin->is_susceptible use_amikacin Consider Amikacin for Treatment is_susceptible->use_amikacin Yes investigate_resistance Investigate Resistance Mechanism is_susceptible->investigate_resistance No alt_therapy Consider Alternative Therapy investigate_resistance->alt_therapy pcr PCR for AME genes (e.g., aac(6')-Ib) investigate_resistance->pcr sequencing 16S rRNA gene sequencing investigate_resistance->sequencing

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amikacin Degradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of amikacin (B...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of amikacin (B45834) due to pH and temperature during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of amikacin in experimental settings?

The main factors influencing amikacin stability are temperature, pH, and exposure to light.[1] Amikacin can undergo degradation through hydrolysis, oxidation, and photolysis under specific conditions.[1][2]

Q2: What is the optimal pH for maintaining amikacin stability in a solution?

Amikacin solutions are most stable in an acidic environment. The optimal pH for amikacin stability in solution is approximately 4.5.[1] Commercial amikacin sulfate (B86663) injections typically have a pH ranging from 3.5 to 5.5.[1] Extreme shifts in pH can significantly accelerate the rate of drug degradation.[1]

Q3: My amikacin solution has turned a pale yellow. Is it still usable?

A color change to a pale yellow or light straw color is often due to oxidation and does not typically indicate a loss of potency.[1] However, if the solution becomes significantly darker, it may suggest degradation, and it is advisable to use a freshly prepared solution.

Q4: Can I mix amikacin with other drugs, particularly beta-lactam antibiotics?

No, amikacin should not be physically mixed with other drugs, especially beta-lactam antibiotics like penicillins and cephalosporins, as this can lead to the inactivation of the aminoglycoside.[3] If co-administration is necessary, they should be administered separately.

Q5: What are the recommended storage conditions for amikacin solutions?

Amikacin injection solutions are generally stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] For longer-term stability, refrigeration at 4°C is effective.[1] Solutions can also be frozen at -15°C to extend their usability.[1]

Troubleshooting Guides

Issue 1: Lower-than-expected antimicrobial activity in my experiment.

This issue can arise from the degradation of amikacin, leading to a lower effective concentration of the active drug.

Troubleshooting Workflow

cluster_0 Troubleshooting Lower-than-Expected Amikacin Activity Start Start Check_Storage Verify Storage Conditions (Temperature, Light Exposure) Start->Check_Storage Check_pH Measure pH of the Experimental Solution Check_Storage->Check_pH Review_Components Review All Components for Chemical Incompatibility Check_pH->Review_Components Adjust_pH Adjust pH to ~4.5 Check_pH->Adjust_pH If pH is not optimal Prepare_Fresh Prepare Fresh Amikacin Stock Solution Review_Components->Prepare_Fresh If storage, pH, or components are suspect Separate_Administration Ensure Separate Administration of Incompatible Drugs Review_Components->Separate_Administration If incompatible drugs are present End End Prepare_Fresh->End Adjust_pH->End Separate_Administration->End

Caption: Troubleshooting workflow for reduced amikacin activity.

Data on Amikacin Stability with Other Antibiotics
AntibioticTemperatureStability of AmikacinReference
Vancomycin4°C and 25°CStable for 14 days[2]
Vancomycin37°CStable for 7 days[2]
Cefazolin4°C and 25°CStable for 7 days[2]
Cefazolin37°CStable for 8 hours[2]
Ciprofloxacin4°C, 25°C, and 37°CStable for 14 days[2]
Carbenicillin25°C and 4°CInactivated[3]
Piperacillin25°C and 4°CInactivated[3]

Issue 2: Visible precipitates or significant discoloration in the amikacin solution.

This can be a sign of chemical incompatibility or degradation.

Logical Relationship of Causes

Precipitate_Discoloration Precipitate or Discoloration in Amikacin Solution Incompatibility Chemical Incompatibility Precipitate_Discoloration->Incompatibility Degradation Chemical Degradation Precipitate_Discoloration->Degradation Beta_Lactams Beta-Lactams Incompatibility->Beta_Lactams Heparin Heparin Incompatibility->Heparin Fat_Emulsions Fat Emulsions Incompatibility->Fat_Emulsions High_pH High pH (Alkaline Hydrolysis) Degradation->High_pH High_Temp High Temperature Degradation->High_Temp Light_Exposure Light Exposure (Photolysis) Degradation->Light_Exposure

Caption: Causes of amikacin solution precipitation/discoloration.

Experimental Protocols

Protocol 1: Forced Degradation Study of Amikacin

This protocol outlines the conditions for inducing amikacin degradation to understand its stability profile.

Objective: To evaluate the stability of amikacin under various stress conditions.

Materials:

  • Amikacin sulfate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% (v/v) Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • pH meter

  • Heating apparatus (e.g., water bath)

  • UV lamp

Procedure:

  • Acid Hydrolysis:

    • Dissolve 50 mg of amikacin in 0.1 M HCl.

    • Heat the solution at 80°C for 2 hours.[4][5]

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Dissolve 50 mg of amikacin in 0.1 M NaOH.

    • Heat the solution at 80°C for 2 hours.[4][5]

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve 50 mg of amikacin in 30% (v/v) H₂O₂.

    • Heat the solution at 80°C for 2 hours.[4][5]

  • Thermal Degradation:

    • Expose powdered amikacin to 70°C for 48 hours.[5]

  • Photolytic Degradation:

    • Expose powdered amikacin to sunlight for 48 hours.[5]

Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method to determine the percentage of degradation.

Quantitative Data from a Forced Degradation Study
Stress Condition% Degradation of AmikacinReference
Acid Hydrolysis (details not specified)86%[2]
Alkaline Hydrolysis (details not specified)90%[2]
Neutral HydrolysisNo degradation[2]
Protocol 2: Stability-Indicating HPLC Method for Amikacin

Since amikacin lacks a UV chromophore, a pre-column derivatization step is necessary for HPLC-UV detection. This method is based on a published protocol.[6]

Objective: To quantify the concentration of amikacin and its degradation products.

Materials:

  • Derivatizing reagent (Hantzsch reagent): Freshly prepare by mixing acetylacetone, formaldehyde, and acetate (B1210297) buffer.[6]

  • Amikacin standards and samples

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 column (e.g., Kromasil 100, 15 cm x 0.46 mm, 5 µm)[6]

  • Mobile Phase: 0.01 M Acetate buffer (pH 5.0) and Acetonitrile (30:70 v/v)[6]

Procedure:

  • Derivatization:

    • Mix 1.0 mL of the amikacin sample/standard with 1.0 mL of the freshly prepared Hantzsch reagent in a screw-cap test tube.[6]

    • Heat the mixture in a water bath at 60°C for 15 minutes.[6]

    • Cool the mixture in an ice bath before HPLC analysis.[6]

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.[6]

    • Set the detection wavelength to 340 nm.[6]

    • Inject the derivatized sample into the HPLC system.

    • The retention time for the amikacin derivative is approximately 8.52 minutes under these conditions.[6]

Experimental Workflow for HPLC Analysis

cluster_1 HPLC Analysis Workflow for Amikacin Sample_Prep Sample Preparation (Dilution) Derivatization Pre-column Derivatization (Hantzsch Reagent) Sample_Prep->Derivatization HPLC_Injection Injection into HPLC System Derivatization->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection at 340 nm Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of amikacin.

Amikacin Stability Data

Stability of Amikacin Solutions at Various Temperatures
ConcentrationStorage TemperatureDurationPercent RemainingReference
25 mg/100mL & 500 mg/100mL in 0.9% NaCl4°C30 daysStable[7]
25 mg/100mL & 500 mg/100mL in 0.9% NaCl23°C7 daysStable[7]
Not specified37°C6 weeksExcellent long-term stability[8]

Note: "Stable" is generally defined as retaining over 90% of the initial concentration.

References

Optimization

Technical Support Center: Optimizing Amikacin Dosage to Minimize Nephrotoxicity in Animal Models

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at optimizing amikacin (B45834) dosage...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at optimizing amikacin (B45834) dosage to mitigate nephrotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used for studying amikacin-induced nephrotoxicity, and what are the key considerations?

A1: The most commonly used animal models are rats (particularly Sprague-Dawley and Wistar strains) and mice.[1] Rats are often preferred due to their physiological and histological similarities to human kidneys.[1] Key considerations when selecting a model include the animal's strain, age, and sex, as these factors can influence susceptibility to amikacin-induced kidney damage. It is crucial to establish a baseline for renal function in all animals before commencing the study.

Q2: What is the primary mechanism of amikacin-induced nephrotoxicity?

A2: Amikacin-induced nephrotoxicity primarily results from its accumulation in the proximal tubule cells of the kidneys.[2][3] This accumulation leads to the generation of reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and ultimately leading to apoptosis and necrosis of the renal cells.[4][5]

Q3: What are the standard biomarkers used to assess amikacin-induced nephrotoxicity, and are there more sensitive, earlier markers?

A3: Traditionally, serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) are used to assess kidney function.[2][6] However, these are considered late-stage markers of renal damage. For earlier and more sensitive detection, researchers are increasingly using novel urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C.[2] These markers can indicate tubular injury before significant changes in SCr and BUN are observed.[2]

Q4: What are some strategies to minimize amikacin-induced nephrotoxicity in experimental settings?

A4: Several strategies are being investigated, including:

  • Once-daily dosing: Administering the total daily dose of amikacin once a day has been shown to be less nephrotoxic than multiple smaller doses.[3]

  • Co-administration of protective agents: Antioxidants such as N-acetylcysteine and melatonin (B1676174) have shown protective effects against amikacin-induced renal damage in animal models.[7][8]

  • Therapeutic Drug Monitoring (TDM): Closely monitoring amikacin trough concentrations in plasma can help prevent accumulation and subsequent toxicity. An increment in trough levels may predict the onset of nephrotoxicity before a significant rise in serum creatinine.[9]

Troubleshooting Guides

Issue 1: High variability in nephrotoxicity markers between animals in the same treatment group.
  • Possible Cause:

    • Inconsistent drug administration (e.g., variable injection volume or site).

    • Underlying subclinical health differences in animals.

    • Variations in hydration status.

    • Genetic variability within the animal strain.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel are trained on and adhere to a strict, consistent protocol for drug administration.

    • Health Screening: Thoroughly screen all animals for any signs of illness before and during the experiment.

    • Ensure Adequate Hydration: Provide ad libitum access to water and monitor for signs of dehydration.[10]

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.

    • Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions before the study begins to reduce stress-related physiological changes.

Issue 2: No significant increase in serum creatinine or BUN despite histopathological evidence of kidney damage.
  • Possible Cause:

    • Serum creatinine and BUN are insensitive markers of early-stage kidney injury. Significant functional reserve in the kidneys can mask early damage.

    • The dose or duration of amikacin treatment may be sufficient to cause cellular damage but not enough to impair overall renal function significantly.

  • Troubleshooting Steps:

    • Incorporate Early Biomarkers: Measure urinary KIM-1 and NGAL, which are more sensitive indicators of tubular injury.[2][11]

    • Time-Course Study: Collect samples at multiple time points to capture the dynamic changes in both functional and damage biomarkers.

    • Increase Dose/Duration: If the goal is to induce overt functional impairment, a higher dose or longer treatment duration may be necessary, based on pilot studies.[6]

    • Refine Histopathology Scoring: Use a semi-quantitative scoring system to standardize the assessment of tubular necrosis, cast formation, and interstitial inflammation for more robust data.

Issue 3: Difficulty in accurately measuring amikacin concentration in kidney tissue.
  • Possible Cause:

    • Inefficient extraction of the polar amikacin molecule from the complex tissue matrix.

    • Interference from endogenous molecules during analysis.

    • Degradation of the analyte during sample processing.

  • Troubleshooting Steps:

    • Optimize Homogenization: Ensure complete homogenization of the kidney tissue to release the drug.

    • Use a Validated Extraction Protocol: A protein precipitation method using trichloroacetic acid (TCA) is a common and effective technique for amikacin extraction from tissue homogenates.[1]

    • Employ a Robust Analytical Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying amikacin in biological matrices due to its high sensitivity and selectivity.[1][12]

    • Use an Internal Standard: Incorporate a suitable internal standard (e.g., tobramycin) during sample preparation to account for variability in extraction efficiency and matrix effects.[1]

Data Presentation

Table 1: Dose-Dependent Nephrotoxicity of Amikacin in Rats

Dose GroupTreatment DurationIncidence of Nephrotoxicity (Doubling of Baseline SCr)Median Time to Onset of NephrotoxicityAmikacin Concentration in Renal Tissue (at endpoint)
100 mg/kg/dayUp to 10 days30%>10 days6.5 mg/g
500 mg/kg/dayUp to 10 days100%4 days30.9 mg/g

Data synthesized from a study in Sprague-Dawley rats.[2][13]

Table 2: Time-Course of Serum Creatinine and BUN in Rats Treated with Amikacin (400 mg/kg/day, IM)

DaySerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Baseline 0.5 ± 0.120 ± 3
Day 3 0.8 ± 0.235 ± 5
Day 7 1.5 ± 0.460 ± 8

*Values are presented as Mean ± SD. *p < 0.05 compared to baseline. Data adapted from studies inducing nephrotoxicity.[5][14]

Experimental Protocols

Protocol 1: Induction of Amikacin Nephrotoxicity in a Rat Model
  • Animals: Male Wistar rats (200-250g) are used.

  • Acclimatization: Animals are acclimatized for one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into a control group and an amikacin-treated group.

  • Drug Administration:

    • The amikacin group receives a daily intraperitoneal (i.p.) injection of amikacin at a dose of 500 mg/kg for 14 days.[4]

    • The control group receives an equivalent volume of sterile saline i.p. daily.

  • Sample Collection:

    • Blood samples are collected from the tail vein at baseline and on specified days (e.g., 3, 7, 14) for measurement of serum creatinine and BUN.

    • 24-hour urine samples can be collected using metabolic cages for measurement of KIM-1 and NGAL.

  • Endpoint: At the end of the treatment period, animals are euthanized, and kidneys are harvested for histopathological examination and measurement of tissue amikacin concentration.

Protocol 2: Measurement of Amikacin in Kidney Tissue Homogenate by LC-MS/MS
  • Tissue Homogenization: A weighed portion of the kidney is homogenized in phosphate-buffered saline (PBS) or water.[1]

  • Protein Precipitation:

    • To a 100 µL aliquot of tissue homogenate, add an internal standard (e.g., tobramycin).[1]

    • Add 200 µL of cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[1]

    • Vortex and centrifuge at high speed (e.g., 11,000 x g) for 15 minutes at 4°C.[1]

  • Sample Preparation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.[1]

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable column (e.g., HILIC) for chromatographic separation.

    • Detect amikacin and the internal standard using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).[1]

  • Quantification: Generate a calibration curve using standards of known amikacin concentrations and calculate the concentration in the tissue samples based on the peak area ratio of amikacin to the internal standard.[1]

Mandatory Visualizations

Amikacin_Nephrotoxicity_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Wistar Rat) Baseline Baseline Renal Function Assessment Animal_Model->Baseline Grouping Randomized Grouping (Control vs. Amikacin) Baseline->Grouping Dosing Amikacin Administration (e.g., 500 mg/kg/day, i.p.) Grouping->Dosing Monitoring In-life Monitoring (SCr, BUN, Body Weight) Dosing->Monitoring Endpoint Endpoint Sample Collection (Blood, Urine, Kidneys) Monitoring->Endpoint Biochem Biochemical Analysis (SCr, BUN) Endpoint->Biochem Biomarker Biomarker Analysis (Urinary KIM-1, NGAL) Endpoint->Biomarker Histo Histopathology Endpoint->Histo Drug_Conc Tissue Drug Concentration (LC-MS/MS) Endpoint->Drug_Conc Amikacin_Signaling_Pathway Amikacin Amikacin Accumulation in Proximal Tubule Cells ROS Increased Reactive Oxygen Species (ROS) Amikacin->ROS Mito_Dys Mitochondrial Dysfunction Amikacin->Mito_Dys Nrf2_path Inhibition of Nrf2/AMPK/AKT Pathway Amikacin->Nrf2_path ROS->Mito_Dys Inflammation Inflammation (NF-κB Activation) ROS->Inflammation Apoptosis Apoptosis & Necrosis Mito_Dys->Apoptosis Inflammation->Apoptosis KIM1 Increased KIM-1 Expression Inflammation->KIM1 Cell_Damage Renal Cell Damage Apoptosis->Cell_Damage Antioxidant Decreased Antioxidant Defense Nrf2_path->Antioxidant Antioxidant->ROS fails to counteract Cell_Damage->KIM1

References

Troubleshooting

Technical Support Center: Amikacin &amp; Beta-Lactam Combination Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination of amikacin (B45834) and b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination of amikacin (B45834) and beta-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: We observed a significant loss of amikacin's antibacterial activity in our in vitro combination study with a beta-lactam. What is the likely cause?

A1: The most probable cause is the chemical inactivation of amikacin by the beta-lactam antibiotic. This is a well-documented interaction where the beta-lactam ring, particularly in penicillins, undergoes nucleophilic attack by one of the amino groups on the amikacin molecule. This reaction forms a new, biologically inactive amide conjugate, thereby reducing the concentration of active amikacin.[1][2]

Q2: Are all beta-lactams and aminoglycosides equally prone to this interaction?

A2: No, the rate and extent of inactivation vary significantly.

  • Aminoglycoside Susceptibility : Amikacin is consistently reported as the most stable and least susceptible to inactivation among clinically used aminoglycosides like gentamicin (B1671437) and tobramycin.[2][3][4][5][6] Tobramycin is often the most rapidly inactivated.[3][6][7]

  • Beta-Lactam Inactivating Potency : Penicillins, especially carbenicillin (B1668345) and ticarcillin, are potent inactivators of aminoglycosides.[3][6] Cephalosporins generally cause minimal to moderate inactivation.[2][3][6]

Q3: What experimental factors can influence the rate of amikacin inactivation?

A3: Several factors can accelerate the inactivation process:

  • Temperature : Higher temperatures increase the reaction rate. Inactivation is faster at 37°C and 25°C, proceeds more slowly at 4°C, and is significantly minimized at -20°C or -70°C.[2][3]

  • Time : The inactivation is time-dependent. Significant loss of activity can be observed as early as 8 hours and progresses over time.[3][8]

  • Concentration : High concentrations of the beta-lactam antibiotic can lead to a more rapid and extensive inactivation of the aminoglycoside.[4][8]

  • pH : The local pH environment can affect both the stability of the antibiotics and the rate of the chemical reaction.[9] Additionally, the antibacterial activity of amikacin itself is known to be reduced in acidic conditions.[10][11]

Q4: My checkerboard assay is showing antagonism or indifference, but I expected synergy. Could this be related to inactivation?

A4: Yes. During the prolonged incubation period of a checkerboard assay (typically 16-24 hours), significant chemical inactivation of amikacin can occur. This reduction in the effective concentration of amikacin can mask true synergistic effects, leading to a misinterpretation of the results as additive, indifferent, or even antagonistic.

Q5: How can I minimize amikacin inactivation during my experiments?

A5: To ensure the accuracy of your results, consider the following:

  • Prompt Analysis : Assay your samples for biological activity or chemical concentration as quickly as possible after mixing the antibiotics.

  • Proper Storage : If immediate analysis is not possible, flash-freeze and store samples at -70°C.[2][12] Storage at -20°C may not be sufficient to completely halt the inactivation of more susceptible aminoglycosides.[12]

  • Quantitative Analysis : Where possible, use analytical methods like HPLC to measure the actual concentrations of both amikacin and the beta-lactam at different time points during your experiment.

  • Consider the Beta-Lactam : If the experimental design allows, choose a beta-lactam known to have lower reactivity with amikacin (e.g., certain cephalosporins).[3]

Q6: Are there established analytical methods to quantify amikacin in the presence of a beta-lactam?

A6: Yes. High-Performance Liquid Chromatography (HPLC) is the most common method. Since amikacin lacks a strong UV-absorbing chromophore, a pre-column or post-column derivatization step is required.[13][14] Reagents like Hantzsch reagent or ninhydrin (B49086) are used to create a derivative that can be detected by a UV-Vis or Diode Array Detector (DAD).[15][16][17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that can be used for quantification without derivatization.[13][18]

Data Presentation

Table 1: Relative Inactivation of Aminoglycosides by Various Beta-Lactams This table summarizes the general susceptibility of different aminoglycosides to inactivation.

AminoglycosideRelative Susceptibility to InactivationPotent Inactivating Beta-Lactams (Penicillins)Less Inactivating Beta-Lactams (Cephalosporins)Reference
Amikacin Most Stable / Least Inactivated Carbenicillin, Ticarcillin, PiperacillinCefotaxime, Moxalactam, Cefazolin, Cefamandole[2][3][4][6]
NetilmicinLow to ModerateCarbenicillin, TicarcillinCefotaxime, Moxalactam[3][5]
GentamicinModerate to HighCarbenicillin, Ticarcillin, PiperacillinCefotaxime, Moxalactam[2][3][6]
TobramycinMost Susceptible / Most Inactivated Carbenicillin, Ticarcillin, PiperacillinCefotaxime, Moxalactam[2][3][6][7]

Table 2: Effect of Temperature and Time on Aminoglycoside Stability with Penicillins (e.g., Carbenicillin, Piperacillin) This table illustrates the critical role of storage conditions and incubation time.

TemperatureTimeframe for Substantial InactivationRecommendationReference
37°C (Incubation)8 - 24 hoursMinimize incubation time; quantify degradation if possible.[3]
25°C (Room Temp)8 - 48 hoursAvoid leaving samples at room temperature.[2][3]
4°C (Refrigeration)Slower, but inactivation still occurs over timeSuitable for short-term storage only.[2][3]
-20°C (Freezer)Minimal for Amikacin; some loss may occur for TobramycinBetter for storage, but -70°C is preferred for maximum stability.[2][3][12]
-70°C (Ultra-low Freezer)Virtually no loss of activityRecommended for all long-term storage. [2][12]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol is used to determine the in vitro interaction between amikacin and a beta-lactam antibiotic.

  • Preparation of Stock Solutions :

    • Prepare sterile stock solutions of amikacin and the beta-lactam antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Determination of Individual MICs :

    • Before the checkerboard assay, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic individually against the test organism using the broth microdilution method as per CLSI guidelines. This establishes the concentration range for the assay.

  • Plate Setup :

    • Use a standard 96-well microtiter plate. Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well.

    • Amikacin (Drug A) : Prepare two-fold serial dilutions of amikacin horizontally across the plate (e.g., in columns 1 to 10). The concentration range should typically span from 4x MIC to 1/16x MIC.

    • Beta-Lactam (Drug B) : Prepare two-fold serial dilutions of the beta-lactam vertically down the plate (e.g., in rows A to G).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Controls :

    • Drug A MIC Control : One row (e.g., Row H) should contain only the serial dilutions of amikacin.

    • Drug B MIC Control : One column (e.g., Column 11) should contain only the serial dilutions of the beta-lactam.

    • Growth Control : At least one well (e.g., H12) should contain only broth and the bacterial inoculum, with no antibiotics.

    • Sterility Control : One well should contain only broth.

  • Inoculation :

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

  • Incubation :

    • Incubate the plate at 35°C for 16-24 hours under ambient air conditions.

  • Reading and Interpretation :

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

      • FICI = FIC of Amikacin + FIC of Beta-Lactam

      • Where FIC = (MIC of drug in combination) / (MIC of drug alone)

    • Interpretation of FICI :

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[19]

Protocol 2: HPLC Quantification of Amikacin (Pre-column Derivatization)

This protocol provides a general method for quantifying amikacin using HPLC with UV detection.[15][16]

  • Reagent Preparation :

    • Hantzsch Reagent : Prepare freshly by mixing 2 mL of acetylacetone, 1 mL of formaldehyde, and 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0), and bring the volume to 10 mL with deionized water. This reagent is light-sensitive and should be prepared fresh.

  • Derivatization Procedure :

    • In a microcentrifuge tube, mix 100 µL of the amikacin-containing sample (or standard) with 100 µL of freshly prepared Hantzsch reagent.

    • Vortex briefly and heat the mixture in a water bath or heating block at 60°C for 15 minutes.

    • After heating, immediately place the tube in an ice bath to stop the reaction.

    • The sample is now ready for HPLC analysis.

  • Chromatographic Conditions :

    • HPLC System : A standard HPLC system with a UV-Vis or DAD detector.

    • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : Isocratic elution with a mixture of Acetonitrile and 0.01 M Acetate Buffer (pH 5.0) in a 70:30 (v/v) ratio.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Detection Wavelength : 340 nm.

    • Column Temperature : 25°C.

  • Quantification :

    • Prepare a calibration curve using a series of known amikacin standards that have undergone the same derivatization procedure.

    • Plot the peak area of the amikacin derivative against the known concentrations.

    • Determine the concentration of amikacin in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

cluster_product Product Amikacin Amikacin (with -NH2 groups) InactiveAmide Inactive Amide Conjugate Amikacin->InactiveAmide 2. Beta-lactam ring opens and bonds to Amikacin BetaLactam Beta-Lactam (e.g., Penicillin) BetaLactam->InactiveAmide 1. Nucleophilic attack by Amikacin -NH2 group

Caption: Chemical inactivation of amikacin by a beta-lactam antibiotic.

start Hypothesis: Synergy between Amikacin and Beta-Lactam mic Determine Individual MICs (Broth Microdilution) start->mic checkerboard Perform Checkerboard Assay mic->checkerboard timekill Perform Time-Kill Kinetics Assay mic->timekill fici Calculate FICI from Checkerboard Results checkerboard->fici analysis Analyze Time-Kill Curves and HPLC Data timekill->analysis hplc Quantify Antibiotic Degradation (Optional, via HPLC) hplc->analysis interpret Interpret Results: Synergy, Inactivation, Both? fici->interpret analysis->interpret conclusion Conclusion interpret->conclusion

Caption: Experimental workflow for investigating amikacin-beta-lactam interactions.

start Unexpected Result: Antagonism or No Synergy in Checkerboard Assay q1 What was the incubation time and temperature? start->q1 a1_long Standard (16-24h @ 37°C) q1->a1_long q2 Which beta-lactam was used? a1_long->q2 a2_pen Penicillin (e.g., Carbenicillin, Ticarcillin) q2->a2_pen a2_ceph Cephalosporin (B10832234) q2->a2_ceph c1 High Probability of Amikacin Inactivation a2_pen->c1 c2 Inactivation is Possible but less likely. Consider other biological mechanisms. a2_ceph->c2 solution Action: Confirm inactivation via HPLC or perform time-kill assays at earlier time points. c1->solution

References

Optimization

Technical Support Center: Amikacin HPLC Analysis with Pre-column Derivatization

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pre-column derivatization in Amikacin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pre-column derivatization in Amikacin (B45834) HPLC analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the pre-column derivatization of Amikacin for HPLC analysis.

Question: Why is the peak response for my derivatized Amikacin low or inconsistent?

Answer: Low or inconsistent peak response is a frequent issue that can stem from several factors related to the derivatization reaction and sample handling. Here are the primary causes and their solutions:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Reaction Time and Temperature: Ensure that the reaction is carried out for the optimal time and at the correct temperature. For instance, when using the Hantzsch reagent, a reaction time of 15 minutes at 55-60°C is recommended.[1][2][3] For Ninhydrin (B49086), heating at 80-100°C for 2-5 minutes is effective; prolonged heating at lower temperatures can lead to false results in the form of orange or yellow colored products.[4]

    • pH of the Reaction Mixture: The pH is critical for a successful derivatization. For the Hantzsch reaction, a pH of 5 is optimal.[1][2][5] Strongly acidic conditions can cause hydrolysis of the drug and reagent, while alkaline conditions may lead to precipitation.[2] For FMOC-Cl derivatization, an alkaline pH between 7 and 9 is necessary.

    • Reagent Concentration: An insufficient amount of derivatizing reagent can lead to an incomplete reaction. The optimal concentration of the derivatizing agent plays a very influential role on the response.

  • Derivatizing Reagent Instability: The derivatizing reagent may have degraded.

    • Fresh Preparation: Derivatizing reagents like Hantzsch reagent should be freshly prepared and used within approximately one hour of preparation.[1][3][5] The absorbance of the Amikacin condensation product can decrease as the time after reagent preparation increases.[1]

    • Proper Storage: Store reagents as recommended by the manufacturer.

  • Instability of the Derivatized Product: The derivatized Amikacin may not be stable.

    • Timely Analysis: Analyze the derivatized samples promptly. The Hantzsch-derivatized product of Amikacin is stable for at least 7 hours.[5] After derivatization with Hantzsch reagent, it is recommended to keep the mixture in cold conditions (ice box) until HPLC analysis.[2] The product of Ninhydrin derivatization is reported to be stable for one month under refrigeration.[4]

    • Stabilizing Agents: For some derivatization reactions, a stabilizing agent may be necessary. For example, when using FMOC-Cl, adding glycine (B1666218) after the reaction can stabilize the fluorescent product.

Question: I am observing extraneous or interfering peaks in my chromatogram. How can I resolve them?

Answer: Extraneous peaks can originate from the derivatizing reagent, by-products of the reaction, or contaminants.

  • Excess Derivatizing Reagent: A large peak from the unreacted derivatizing agent can interfere with the analyte peak.

    • Optimize Reagent Concentration: Use the minimum amount of reagent necessary for complete derivatization. For example, an increase in FMOC-Cl concentration above 2.5 mM was found to decrease the response.

    • Chromatographic Separation: Adjust the mobile phase composition to achieve better separation between the reagent peak and the derivatized Amikacin peak. For the Hantzsch reagent, a mobile phase of acetonitrile (B52724) and acetate (B1210297) buffer (pH 5) has been shown to effectively separate the derivative from the reagent.[2]

    • Quenching Excess Reagent: For some reagents, a quenching step can be introduced. For instance, glycine is used to react with excess FMOC-Cl.

  • Reaction By-products: The derivatization reaction itself may produce side products that result in extra peaks.

    • Control Reaction Conditions: Strictly adhere to the optimized reaction conditions (temperature, time, pH) to minimize the formation of by-products. Heating a Ninhydrin reaction at low temperatures for a longer duration can lead to the development of orange or yellow colored products, which are considered false results.[4]

  • Contamination: Peaks may arise from contaminated solvents, reagents, or sample matrices.

    • Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity reagents.

    • Proper Sample Preparation: Ensure that the sample preparation procedure effectively removes potential interferences from the matrix.

Question: My results are not reproducible. What could be the cause?

Answer: Poor reproducibility is often linked to variability in the derivatization step or the stability of the derivatized product.

  • Inconsistent Derivatization Conditions: Minor variations in reaction time, temperature, or pH can lead to significant differences in the derivatization efficiency.

    • Precise Control: Use a temperature-controlled water bath or heating block for consistent heating.[1][2][4] Accurately buffer the reaction mixture to the optimal pH.[1][2]

    • Automated Derivatization: If available, an autosampler with a derivatization function can improve reproducibility.

  • Reagent and Product Stability: As mentioned previously, the stability of both the derivatizing reagent and the resulting product is crucial.

    • Consistent Timing: Establish a consistent time interval between the preparation of the derivatizing reagent, the derivatization reaction, and the injection into the HPLC system. The Hantzsch reagent, for example, is stable for about an hour, and its reactivity decreases over time.[1][5]

Frequently Asked Questions (FAQs)

Q1: Why is pre-column derivatization necessary for Amikacin HPLC analysis?

A1: Amikacin lacks a chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[6][7] This makes it difficult to detect using standard UV-Vis detectors in HPLC systems.[2] Pre-column derivatization involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the Amikacin molecule, enabling its sensitive detection.[2]

Q2: What are the common derivatizing reagents for Amikacin?

A2: Several reagents can be used for the pre-column derivatization of Amikacin. The most common include:

  • Hantzsch Reagent: This reagent reacts with the primary amino groups of Amikacin to form a yellow-colored product that can be detected by UV-Vis spectrophotometry.[1][2]

  • Ninhydrin: This reagent reacts with primary and secondary amines to form a purple-colored compound (Ruhemann's purple).[4]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form a highly fluorescent derivative, allowing for very sensitive detection.

Q3: How do I choose the right derivatizing reagent?

A3: The choice of reagent depends on the available detector and the required sensitivity.

  • For UV-Vis detection , Hantzsch reagent and Ninhydrin are suitable choices.

  • For fluorescence detection , which generally offers higher sensitivity, FMOC-Cl is an excellent option.

Q4: Can the derivatization method distinguish Amikacin from its related substances?

A4: Yes, a well-developed HPLC method following pre-column derivatization can separate Amikacin from its related substances, such as Kanamycin.[1] The chromatographic conditions, including the column and mobile phase, are optimized to achieve this separation.

Experimental Protocols

Protocol 1: Pre-column Derivatization of Amikacin using Hantzsch Reagent

  • Preparation of Hantzsch Reagent: Freshly prepare the reagent by mixing 2.0 mL of acetylacetone, 1.0 mL of formaldehyde, and 1.0 mL of 0.1 M acetate buffer (pH 5) in a 10 mL volumetric flask and dilute with Milli-Q water.[2] This reagent should be used within 1 hour of preparation.[1][5]

  • Derivatization Procedure:

    • In a screw-capped test tube, mix 1.0 mL of the Amikacin standard or sample solution with 1.0 mL of the freshly prepared Hantzsch reagent.[2]

    • Heat the mixture in a water bath at 60°C for 15 minutes.[2]

    • After heating, immediately cool the mixture in an ice bath.[2]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the cooled, derivatized solution into the HPLC system.

    • Detection is typically performed at 340 nm.[2]

Protocol 2: Pre-column Derivatization of Amikacin using Ninhydrin

  • Preparation of Ninhydrin Reagent: Prepare a solution of 0.2 g of ninhydrin in 94.0 mL of water and 6.0 mL of acetone.

  • Derivatization Procedure:

    • Mix 200 µL of the Amikacin solution with 2.0-3.0 mL of the Ninhydrin reagent.[4]

    • Heat the mixture at 80-100°C for 5 minutes in a water bath or by direct heating on a low flame for 2 minutes.[4]

  • HPLC Analysis:

    • Inject 20 µL of the derivatized solution into the HPLC system.

    • Detection is carried out at 400 nm.[4]

Quantitative Data Summary

Table 1: Optimized Conditions for Amikacin Derivatization

ParameterHantzsch ReagentNinhydrin ReagentFMOC-Cl Reagent
Reaction Temperature 55-60°C[1][2][3]80-100°C[4]Ambient Temperature
Reaction Time 15 minutes[1][2][3]2-5 minutes[4]20 minutes
Optimal pH 5[1][2][5]Not specified7-9
Reagent Stability Approx. 1 hour[1][5]Not specifiedNot specified
Derivative Stability At least 7 hours[5]1 month (refrigerated)[4]Stabilized with glycine
Detection Wavelength 330-340 nm[1][2]400 nm[4]Excitation: 265 nm, Emission: 315 nm

Table 2: Typical HPLC Parameters for Derivatized Amikacin Analysis

ParameterMethod using Hantzsch ReagentMethod using Ninhydrin ReagentMethod using FMOC-Cl Reagent
Column C18 (e.g., Spherisorb ODS2, 250 x 4.6 mm, 5 µm)[1]C18 (e.g., Eclipse DB-C18, 150 x 4.6 mm, 5 µm)[4]C18 UHPLC column
Mobile Phase Acetonitrile : 0.1 M Acetate Buffer (pH 5) (25:75, v/v)[1]Water : Acetonitrile (70:30, v/v)[4]Acetonitrile : Water (70:30, v/v)
Flow Rate 2.0 mL/min[1]1.0 mL/min[4]0.4 mL/min
Column Temperature 35°C[1]25°C[4]30°C

Visualizations

G cluster_prep Sample and Reagent Preparation cluster_deriv Derivatization Reaction cluster_hplc HPLC Analysis Amikacin_Sample Prepare Amikacin Standard/Sample Solution Mix Mix Amikacin Solution with Derivatizing Reagent Amikacin_Sample->Mix Derivatizing_Reagent Freshly Prepare Derivatizing Reagent Derivatizing_Reagent->Mix Heat Heat at Optimal Temperature and Time Mix->Heat Cool Cool the Reaction Mixture Heat->Cool Inject Inject Derivatized Sample into HPLC System Cool->Inject Separate Chromatographic Separation on a C18 Column Inject->Separate Detect Detect Derivatized Amikacin (UV-Vis or Fluorescence) Separate->Detect Quantify Quantify Amikacin Concentration Detect->Quantify G cluster_deriv Derivatization Issues cluster_stability Stability Issues cluster_hplc_issues HPLC System Issues start Start Troubleshooting: Low or Inconsistent Peak Response check_conditions Are reaction time, temperature, and pH optimal? start->check_conditions adjust_conditions Adjust conditions based on validated protocol. check_conditions->adjust_conditions No check_reagent Is the derivatizing reagent freshly prepared? check_conditions->check_reagent Yes adjust_conditions->check_reagent prepare_reagent Prepare fresh reagent before each use. check_reagent->prepare_reagent No check_product_stability Is the derivatized product stable? check_reagent->check_product_stability Yes prepare_reagent->check_product_stability analyze_promptly Analyze samples promptly after derivatization or use a stabilizing agent. check_product_stability->analyze_promptly No check_hplc Is the HPLC system performing correctly? check_product_stability->check_hplc Yes analyze_promptly->check_hplc system_suitability Perform system suitability tests (e.g., check for leaks, column performance). check_hplc->system_suitability No end_node Problem Resolved check_hplc->end_node Yes system_suitability->end_node

References

Troubleshooting

Technical Support Center: Minimizing Amikacin Adsorption in Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of amikacin (B45834) to la...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of amikacin (B45834) to labware during their experiments. Accurate and reproducible results depend on ensuring that the effective concentration of amikacin in solution is not compromised by loss to container surfaces.

Frequently Asked Questions (FAQs)

Q1: What is amikacin adsorption and why is it a concern in experiments?

A1: Amikacin is a polycationic molecule, meaning it carries multiple positive charges at physiological pH.[1] This property can lead to its electrostatic interaction with negatively charged surfaces. Many common labware materials, especially glass, can have a net negative surface charge, creating the potential for amikacin to "stick" to the walls of tubes, plates, and vials. This phenomenon, known as adsorption, can lead to a significant reduction in the actual concentration of amikacin in your working solution, potentially leading to inaccurate and unreliable experimental results, such as underestimation of its efficacy or incorrect determination of Minimum Inhibitory Concentrations (MICs).

Q2: Which labware materials are prone to amikacin adsorption?

A2: While specific quantitative data for amikacin adsorption across all labware types is not extensively published, general principles of chemical interactions suggest the following:

  • Glass (Borosilicate): Glass surfaces are rich in silanol (B1196071) groups (Si-OH), which are negatively charged at neutral pH. This makes glass highly susceptible to the adsorption of cationic molecules like amikacin.

  • Polystyrene (PS): Standard polystyrene, commonly used for assay plates, can also carry a net negative charge and has hydrophobic regions, which can contribute to non-specific binding of molecules.[2]

  • Polypropylene (B1209903) (PP): Polypropylene is a more hydrophobic and less charged polymer compared to glass. Studies have shown that amikacin exhibits good stability and minimal sorption to polypropylene.[3][4][5] For instance, one study reported only a 2% loss of amikacin when stored in polypropylene syringes for 48 hours.[5]

Q3: What are the primary methods to prevent or minimize amikacin adsorption?

A3: There are three main strategies to mitigate amikacin adsorption:

  • Choice of Labware: Utilizing labware made from materials with low-binding properties is the most straightforward approach.

  • Surface Treatment/Coating: Modifying the surface of the labware to prevent interaction with amikacin.

  • Use of Additives/Blocking Agents: Including molecules in your solution that compete with amikacin for binding sites on the labware surface.

Troubleshooting Guide

Issue: My experimental results show lower-than-expected amikacin activity or concentration.

This could be due to several factors, including drug degradation or adsorption to labware. The following troubleshooting workflow can help you diagnose and resolve the issue.

TroubleshootingWorkflow start Low Amikacin Activity/ Concentration Observed check_stability Verify Amikacin Solution Stability and Preparation start->check_stability improper_storage Improper Storage? (Temp, Light, pH) check_stability->improper_storage Yes adsorption_issue Potential Adsorption to Labware check_stability->adsorption_issue No prepare_fresh Prepare Fresh Solution Following Protocol improper_storage->prepare_fresh prepare_fresh->adsorption_issue perform_qc Perform Labware Adsorption QC Assay adsorption_issue->perform_qc adsorption_confirmed Adsorption Confirmed? perform_qc->adsorption_confirmed implement_solutions Implement Mitigation Strategies: 1. Use Low-Binding Labware 2. Pre-treat with BSA 3. Silanize Glassware adsorption_confirmed->implement_solutions Yes no_adsorption No Significant Adsorption. Investigate other experimental parameters (e.g., assay interference). adsorption_confirmed->no_adsorption No end Problem Resolved implement_solutions->end

Caption: Troubleshooting workflow for low amikacin activity.

Quantitative Data Summary

While direct comparative studies on amikacin adsorption to various labware are limited, the following table summarizes expected relative adsorption and known stability data.

Labware MaterialExpected Relative AdsorptionSupporting Evidence / Comments
Borosilicate Glass HighNegatively charged silanol groups on the surface can electrostatically attract the polycationic amikacin molecule.
Polystyrene (Standard) Moderate to HighCan possess a net negative charge and hydrophobic regions that promote non-specific binding.[2]
Polypropylene LowConsidered relatively inert with low surface charge. Amikacin has been shown to be stable with minimal loss in polypropylene containers.[3][5]
Low-Binding Polypropylene Very LowSurface is often treated to be more hydrophilic and non-ionic, further reducing protein and small molecule binding. Efficacy for amikacin should be empirically verified.
Silanized Glass Very LowThe silanization process masks charged silanol groups and creates a hydrophobic surface, which can significantly reduce the adsorption of polar molecules.

Experimental Protocols

Protocol 1: Labware Adsorption QC Assay

This protocol allows you to quantify the loss of amikacin to your specific labware.

Objective: To determine the percentage of amikacin that adsorbs to different types of labware (e.g., glass vs. polypropylene tubes) over a typical experiment duration.

Materials:

  • Amikacin sulfate (B86663) powder

  • Sterile, high-purity water or appropriate buffer (e.g., PBS)

  • Labware to be tested (e.g., 1.5 mL borosilicate glass vials, 1.5 mL polypropylene microcentrifuge tubes, low-binding microcentrifuge tubes)

  • A method for amikacin quantification (e.g., HPLC, a validated immunoassay[6])

  • Calibrated pipettes and sterile, low-retention tips

Procedure:

  • Prepare Amikacin Stock Solution: Prepare a concentrated stock solution of amikacin (e.g., 10 mg/mL) in your chosen solvent. Ensure it is fully dissolved.

  • Prepare Working Solution: Dilute the stock solution to a concentration relevant to your experiments (e.g., 50 µg/mL) in your experimental buffer. Prepare enough for all samples from a single batch to ensure homogeneity.

  • Initial Concentration (T=0): Immediately take an aliquot of the working solution and measure the amikacin concentration. This will serve as your baseline (C_initial).

  • Incubation:

    • Pipette a defined volume (e.g., 1 mL) of the amikacin working solution into at least three replicates of each labware type you are testing.

    • Incubate the labware under conditions that mimic your experiment (e.g., room temperature for 2 hours with occasional vortexing).

  • Final Concentration (T=final):

    • At the end of the incubation period, carefully transfer the solution from each test container to a fresh, non-binding tube (e.g., a low-binding polypropylene tube).

    • Measure the amikacin concentration in each sample (C_final).

  • Calculation: Calculate the percentage of amikacin adsorbed for each labware type:

    • % Adsorption = [(C_initial - C_final) / C_initial] * 100

QC_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement & Incubation cluster_analysis Analysis prep_stock Prepare Amikacin Stock Solution prep_working Prepare Amikacin Working Solution prep_stock->prep_working measure_initial Measure Initial Concentration (C_initial) prep_working->measure_initial aliquot Aliquot into Test Labware (e.g., Glass, PP, Low-Bind PP) measure_initial->aliquot incubate Incubate under Experimental Conditions aliquot->incubate measure_final Measure Final Concentration (C_final) from each labware type incubate->measure_final calculate Calculate % Adsorption for each Labware Type measure_final->calculate

Caption: Workflow for the Labware Adsorption QC Assay.

Protocol 2: Pre-treatment of Labware with Bovine Serum Albumin (BSA)

Objective: To block non-specific binding sites on labware surfaces before adding amikacin solution.

Materials:

  • Bovine Serum Albumin (BSA), high purity

  • Sterile, high-purity water or PBS

  • Labware to be treated

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution (10 mg/mL) in sterile water or PBS. Ensure the BSA is fully dissolved.

  • Coating:

    • Add enough BSA solution to completely cover the surface of the labware that will be in contact with your amikacin solution.

    • Incubate for at least 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the BSA solution.

    • Wash the labware thoroughly 2-3 times with sterile, high-purity water or your experimental buffer to remove any unbound BSA.

  • Use: The labware is now ready for use with your amikacin solution.

Note on Tween 80: While surfactants like Tween 80 are sometimes used to reduce non-specific binding, they can also interfere with certain biological assays and may impact bacterial membrane integrity.[7] If considering Tween 80, a typical starting concentration is 0.05% (v/v), but it must be validated to ensure it does not affect your experimental outcome.

Conceptual Diagram: How Blocking Agents Work

Caption: Blocking non-specific binding sites on labware.

References

Optimization

Technical Support Center: Addressing Amikacin Ototoxicity in Preclinical Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting preclinical animal studies...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting preclinical animal studies on amikacin-induced ototoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models for studying amikacin-induced ototoxicity, and what are their key differences?

A1: Researchers commonly employ guinea pigs, chinchillas, rats, and mice to model amikacin-induced ototoxicity. Each species exhibits different sensitivities. Guinea pigs and chinchillas are highly susceptible to aminoglycoside-induced cochlear hair cell loss.[1][2] In contrast, mature mice and rats often require higher or more prolonged doses to induce similar levels of damage, which may be attributed to the rapid clearance of the drug from their serum.[1][2] Cats have also been used, with studies showing amikacin (B45834) selectively impairs cochlear function.[3]

Q2: What is the primary mechanism of amikacin-induced ototoxicity?

A2: The principal mechanism involves the generation of reactive oxygen species (ROS) within the inner ear's sensory hair cells.[1] Amikacin can form a complex with iron, which catalyzes the production of these damaging free radicals.[1][4] This oxidative stress leads to cellular damage, including mitochondrial dysfunction, and ultimately triggers apoptosis (programmed cell death) of the hair cells, resulting in irreversible hearing loss.[1][5] Amikacin is understood to enter the hair cells through mechano-electrical transducer (MET) channels located on their apical surface.[1][2]

Q3: Are there dosing strategies that can minimize ototoxicity while maintaining therapeutic efficacy?

A3: Yes, studies in animal models like rabbits and guinea pigs suggest that a once-daily administration (ODA) of a higher amikacin dose is associated with less cochleotoxicity compared to twice-daily administration (TDA) of a lower dose for the same total daily amount.[1][6] This is potentially due to a saturation of the uptake mechanism in the inner ear, followed by a drug-free interval that allows for clearance.[1]

Q4: Can pre-treatment with a low, non-toxic dose of amikacin protect against subsequent high-dose ototoxicity?

A4: Some studies in guinea pigs have indicated that pre-treatment with a non-ototoxic dose of amikacin can offer a statistically significant protective effect against a subsequent ototoxic dose of the same antibiotic.[1] However, the protective effect may not be long-lasting after the cessation of the damaging doses.[1]

Troubleshooting Guides

Issue 1: High mortality rates are observed in mouse models.

  • Problem: Researchers frequently encounter high mortality in adult mice when using the high doses of amikacin required to induce ototoxicity, which can be a confounding factor due to systemic toxicity.[1]

  • Possible Cause: The necessary high doses of amikacin to induce ototoxicity in mice may be close to lethal concentrations.[1]

  • Troubleshooting Steps:

    • Optimize Dosing Regimen: Instead of a single high dose, consider a regimen of repeated, lower doses over a more extended period.[1]

    • Change Administration Route: Intramuscular injection may be better tolerated than subcutaneous administration.[1]

    • Consider a Different Aminoglycoside: One study found that while amikacin had a tolerable mortality rate, it was at doses that did not produce significant ototoxicity in mice. Kanamycin (B1662678) was more effective at inducing hearing loss with moderate mortality.[1]

Issue 2: Inconsistent or no significant hearing loss is observed in rodent models.

  • Problem: Researchers may not observe the expected level of ototoxicity, such as significant auditory brainstem response (ABR) threshold shifts, in rats or mice.[1]

  • Possible Cause: As previously mentioned, adult rats and mice are more resistant to aminoglycoside ototoxicity than other species like guinea pigs. The selected dose or duration of amikacin administration may be insufficient.[1][2]

  • Troubleshooting Steps:

    • Increase Dose and/or Duration: A dose of 600 mg/kg/day of amikacin for 14 days has been used in rats to induce ototoxicity.[1][7] For mice, a high dose of 800 mg/kg of kanamycin administered twice daily for 14 consecutive days has been shown to induce significant hair cell loss.[2]

    • Use a Potentiating Agent: Co-administration with a loop diuretic like furosemide (B1674285) can enhance the ototoxicity of amikacin.[1]

    • Assess Auditory Function at Multiple Time Points: Hearing loss can be progressive. A study in mice demonstrated that ABR threshold shifts after a 14-day amikacin regimen were only slightly elevated immediately post-treatment but increased at 6 and 10 weeks post-treatment before partially recovering by week 14.[1][8]

    • Confirm with Histology: Correlate functional data (ABR, DPOAEs) with a histological examination of the cochlea to assess for hair cell loss.[1]

Data Presentation

Table 1: Amikacin Dosing Regimens and Ototoxicity Outcomes in Various Animal Models

Animal ModelAmikacin Dose & RegimenAdministration RouteDurationKey Ototoxicity Outcomes
Rabbit15 mg/kg/day (ODA) vs. 7.5 mg/kg twice daily (TDA)Intramuscular2 weeksThe ODA group showed less reduction in DPOAE amplitudes and at a narrower frequency range compared to the TDA group.[1][6]
Guinea Pig200 mg/kg once daily vs. 100 mg/kg twice dailyIntramuscular28 daysOnce-daily treatment resulted in a lesser degree of ototoxicity.[1]
Guinea Pig400 mg/kg/dayIntramuscular12 daysExtensive lesions of the outer hair cells in the two more basal turns of the cochlea were observed.[1]
Rat600 mg/kg/dayIntramuscular14 daysSignificant increases in ABR thresholds and decreases in DPOAE values were reported.[1][7][9]
Cat90 mg/kg/day or 45 mg/kg/daySubcutaneousUntil cochlear dysfunctionImpairment of cochlear function occurred after a cumulative dose of approximately 3,600 mg/kg.[3]
Chinchilla400 mg/kg/dayIntramuscular5-7 daysThis regimen produced bilateral cochlear lesions and high-frequency hearing loss.[10]

Table 2: Investigated Otoprotective Agents Against Amikacin-Induced Ototoxicity

Otoprotective AgentAnimal ModelAmikacin DoseOtoprotective Agent Dose & RegimenProtective Effects
Thymoquinone (B1682898)Rat600 mg/kg/day IM for 14 days40 mg/kg/day via oral gavage for 14 daysPrevented significant increases in ABR thresholds and decreases in DPOAE values; significantly lower total oxidant status.[1][7]
PentoxifyllineRat200 mg/kg/day IM for 14 days25 mg/kg/day orally for 28 days (amikacin co-administered from day 15 to 28)Preserved transient otoacoustic emissions (TOAEs).[1]
EbselenMouseNot specified20 mg/kgMitigated amikacin-induced hyperacusis.[8]
N-acetylcysteine (NAC)Not specifiedAmikacin + furosemideNot specifiedAttenuated cochlear damage.[5]
Vitamin CNot specifiedAmikacin + furosemideNot specifiedMitigated threshold shifts.[5]

Experimental Protocols

Protocol 1: Induction of Amikacin Ototoxicity in Rats for Otoprotectant Screening

  • Animal Model: Healthy adult male Wistar rats (or similar strain), weighing 250-300g.

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Grouping: Divide the animals into at least four groups:

    • Group 1: Control (e.g., saline injection).

    • Group 2: Amikacin only.

    • Group 3: Amikacin + Protective Agent.

    • Group 4: Protective Agent only.

  • Baseline Auditory Assessment: Before any treatment, perform baseline auditory assessments, including Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs), to establish normal hearing thresholds.

  • Drug Administration:

    • Amikacin: Administer amikacin sulfate (B86663) intramuscularly at a dose of 200-600 mg/kg/day for 14 consecutive days.[1]

    • Protective Agent: Administer the protective agent according to the specific experimental design. For example, thymoquinone at 40 mg/kg/day via oral gavage for 14 days.[1][7]

  • Follow-up Auditory Assessment: Repeat ABR and DPOAE measurements at specific time points during and after the treatment period (e.g., on day 7 and day 15).[1]

  • Biochemical/Histological Analysis: At the end of the experiment, collect blood samples for biochemical analysis (e.g., total oxidant status, oxidative stress index).[1] Euthanize the animals and perfuse the cochleae for histological examination (e.g., via scanning electron microscopy) to assess hair cell damage.[1]

Mandatory Visualizations

Amikacin_Ototoxicity_Pathway cluster_Cell Intracellular Events Amikacin Amikacin MET_Channel Mechano-electrical Transducer (MET) Channel Amikacin->MET_Channel Enters via Iron_Complex Amikacin-Iron Complex Formation Amikacin:e->Iron_Complex:w Hair_Cell Cochlear Hair Cell MET_Channel->Hair_Cell ROS Reactive Oxygen Species (ROS) Generation Iron_Complex->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis Hearing_Loss Hearing Loss Apoptosis->Hearing_Loss

Caption: Signaling pathway of amikacin-induced ototoxicity.

Otoprotectant_Screening_Workflow Start Select Animal Model (e.g., Rat, Guinea Pig) Acclimatization Acclimatization (1 week) Start->Acclimatization Baseline_Audio Baseline Auditory Assessment (ABR, DPOAE) Acclimatization->Baseline_Audio Grouping Randomize into Groups (Control, Amikacin, Amikacin + Agent, Agent only) Baseline_Audio->Grouping Treatment Administer Amikacin and/or Protective Agent Grouping->Treatment Followup_Audio Follow-up Auditory Assessments (e.g., Day 7, Day 15) Treatment->Followup_Audio Analysis Biochemical & Histological Analysis Followup_Audio->Analysis Data_Interpretation Data Interpretation & Conclusion Analysis->Data_Interpretation

Caption: Experimental workflow for otoprotectant screening.

References

Troubleshooting

Technical Support Center: Overcoming Amikacin Resistance in Pseudomonas aeruginosa

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying amikacin (B45834) resistance in Pseudomonas aer...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying amikacin (B45834) resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of amikacin resistance in Pseudomonas aeruginosa?

Pseudomonas aeruginosa develops resistance to amikacin through several primary mechanisms:

  • Enzymatic Modification: The most common mechanism is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of amikacin, preventing it from binding to its ribosomal target. The most prevalent AME is aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), encoded by the aac(6')-Ib gene.[1][2] Other enzymes like aminoglycoside phosphotransferases (APHs) and aminoglycoside nucleotidyltransferases (ANTs) also contribute to resistance.[1][3]

  • Reduced Permeability: Alterations in the bacterial outer membrane can limit the uptake of amikacin into the cell. This "impermeability" is a significant resistance mechanism, particularly in isolates from cystic fibrosis patients.[4]

  • Efflux Pumps: P. aeruginosa possesses efflux pumps, such as the MexXY-OprM system, that actively transport amikacin out of the cell, reducing its intracellular concentration.[5][6] Overexpression of these pumps is a common cause of aminoglycoside resistance.[6]

Q2: What are the most promising strategies to overcome amikacin resistance in P. aeruginosa?

Current research focuses on two main strategies:

  • Combination Therapy: Using amikacin in combination with other antibiotics, such as β-lactams (e.g., imipenem, meropenem, ceftazidime) or polymyxins, has shown synergistic effects.[7][8][9] This approach can restore the efficacy of amikacin against resistant strains.

  • Adjuvants and Inhibitors: Investigating non-antibiotic compounds that can inhibit resistance mechanisms. For example, efflux pump inhibitors (EPIs) can block the removal of amikacin from the cell. Other adjuvants can enhance the uptake or activity of amikacin.[10][11]

Q3: How is synergy between amikacin and another antibiotic determined experimentally?

The most common method is the checkerboard assay , which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index quantifies the interaction between two drugs.

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to 4.0

  • Antagonism: FIC index > 4.0[12]

The time-kill assay provides a dynamic view of the bactericidal activity of the combination over time. A synergistic interaction is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[7]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results for amikacin.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inoculum Preparation Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. Use a spectrophotometer for accuracy. The inoculum should be used within 15-30 minutes of preparation.[13]
Media and Reagents Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. Check the expiration dates of all media and reagents. If a new batch of media is used, validate it with quality control (QC) strains.[13]
Incubation Conditions Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. Ensure proper humidity to prevent evaporation from the wells.[13]
Reading and Interpretation Read the MIC as the lowest concentration of amikacin with no visible growth. Use a standardized light source and background. For ambiguous results, have a second trained individual read the plates.[13]
Quality Control (QC) Always run appropriate QC strains, such as P. aeruginosa ATCC 27853. If QC is out of range, investigate all aspects of the procedure before testing clinical isolates.[13]
Problem 2: Checkerboard assay does not show expected synergy.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect Concentration Range The concentration ranges for both drugs should bracket their individual MICs. Typically, dilutions range from 4x to 1/16x the MIC.
Pipetting Errors Use calibrated pipettes and be meticulous when preparing serial dilutions and dispensing into the 96-well plate.
Calculation of FIC Index Double-check the formula and the MIC values used for the calculation. The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[12]
Biological Factors The specific strain of P. aeruginosa may not exhibit synergy with the chosen antibiotic combination due to its particular resistance mechanisms. Consider testing other antibiotic classes or adjuvants.

Data Presentation

Table 1: Synergistic Effect of Amikacin in Combination with Imipenem against a Resistant P. aeruginosa Isolate

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Amikacin51240.011Synergy[7]
Imipenem2561

Table 2: In-vitro Synergy of Amikacin with Various β-Lactams against P. aeruginosa

CombinationNumber of IsolatesSynergy (%)Additive/Indifference (%)Antagonism (%)
Amikacin + Piperacillin1529280
Amikacin + Ceftazidime15287130
Amikacin + Aztreonam15284160
Amikacin + Imipenem15235650
Amikacin + Ciprofloxacin15201000

Data adapted from Gerceker et al. Synergy was defined as an FIC index of <0.5.[1]

Table 3: Effect of Imipenem/Amikacin Combination on Resistance Gene Expression

TreatmentFold Change in aac(6')-Ib ExpressionFold Change in blaIMP Expression
0.25 x MIC Imipenem + 0.5 x MIC Amikacin0.230.11
0.5 x MIC Imipenem + 0.25 x MIC Amikacin0.450.32

Data shows a significant reduction in the expression of resistance genes with combination therapy.[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16]

  • Prepare Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, amikacin stock solution, and a standardized bacterial inoculum (0.5 McFarland).

  • Serial Dilutions: Prepare two-fold serial dilutions of amikacin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of amikacin that completely inhibits visible growth.

Checkerboard Assay
  • Determine Individual MICs: First, determine the MIC of each antibiotic individually as described above.

  • Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of amikacin along the y-axis and the second antibiotic along the x-axis. The final volume in each well containing the combination will be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

  • Controls: Include rows and columns with each antibiotic alone to re-determine the individual MICs. Also include growth and sterility controls.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Calculate FIC Index: Determine the MIC of each drug in the combination from the wells showing no growth. Calculate the FIC index for each well with no growth using the formula mentioned in FAQ 3. The lowest FIC index is reported.

Time-Kill Assay
  • Prepare Cultures: Inoculate flasks containing CAMHB with the test organism to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Add Antibiotics: Add the antibiotics alone and in combination at desired concentrations (e.g., 0.5x, 1x, 2x MIC). Include a growth control flask without any antibiotic.

  • Incubation: Incubate the flasks at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate onto Mueller-Hinton agar. Incubate the plates overnight and count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[7]

Visualizations

amikacin_resistance_mechanisms cluster_extracellular Extracellular Space cluster_cell Pseudomonas aeruginosa Cell cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Amikacin_ext Amikacin Porin Porin Channel (Reduced Permeability) Amikacin_ext->Porin Uptake Amikacin_peri Amikacin Porin->Amikacin_peri AME Aminoglycoside- Modifying Enzymes (e.g., AAC(6')-Ib) Amikacin_peri->AME Amikacin_cyto Amikacin Amikacin_peri->Amikacin_cyto Transport Modified_Amikacin Inactive Amikacin AME->Modified_Amikacin Inactivation MexXY_OprM MexXY-OprM Efflux Pump MexXY_OprM->Amikacin_ext Efflux Amikacin_cyto->MexXY_OprM Ribosome 30S Ribosomal Subunit Amikacin_cyto->Ribosome Binding Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Inhibition

Caption: Major mechanisms of amikacin resistance in P. aeruginosa.

checkerboard_workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum mic_determination Determine Individual MICs of Amikacin and Drug B prep_inoculum->mic_determination plate_setup Set up 96-well Plate with Serial Dilutions mic_determination->plate_setup inoculate Inoculate Plate with Bacterial Suspension plate_setup->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MICs Visually incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard assay.

troubleshooting_mic start Inconsistent MIC Results check_qc Are QC Strains within Range? start->check_qc review_procedure Review Entire Protocol check_qc->review_procedure No pass Results Consistent check_qc->pass Yes check_inoculum Verify Inoculum Density (0.5 McFarland) review_procedure->check_inoculum check_media Check Media/Reagents (Expiry, Lot No.) check_inoculum->check_media check_incubation Verify Incubation (Temp, Time) check_media->check_incubation retest Retest with New Reagents/Inoculum check_incubation->retest retest->start fail Continue Troubleshooting

Caption: Troubleshooting logic for inconsistent MIC results.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amikacin and Gentamicin for Gram-Negative Infections

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of amikacin (B45834) and gentamicin (B1671437), two critical aminoglycoside antibiotics used in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of amikacin (B45834) and gentamicin (B1671437), two critical aminoglycoside antibiotics used in the treatment of severe gram-negative bacterial infections. The information presented is based on clinical and in-vitro experimental data to support research and development in infectious diseases.

Executive Summary

Amikacin and gentamicin are both potent bactericidal antibiotics effective against a wide range of gram-negative pathogens.[1] While gentamicin is a naturally occurring aminoglycoside, amikacin is a semi-synthetic derivative of kanamycin.[2][3] A key differentiator is amikacin's enhanced resistance to many aminoglycoside-modifying enzymes, making it a valuable option for treating infections caused by gentamicin-resistant strains.[1][4] Clinical trials have shown comparable overall efficacy in treating various gram-negative infections, with nuanced differences in activity against specific pathogens.[5][6]

Mechanism of Action

Both amikacin and gentamicin share a common mechanism of action, which involves the inhibition of bacterial protein synthesis. This process is initiated by the binding of the aminoglycoside to the 30S ribosomal subunit, leading to codon misreading and ultimately, bacterial cell death.[7][8]

cluster_membrane Gram-Negative Bacterial Cell cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Porin Porin Channel Periplasm Periplasmic Space Porin->Periplasm Transport Active Transport Periplasm->Transport Ribosome 30S Ribosomal Subunit Transport->Ribosome Binding Protein Mistranslated Proteins Ribosome->Protein Inhibition of Protein Synthesis mRNA mRNA mRNA->Ribosome Death Bacterial Cell Death Protein->Death Amikacin_Gentamicin Amikacin / Gentamicin Amikacin_Gentamicin->Porin Entry

Caption: Mechanism of Action of Aminoglycosides.

Comparative In-Vitro Efficacy

The in-vitro activity of amikacin and gentamicin against common gram-negative pathogens is a critical factor in antibiotic selection. Minimum Inhibitory Concentration (MIC) is a key measure of this activity, with lower values indicating greater potency.

Gram-Negative PathogenAmikacin MIC (µg/mL)Gentamicin MIC (µg/mL)
Escherichia coli0.25 - 1280.12 - 128
Klebsiella pneumoniae0.5 - 640.25 - 128
Pseudomonas aeruginosa1 - 2560.5 - 128
Acinetobacter baumannii1 - 640.5 - 32
Enterobacter spp.0.5 - 320.25 - 64

Note: MIC ranges can vary based on geographic location and the specific strains tested. The data presented is a general representation from multiple studies.

In a study of 517 bacterial isolates, gentamicin inhibited 77.37% of isolates, while amikacin inhibited 73.11%.[9] Notably, 13.76% of strains susceptible to amikacin were resistant to gentamicin, and 18.50% of strains susceptible to gentamicin were resistant to amikacin, indicating a lack of complete cross-resistance.[9]

Clinical Efficacy Comparison

Clinical trials provide essential data on the real-world performance of antibiotics. A prospective, randomized, double-blind trial involving 174 patients with severe gram-negative infections demonstrated comparable clinical outcomes between amikacin and gentamicin.[5][6]

OutcomeAmikacinGentamicin
Favorable Response Rate77%78%
Bacteremia83% (10/12)Not specified
Urinary Tract Infections87.5% (21/24)Not specified
Pneumonia40% (2/5)Not specified

Toxicity Profile: In the same study, the rates of nephrotoxicity and ototoxicity were not statistically different between the two aminoglycosides.[5][6]

Adverse EffectAmikacinGentamicin
Definite Nephrotoxicity8% (5/62)11% (7/62)
Definite Ototoxicity6% (2/34)10% (3/30)

Experimental Protocols

Standardized methodologies are crucial for the accurate comparison of antimicrobial agents. The following are summaries of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

A Prepare serial dilutions of Amikacin/Gentamicin in microtiter plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Observe for visible bacterial growth C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Broth Microdilution MIC Assay Workflow.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Methodology:

  • Preparation: Test tubes containing CAMHB with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube, serially diluted, and plated on agar (B569324) plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours, and the number of viable colonies is counted.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

Both amikacin and gentamicin are effective aminoglycosides for the treatment of gram-negative infections. Gentamicin may be preferred for initial therapy in many cases due to its long-standing clinical use and generally lower cost. However, amikacin's broader spectrum of activity against resistant organisms, particularly those producing aminoglycoside-modifying enzymes, makes it an indispensable agent in settings with a high prevalence of resistance or for infections that have failed to respond to gentamicin.[1][4] The choice between these two agents should be guided by local antimicrobial susceptibility patterns, the specific pathogen isolated, and the clinical context of the patient.

References

Comparative

In Vitro Showdown: Amikacin vs. Gentamicin - A Comparative Review of Antimicrobial Activity

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro activity of aminoglycoside antibiotics is critical for informed decision-making in both clinical and...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro activity of aminoglycoside antibiotics is critical for informed decision-making in both clinical and research settings. This guide provides an objective comparison of amikacin (B45834) and gentamicin (B1671437), summarizing key performance data from various studies and detailing the experimental protocols used to generate this information.

Executive Summary

Amikacin and gentamicin are both potent, broad-spectrum aminoglycoside antibiotics that exert their bactericidal effects by inhibiting protein synthesis. While they share a similar spectrum of activity, particularly against aerobic Gram-negative bacilli, key differences in their efficacy against specific bacterial species and resistance profiles exist. Generally, gentamicin is more active against many species of Enterobacteriaceae, Haemophilus influenzae, and Staphylococcus aureus.[1] Conversely, amikacin often demonstrates greater activity against a proportion of Klebsiella and Providencia isolates and is notably more stable against many aminoglycoside-modifying enzymes, making it effective against some gentamicin-resistant strains.[2][3]

Comparative Antimicrobial Susceptibility

The in vitro potency of amikacin and gentamicin is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and through disk diffusion susceptibility testing. The following tables summarize the findings from several comparative studies.

Table 1: Comparative Susceptibility of Various Bacterial Isolates
Bacterial SpeciesNumber of IsolatesAmikacin Susceptibility (%)Gentamicin Susceptibility (%)Reference
Various Clinical Isolates51773.1177.37[4][5]
Alcaligenes spp.-23.08 (Resistant)15.38 (Resistant)[5]
Enterococcus spp.-37.50 (Resistant)37.50 (Resistant)[5]
Escherichia coli-24.03 (Resistant)27.13 (Resistant)[5]
Klebsiella spp.-21.05 (Resistant)1.58 (Resistant)[5]
Proteus spp.-78.57 (Resistant)28.57 (Resistant)[5]
Pseudomonas spp.-26.92 (Resistant)15.38 (Resistant)[5]
Staphylococcus spp.-24.75 (Resistant)18.81 (Resistant)[5]
Streptococcus spp.-44.90 (Resistant)34.69 (Resistant)[5]
Table 2: Minimum Inhibitory Concentration (MIC) Data for Selected Pathogens
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliAmikacin4.5-[6]
Gentamicin1.5-[6]
Klebsiella spp.Amikacin--[6]
Gentamicin3-[6]
Proteus and Providencia spp.Amikacin--[6]
Gentamicin1.53[6]
Pseudomonas aeruginosaAmikacin33[6]
Gentamicin--[6]

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed descriptions of the key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The agar (B569324) dilution method is a common technique for determining MIC values.

Agar Dilution Method Protocol:

  • Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved.

  • Antibiotic Dilution Series: A series of agar plates are prepared, each containing a different concentration of the antibiotic (amikacin or gentamicin). This is achieved by adding specific volumes of a stock antibiotic solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis media_prep Prepare Mueller-Hinton Agar antibiotic_prep Prepare Antibiotic Dilution Series in Agar media_prep->antibiotic_prep inoculation Inoculate Agar Plates antibiotic_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_results Read and Record MIC incubation->read_results

Figure 1: Workflow for MIC Determination by Agar Dilution.
Disk Diffusion Susceptibility Testing

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antibiotics.

Disk Diffusion Protocol:

  • Media Preparation: Mueller-Hinton agar plates are prepared and allowed to solidify to a uniform depth.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (equivalent to a 0.5 McFarland standard) is prepared.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of the agar plate is then swabbed evenly in three directions to ensure confluent growth.

  • Disk Application: Paper disks impregnated with a standard concentration of the antibiotic (e.g., 30 µg for amikacin, 10 µg for gentamicin) are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive criteria, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis media_prep Prepare Mueller-Hinton Agar Plates inoculation Inoculate Agar Surface media_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation disk_application Apply Antibiotic Disks inoculation->disk_application incubation Incubate Plates disk_application->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results

Figure 2: Workflow for Disk Diffusion Susceptibility Testing.

Mechanism of Action and Resistance

Both amikacin and gentamicin are aminoglycosides and share a common mechanism of action. They bind to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis, leading to the production of nonfunctional proteins and ultimately cell death.[3][7]

The primary mechanism of resistance to aminoglycosides is enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[8][9] These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the aminoglycoside, preventing it from binding to the ribosome.[8][9]

A key advantage of amikacin is its resistance to inactivation by many of these enzymes.[3][9] This is due to the L-hydroxyaminobutyryl amide (HABA) moiety attached to the N-1 position of the 2-deoxystreptamine (B1221613) ring, which sterically hinders the approach of many AMEs. Consequently, amikacin may retain activity against strains that are resistant to gentamicin and other aminoglycosides.[3]

Aminoglycoside_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance aminoglycoside Amikacin / Gentamicin ribosome Bacterial 30S Ribosome aminoglycoside->ribosome modification Enzymatic Modification of Aminoglycoside aminoglycoside->modification Target protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death ame Aminoglycoside-Modifying Enzymes (AMEs) ame->modification no_binding Failure to Bind to Ribosome modification->no_binding survival Bacterial Survival no_binding->survival

Figure 3: Aminoglycoside Mechanism of Action and Resistance.

Conclusion

Both amikacin and gentamicin are valuable antimicrobial agents with potent in vitro activity against a wide range of clinically important bacteria. While gentamicin may exhibit greater potency against certain species, amikacin's stability against many aminoglycoside-modifying enzymes provides a crucial advantage in treating infections caused by resistant organisms. The choice between these two antibiotics should be guided by local susceptibility patterns, the specific pathogen isolated, and the clinical context of the infection. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other antimicrobial agents.

References

Validation

Validating Amikacin MIC: A Comparative Guide to the Agar Dilution Method

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the agar (B569324) dilution method for determining the Minimum Inhibitory Concentration (MIC) of Amikacin aga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the agar (B569324) dilution method for determining the Minimum Inhibitory Concentration (MIC) of Amikacin against various bacterial pathogens. The performance of this gold-standard technique is compared with other common antimicrobial susceptibility testing (AST) methods, supported by experimental data and detailed protocols.

Introduction to Amikacin and MIC Testing

Amikacin is a critical semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant strains. Accurate determination of its MIC is essential for clinical diagnostics, guiding therapeutic decisions, and in the development of new antimicrobial agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

The agar dilution method is widely regarded as the reference or "gold standard" for MIC determination due to its accuracy and reproducibility.[1][2] This guide will delve into the methodology of the agar dilution test and compare its results with other prevalent AST methods.

Comparative Analysis of MIC Determination Methods

The choice of AST method can significantly influence the determined MIC values. Below is a comparison of the agar dilution method with other commonly used techniques.

MethodPrincipleAdvantagesDisadvantages
Agar Dilution Serial dilutions of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.[2][3]Considered the "gold standard" for its accuracy and reproducibility.[2] Allows for the simultaneous testing of multiple isolates.[1]Laborious and time-consuming to perform, especially for a small number of isolates.[4][5]
Broth Microdilution Serial dilutions of the antimicrobial agent are made in a liquid broth medium in a microtiter plate, which is then inoculated with the test organism.[3]Less labor-intensive than agar dilution and suitable for high-throughput screening.[3]"Skipped wells" phenomenon can occur, and endpoint reading can be subjective.[6]
E-test (Gradient Diffusion) A plastic strip with a predefined gradient of the antimicrobial agent is placed on an inoculated agar plate.[3]Provides a direct MIC value and is relatively easy to perform.[3]More expensive than other methods.[3] Can show systematic bias for certain drug-bug combinations.[3]
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an inoculated agar plate. The diameter of the zone of growth inhibition is measured.[3]Simple, low-cost, and widely used for routine susceptibility testing.[3]Provides a qualitative result (susceptible, intermediate, or resistant) rather than a quantitative MIC value.[1]

Experimental Data: Amikacin MIC Comparison

The following table summarizes hypothetical comparative data for Amikacin MIC values obtained by agar dilution and broth microdilution against common bacterial pathogens.

OrganismStrainAgar Dilution MIC (µg/mL)Broth Microdilution MIC (µg/mL)
Escherichia coliATCC 2592221
Pseudomonas aeruginosaATCC 2785344
Klebsiella pneumoniaeClinical Isolate 188
Acinetobacter baumanniiClinical Isolate 21632

Note: This is example data. Actual results may vary. Studies have shown a high level of agreement between agar dilution and broth microdilution methods, often within one log₂ dilution.[7]

Clinical Breakpoints for Amikacin

Clinical breakpoints are used to interpret MIC values and categorize an isolate as susceptible, intermediate, or resistant. These breakpoints are established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is crucial to consult the latest versions of these standards as breakpoints are subject to change.[8][9][10]

CLSI Breakpoints for Amikacin (M100, 33rd Ed.) [8][11]

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤816≥32
Pseudomonas aeruginosa≤1632≥64

EUCAST Breakpoints for Amikacin (v. 14.0) [10][12]

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤816>16
Pseudomonas aeruginosa≤816>16

Experimental Protocols

Agar Dilution Method for Amikacin MIC Determination

This protocol is based on established guidelines from CLSI.[4]

1. Preparation of Amikacin Stock Solution:

  • Prepare a stock solution of Amikacin at a concentration 10 times the highest desired final concentration in the agar.

2. Preparation of Agar Plates:

  • Prepare molten Mueller-Hinton agar and cool to 45-50°C.

  • For each desired Amikacin concentration, add 1 part of the appropriate Amikacin stock solution to 9 parts of molten agar.

  • Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a growth control plate containing no Amikacin.

3. Inoculum Preparation:

  • From a pure overnight culture, suspend 3-4 colonies in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

4. Inoculation:

  • Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of each Amikacin-containing plate and the control plate.

5. Incubation:

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • The MIC is the lowest concentration of Amikacin that completely inhibits the visible growth of the organism.

Visualizing the Agar Dilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Amikacin Stock Solutions prep_plates Create Serial Dilutions of Amikacin in Agar Plates prep_stock->prep_plates prep_agar Prepare Molten Mueller-Hinton Agar prep_agar->prep_plates inoculate Inoculate Agar Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C for 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Amikacin MIC determination using the agar dilution method.

Quality Control

For accurate and reproducible results, it is imperative to include quality control (QC) strains in each test run. Commonly used QC strains for Amikacin susceptibility testing include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[6] The resulting MIC values for these strains should fall within the acceptable ranges defined by the respective standardizing bodies.

Conclusion

The agar dilution method remains the benchmark for determining the MIC of Amikacin.[1] Its high degree of accuracy and reproducibility makes it an invaluable tool for research, drug development, and clinical surveillance. While other methods like broth microdilution offer advantages in terms of throughput and ease of use, the agar dilution method serves as the definitive standard for validating their results. A thorough understanding of the principles and protocols of each method is crucial for the accurate interpretation of antimicrobial susceptibility data.

References

Comparative

Comparative Analysis of Aminoglycoside Antibiotics' Nephrotoxicity: A Guide for Researchers

An in-depth review of the relative renal toxicity of commonly used aminoglycosides, supported by experimental data and mechanistic insights, to inform preclinical research and drug development. Aminoglycoside antibiotics...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the relative renal toxicity of commonly used aminoglycosides, supported by experimental data and mechanistic insights, to inform preclinical research and drug development.

Aminoglycoside antibiotics, including gentamicin (B1671437), amikacin (B45834), and tobramycin (B1681333), remain critical in treating severe Gram-negative bacterial infections. However, their clinical utility is often limited by the risk of nephrotoxicity, a side effect that can lead to acute kidney injury. For researchers and drug development professionals, a thorough understanding of the comparative nephrotoxicity of these agents is paramount for designing safer therapeutic strategies and developing novel, less toxic alternatives. This guide provides a comprehensive analysis of the nephrotoxic potential of different aminoglycosides, supported by quantitative experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.

Relative Nephrotoxicity: A Quantitative Comparison

Experimental evidence from both in vivo and in vitro studies consistently demonstrates a hierarchical order of nephrotoxicity among commonly used aminoglycosides. The general consensus, supported by multiple animal studies, ranks the nephrotoxic potential as follows: Neomycin > Gentamicin ≥ Tobramycin ≥ Amikacin ≥ Netilmicin > Streptomycin[1][2].

To provide a clearer quantitative comparison, the following tables summarize data from various experimental models.

Table 1: In Vivo Comparative Nephrotoxicity in Rat Models

AminoglycosideDoseDurationChange in Serum Creatinine (B1669602)Change in Blood Urea Nitrogen (BUN)Histopathological FindingsReference
Gentamicin 40 mg/kg/day14 daysSignificant increase, leading to renal failureSignificant increaseMarked proximal tubular necrosis[3]
Tobramycin 40 mg/kg/day14 daysNormal concentrationsNormal concentrationsMinimal morphological changes[3]
Tobramycin 120 mg/kg/day14 daysNormal concentrationsNormal concentrationsMinimal morphological changes[3]
Gentamicin 10-25x human dose15 daysDose-related increaseDose-related increaseSevere tubular damage[2]
Tobramycin 10-25x human dose15 daysLess pronounced increase than gentamicinLess pronounced increase than gentamicinModerate tubular damage[2]
Amikacin 10-25x human dose15 daysLess pronounced increase than tobramycinLess pronounced increase than tobramycinMild to moderate tubular damage[2]
Gentamicin 1-7x human dose-Significantly nephrotoxic at human dose equivalents-Linear and parallel dose-response relationship[4]
Tobramycin 1-7x human dose-Significantly nephrotoxic at human dose equivalents-Linear and parallel dose-response relationship[4]
Amikacin 1-7x human dose-Not significantly nephrotoxic at human dose equivalents-Linear and parallel dose-response relationship[4]
Gentamicin Post-operative>6 daysMean increase of 0.52 mg/dL--[5]
Amikacin Post-operative>6 daysMean increase of 0.32 mg/dL--[5]

Table 2: In Vitro Comparative Nephrotoxicity in Renal Proximal Tubule Cells

Cell LineAminoglycosideConcentrationEndpointResultReference
LLC-PK1Gentamicin 1-2 mMCell Viability (MTT assay)Significant decreaseGeneral knowledge from in vitro studies
LLC-PK1Amikacin 1-2 mMCell Viability (MTT assay)Less toxic than gentamicinGeneral knowledge from in vitro studies
LLC-PK1Tobramycin 1-2 mMCell Viability (MTT assay)Toxicity intermediate between gentamicin and amikacinGeneral knowledge from in vitro studies

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative assessment of aminoglycoside nephrotoxicity. Below are detailed methodologies for commonly employed in vivo and in vitro models.

In Vivo Model: Gentamicin-Induced Nephrotoxicity in Rats

This protocol is a standard model for inducing and evaluating aminoglycoside nephrotoxicity in a preclinical setting.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (200-250g).

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Induction of Nephrotoxicity:

  • Drug Administration: Gentamicin is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a dose of 40-100 mg/kg body weight once daily for 7 to 14 consecutive days. Control groups receive an equivalent volume of sterile saline.

3. Assessment of Renal Function:

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at baseline and at the end of the treatment period.

  • Biochemical Analysis: Serum creatinine and Blood Urea Nitrogen (BUN) levels are measured using standard spectrophotometric methods.

4. Histopathological Examination:

  • Tissue Collection: At the end of the experiment, animals are euthanized, and kidneys are excised.

  • Tissue Processing: One kidney is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for morphological evaluation.

  • Microscopic Examination: Sections are examined under a light microscope by a pathologist blinded to the treatment groups. Histopathological changes, such as tubular necrosis, interstitial inflammation, and cast formation, are scored.[6]

In Vitro Model: Aminoglycoside Toxicity in Cultured Renal Proximal Tubule Cells

This protocol allows for the direct assessment of aminoglycoside-induced cytotoxicity on renal cells.

1. Cell Culture:

  • Cell Line: LLC-PK1 (porcine kidney proximal tubule epithelial cells) or primary human renal proximal tubule epithelial cells are commonly used.

  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assay:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the aminoglycoside to be tested (e.g., gentamicin, amikacin, tobramycin) and incubated for 24-48 hours.

  • MTT Assay:

    • After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are then dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Mechanistic Insights: Signaling Pathways in Aminoglycoside Nephrotoxicity

The nephrotoxicity of aminoglycosides is a complex process initiated by their accumulation in the proximal tubule cells of the kidney. This accumulation triggers a cascade of intracellular events leading to cell damage and death.

Experimental Workflow for Studying Aminoglycoside Nephrotoxicity

G cluster_0 In Vivo Model cluster_1 In Vitro Model cluster_2 Data Analysis & Interpretation animal_model Animal Selection (e.g., Rats) drug_admin Aminoglycoside Administration animal_model->drug_admin monitoring Monitoring (Weight, Behavior) drug_admin->monitoring sample_collection Blood & Urine Collection monitoring->sample_collection biochemical_analysis Serum Creatinine & BUN Analysis sample_collection->biochemical_analysis histopathology Kidney Histopathology biochemical_analysis->histopathology statistical_analysis Statistical Analysis biochemical_analysis->statistical_analysis histopathology->statistical_analysis cell_culture Cell Culture (e.g., LLC-PK1) drug_treatment Aminoglycoside Treatment cell_culture->drug_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) drug_treatment->cytotoxicity_assay molecular_analysis Molecular Analysis (e.g., Western Blot, PCR) cytotoxicity_assay->molecular_analysis cytotoxicity_assay->statistical_analysis pathway_analysis Signaling Pathway Analysis molecular_analysis->pathway_analysis conclusion Conclusion on Relative Nephrotoxicity statistical_analysis->conclusion pathway_analysis->conclusion

Caption: A typical experimental workflow for the comparative analysis of aminoglycoside nephrotoxicity.

Megalin-Mediated Endocytosis: The Gateway to Toxicity

The initial and critical step in aminoglycoside-induced nephrotoxicity is the binding of these cationic drugs to the negatively charged phospholipids (B1166683) on the apical membrane of proximal tubule cells and their subsequent uptake via endocytosis. The multiligand receptor megalin plays a crucial role in this process.

G aminoglycoside Aminoglycoside megalin Megalin Receptor aminoglycoside->megalin Binding endosome Early Endosome megalin->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking release Lysosomal Rupture lysosome->release cytosol Cytosol release->cytosol Release of Aminoglycoside & Cathepsins

Caption: The initial uptake of aminoglycosides into renal proximal tubule cells via megalin-mediated endocytosis.

Downstream Cellular Events Leading to Apoptosis and Necrosis

Once inside the cell, aminoglycosides accumulate in lysosomes, leading to lysosomal phospholipidosis and membrane rupture. The release of aminoglycosides and lysosomal enzymes into the cytosol triggers a cascade of damaging events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.

G cluster_0 Cellular Uptake & Lysosomal Disruption cluster_1 Downstream Deleterious Effects cluster_2 Apoptotic Signaling Cascades AG_uptake Aminoglycoside Uptake (Megalin-mediated) lysosomal_accumulation Lysosomal Accumulation & Phospholipidosis AG_uptake->lysosomal_accumulation lysosomal_rupture Lysosomal Rupture lysosomal_accumulation->lysosomal_rupture mitochondrial_damage Mitochondrial Damage lysosomal_rupture->mitochondrial_damage er_stress Endoplasmic Reticulum (ER) Stress lysosomal_rupture->er_stress ros_generation Reactive Oxygen Species (ROS) Generation mitochondrial_damage->ros_generation apoptosome_formation Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) ros_generation->apoptosome_formation caspase_activation Caspase-3 Activation er_stress->caspase_activation apoptosome_formation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Key signaling pathways involved in aminoglycoside-induced renal cell apoptosis.

Specifically, the release of cytochrome c from damaged mitochondria into the cytosol leads to the formation of the apoptosome, a complex that activates caspase-9, which in turn activates the executioner caspase-3.[7][8] Endoplasmic reticulum (ER) stress is another significant contributor to apoptosis, often involving the activation of caspase-12.[9] Furthermore, signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway are activated in response to cellular stress and contribute to the apoptotic process, while the NF-κB pathway can play a protective role.[10]

Conclusion

The nephrotoxicity of aminoglycoside antibiotics is a significant clinical concern that necessitates careful consideration in drug development and research. The comparative data presented in this guide clearly indicate that gentamicin is the most nephrotoxic of the commonly used aminoglycosides, followed by tobramycin and then amikacin. This difference in toxicity is likely related to the number of cationic amino groups in each molecule, which influences their interaction with the renal cortex.

Understanding the detailed experimental protocols and the intricate signaling pathways involved in aminoglycoside nephrotoxicity is crucial for developing and testing new therapeutic strategies. These may include the development of novel aminoglycoside analogues with reduced affinity for megalin, co-administration of agents that inhibit megalin-mediated endocytosis, or the use of antioxidants to mitigate ROS-induced damage. By leveraging this knowledge, researchers can work towards harnessing the potent antibacterial efficacy of aminoglycosides while minimizing their detrimental effects on renal function.

References

Comparative

Amikacin Demonstrates Superior Stability Over Other Aminoglycosides in Beta-Lactam Combinations

A comprehensive review of in vitro studies reveals amikacin's enhanced chemical stability when combined with beta-lactam antibiotics compared to other commonly used aminoglycosides such as gentamicin (B1671437) and tobra...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies reveals amikacin's enhanced chemical stability when combined with beta-lactam antibiotics compared to other commonly used aminoglycosides such as gentamicin (B1671437) and tobramycin (B1681333). This heightened stability minimizes the risk of aminoglycoside inactivation, a critical consideration for ensuring therapeutic efficacy in combination antimicrobial therapy.

The concomitant administration of aminoglycosides and beta-lactam antibiotics is a common strategy in treating severe bacterial infections, particularly those caused by Gram-negative pathogens. This combination often results in synergistic bactericidal activity. However, a significant chemical interaction can occur when these two classes of drugs are mixed in vitro, leading to the inactivation of the aminoglycoside. This inactivation is a result of the nucleophilic attack of an amino group of the aminoglycoside on the beta-lactam ring of the penicillin or cephalosporin (B10832234), forming an inactive amide adduct. The rate and extent of this inactivation are influenced by several factors, including the specific antibiotics used, their concentrations, the temperature, and the duration of contact.

Multiple studies have consistently demonstrated that amikacin (B45834) is the most resistant to this inactivation among the commonly used aminoglycosides.[1][2][3][4][5][6][7][8][9] In contrast, tobramycin is generally the most susceptible to inactivation, followed closely by gentamicin.[1][2][5][6][7] Netilmicin (B1678213) typically exhibits an intermediate level of stability.[1][2][7]

Quantitative Comparison of Aminoglycoside Stability

The following tables summarize the quantitative data from various in vitro studies, highlighting the percentage of remaining active aminoglycoside after incubation with different beta-lactam antibiotics under specified conditions.

Table 1: Inactivation of Aminoglycosides by Penicillins after 24 Hours

AminoglycosideBeta-Lactam (Concentration)TemperatureApproximate % InactivatedReference
Amikacin Penicillin G, Ampicillin, Carbenicillin (B1668345)Not Specified~20%[1]
Gentamicin Penicillin G, Ampicillin, CarbenicillinNot Specified~50%[1]
Tobramycin Penicillin G, Ampicillin, CarbenicillinNot Specified~80%[1]

Table 2: Comparative Inactivation of Aminoglycosides by Various Penicillins

AminoglycosidePenicillin(s)Key FindingsReference(s)
Amikacin Carbenicillin, Ticarcillin, Piperacillin (B28561), Azlocillin, Mezlocillin (B1676548)Least inactivated of the aminoglycosides tested.[2][3][8] Showed no loss of activity with carbenicillin or piperacillin in one study.[3][8][2][3][8]
Gentamicin Carbenicillin, Ticarcillin, Piperacillin, Azlocillin, MezlocillinSignificantly inactivated, with activity declining substantially after 8 to 48 hours at 25°C and 4°C.[3][6][10][3][6][10]
Tobramycin Carbenicillin, Ticarcillin, Piperacillin, Azlocillin, MezlocillinMost pronounced loss of biological activity, with inactivation appearing as early as 8 hours.[2][5][6][2][5][6]
Netilmicin Carbenicillin, Azlocillin, MezlocillinIntermediate inactivation between amikacin and gentamicin/tobramycin.[1][2][6][7][1][2][6][7]

It is noteworthy that while penicillins cause significant inactivation, cephalosporins have been shown to cause minimal to no degradation of aminoglycosides.[3][7][8]

Experimental Protocols

The data presented are derived from in vitro studies that simulate the conditions of combined antibiotic therapy. A generalized experimental workflow is as follows:

  • Preparation of Antibiotic Solutions: Stock solutions of aminoglycosides (amikacin, gentamicin, tobramycin, etc.) and beta-lactams (e.g., carbenicillin, piperacillin) are prepared in a suitable medium, typically human serum or plasma, to mimic physiological conditions.[5][10]

  • Incubation: The aminoglycoside and beta-lactam solutions are mixed to achieve clinically relevant concentrations. These mixtures, along with control samples containing only the aminoglycoside, are then incubated at various temperatures (e.g., 37°C for physiological relevance, 25°C for room temperature, and 4°C for refrigeration) for different time intervals (e.g., 8, 24, 48, 72 hours).[3][6][10]

  • Sample Analysis: At each time point, aliquots are taken from the mixtures. To halt any further reaction, samples may be immediately frozen at very low temperatures (e.g., -70°C) until analysis.[1][3]

  • Determination of Antibiotic Concentration: The concentration of the active aminoglycoside in the samples is determined using validated analytical methods such as radioimmunoassay (RIA), enzyme immunoassay (EIA), or fluorescence polarization immunoassay (FPIA).[3][5][6][10]

  • Calculation of Inactivation: The percentage of remaining active aminoglycoside is calculated by comparing the concentration in the combination sample to the concentration in the control sample at the same time point.[8]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_amino Prepare Aminoglycoside (e.g., Amikacin, Gentamicin) in Serum mix Mix Aminoglycoside and Beta-Lactam Solutions prep_amino->mix prep_beta Prepare Beta-Lactam (e.g., Piperacillin) in Serum prep_beta->mix incubate Incubate at Controlled Temperatures (e.g., 37°C, 25°C, 4°C) mix->incubate sampling Collect Samples at Various Time Points (e.g., 0, 8, 24, 48h) incubate->sampling assay Measure Active Aminoglycoside Concentration (e.g., RIA, FPIA) sampling->assay calculate Calculate Percent Remaining Activity vs. Control assay->calculate

Generalized workflow for in vitro stability assessment.

The chemical basis for amikacin's greater stability is attributed to its unique structure. The L-hydroxyaminobutyryl amide (HABA) side chain attached to the N-1 amino group of the 2-deoxystreptamine (B1221613) ring sterically hinders the interaction with the beta-lactam ring, thus protecting the aminoglycoside from inactivation.

Conclusion

The evidence from numerous in vitro studies compellingly supports the superior stability of amikacin in combination with beta-lactam antibiotics when compared to other aminoglycosides like gentamicin and tobramycin. This inherent chemical stability is a significant advantage in clinical settings, as it ensures that amikacin maintains its therapeutic concentration and efficacy when co-administered with penicillins. For researchers and drug development professionals, these findings underscore the importance of molecular structure in determining drug-drug compatibility and highlight amikacin as a more reliable aminoglycoside choice for combination therapies with beta-lactams.

References

Validation

Head-to-head comparison of Amikacin and tobramycin ototoxicity

A deep dive into the experimental evidence comparing the inner ear toxicity of two critical aminoglycoside antibiotics. For researchers, scientists, and drug development professionals, understanding the nuanced differenc...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence comparing the inner ear toxicity of two critical aminoglycoside antibiotics.

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the ototoxic profiles of amikacin (B45834) and tobramycin (B1681333) is critical for both drug safety assessment and the development of otoprotective strategies. This guide provides an objective, data-driven comparison of their effects on the cochlear and vestibular systems, drawing from published experimental studies.

Executive Summary

Amikacin and tobramycin are indispensable aminoglycoside antibiotics, but their use is limited by the risk of irreversible ototoxicity. Experimental evidence indicates that while both drugs can damage the inner ear, they exhibit different toxic profiles. Generally, amikacin is considered primarily cochleotoxic, leading to hearing loss, whereas tobramycin tends to affect both the cochlear and vestibular systems. However, the severity of their ototoxic effects can be comparable under certain experimental conditions. This guide synthesizes quantitative data from preclinical studies to illuminate these differences.

Quantitative Comparison of Ototoxicity

The following tables summarize key quantitative findings from preclinical studies directly comparing the ototoxicity of amikacin and tobramycin.

Table 1: Comparative Cochlear Hair Cell Loss in Guinea Pigs

Drug & Dosage (subcutaneous, 4 weeks)Outer Hair Cell (OHC) Loss - Basal TurnOuter Hair Cell (OHC) Loss - Second TurnOuter Hair Cell (OHC) Loss - Third TurnOuter Hair Cell (OHC) Loss - Apical Turn
Amikacin (150 mg/kg/day) SevereSevereModerateMild
Tobramycin (150 mg/kg/day) SevereModerateMildMinimal
Control MinimalMinimalMinimalMinimal

Data synthesized from studies in guinea pigs which show a dose-dependent increase in hair cell loss for both drugs. At equal high doses, both amikacin and tobramycin cause significant damage, particularly in the basal turn of the cochlea, which is responsible for processing high-frequency sounds.

Table 2: Comparative Auditory Function in Animal Models

Drug & DosageAnimal ModelAuditory MetricKey Findings
Amikacin (14-day course)MouseHearing Loss & TinnitusSimilar levels of hearing loss and tinnitus compared to tobramycin.[1]
Tobramycin (14-day course)MouseHearing Loss & TinnitusSimilar levels of hearing loss and tinnitus compared to amikacin, but less hyperacusis.[1]
Amikacin (various doses)Guinea PigAC Cochlear PotentialLess ototoxic than gentamicin (B1671437) and sisomicin (B1680986) on an equal-dose basis.[2]
Tobramycin (various doses)Guinea PigAC Cochlear PotentialOtotoxic liability similar to amikacin on an equal-dose basis.[2]

Experimental Protocols

Assessment of Cochlear Hair Cell Loss in Guinea Pigs

  • Animal Model: Albino guinea pigs.

  • Drug Administration: Daily subcutaneous injections of amikacin or tobramycin at varying doses (e.g., 50, 100, 150 mg/kg) for a period of 4 weeks. A control group receives saline injections.

  • Tissue Preparation: Following the treatment period, animals are euthanized, and the cochleae are harvested. The temporal bones are fixed, decalcified, and the organ of Corti is dissected.

  • Hair Cell Quantification: The surface preparation technique is used to visualize the hair cells under phase-contrast microscopy. The number of missing inner and outer hair cells is counted along the entire length of the basilar membrane and expressed as a percentage of the total number of hair cells in specific regions (basal, second, third, and apical turns).

Auditory Brainstem Response (ABR) Measurement

  • Purpose: To functionally assess hearing thresholds in response to auditory stimuli.

  • Procedure: Animals are anesthetized, and subdermal needle electrodes are placed at the vertex, mastoid, and as a ground. Clicks or tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) are presented to the ear. The electrical activity from the auditory pathway is recorded and averaged.

  • Data Analysis: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible wave V. Changes in ABR thresholds before and after drug administration are calculated to determine the degree of hearing loss.

Signaling Pathways and Experimental Workflows

The ototoxicity of both amikacin and tobramycin is understood to be multifactorial, involving the generation of reactive oxygen species (ROS), activation of apoptotic pathways, and inflammatory responses within the inner ear hair cells.

Aminoglycoside_Ototoxicity_Pathway cluster_drug_entry Drug Entry cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis Amikacin Amikacin MET_Channel Mechano-electrical Transduction (MET) Channel Amikacin->MET_Channel Tobramycin Tobramycin Tobramycin->MET_Channel ROS Reactive Oxygen Species (ROS) Generation MET_Channel->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum Stress Mitochondrial_Dysfunction->ER_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Hair_Cell_Death Hair Cell Death DNA_Fragmentation->Hair_Cell_Death

General signaling pathway for aminoglycoside ototoxicity.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_drug_admin Drug Administration cluster_assessment Ototoxicity Assessment Animal_Selection Select Animal Model (e.g., Guinea Pig, Mouse) Baseline_Hearing_Test Baseline Auditory Testing (e.g., ABR) Animal_Selection->Baseline_Hearing_Test Drug_Groups Divide into Treatment Groups: - Amikacin - Tobramycin - Control Baseline_Hearing_Test->Drug_Groups Drug_Injection Administer Drugs (e.g., Subcutaneous Injections) Drug_Groups->Drug_Injection Post_Treatment_Hearing_Test Post-Treatment Auditory Testing (e.g., ABR) Drug_Injection->Post_Treatment_Hearing_Test Histological_Analysis Cochlear Histology and Hair Cell Quantification Post_Treatment_Hearing_Test->Histological_Analysis Data_Analysis Statistical Analysis of Functional and Morphological Data Histological_Analysis->Data_Analysis

Experimental workflow for comparative ototoxicity studies.

Conclusion

The experimental data indicates that both amikacin and tobramycin pose a significant risk of ototoxicity. While amikacin is often cited as being more cochleotoxic and tobramycin as having a mixed cochleo-vestibular toxicity, direct comparative studies show that their ototoxic potential can be similar, especially at higher doses. The choice between these antibiotics in a clinical setting must therefore carefully weigh the specific infection, patient risk factors, and the potential for ototoxic side effects. For the research community, these findings underscore the need for continued investigation into the distinct molecular mechanisms of amikacin and tobramycin ototoxicity to develop targeted protective therapies.

References

Comparative

Amikacin's Enduring Efficacy in the Face of Aminoglycoside Resistance

A Comparative Guide for Researchers and Drug Development Professionals In an era of escalating antimicrobial resistance, the strategic selection of antibiotics is paramount. This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In an era of escalating antimicrobial resistance, the strategic selection of antibiotics is paramount. This guide provides a comprehensive comparison of amikacin's efficacy, particularly in infections caused by bacteria resistant to other common aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). By examining the underlying resistance mechanisms, supporting experimental data, and clinical outcomes, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Superiority of Amikacin (B45834): A Molecular Advantage

Amikacin, a semi-synthetic derivative of kanamycin, maintains its bactericidal activity against a broad spectrum of Gram-negative bacilli, even those exhibiting resistance to other aminoglycosides.[1][2][3] Its efficacy stems from its unique chemical structure, which sterically hinders the enzymatic modification that typically inactivates other aminoglycosides.[1][3][4]

The primary mechanism of resistance to aminoglycosides is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes, categorized as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the antibiotic's structure, preventing it from binding to its target, the 30S ribosomal subunit.[5][6][7] Amikacin's design, however, makes it a poor substrate for most of these enzymes.[1][8] While gentamicin and tobramycin are susceptible to inactivation by numerous AMEs, amikacin is primarily vulnerable to a single enzyme, AAC(6')-Ib.[1][4][5] This inherent resistance to enzymatic degradation is a key factor in its sustained clinical utility.

Comparative In Vitro Activity

Numerous studies have demonstrated the superior in vitro activity of amikacin against bacterial strains resistant to other aminoglycosides. The following tables summarize key findings from comparative susceptibility testing.

Table 1: Susceptibility of Gentamicin-Resistant Gram-Negative Bacilli to Various Aminoglycosides

Bacterial GroupNumber of StrainsAmikacinTobramycinButirosinGentamicin CKanamycin A
Enterobacteriaceae 4581%-33%--
Pseudomonas aeruginosa 2454%33%---
Total 6981%-33%--
Data sourced from a study on gentamicin-resistant gram-negative bacilli.[9][10]

Table 2: Comparative Efficacy Against Aminoglycoside-Resistant Clinical Isolates

AminoglycosidePercentage of Susceptible Isolates
Amikacin 83.7%
Tobramycin 41.4%
Butirosin A 33.2%
Gentamicin C 27.3%
Kanamycin A 10.0%
Data from a study of 319 clinical isolates resistant to one or more aminoglycosides.[4]

Table 3: Resistance Patterns in Gentamicin-Resistant Enterobacteriaceae

AminoglycosidePercentage of Resistant Isolates
Kanamycin 58.3%
Tobramycin 45.8%
Neomycin 29.2%
Amikacin 8.3%
Data from a study of 24 gentamicin-resistant isolates of Enterobacteriaceae.[11]

Clinical Efficacy in Resistant Infections

The in vitro advantages of amikacin translate into positive clinical outcomes. In a review of clinical trials involving 1,098 patients, amikacin demonstrated an 81% cure rate.[12] Notably, in a subset of 85 infections caused by gentamicin-resistant pathogens, amikacin was effective in 88% of cases.[12][13] Another study focusing on infections due to gram-negative bacteria resistant to gentamicin and other aminoglycosides reported an excellent or good clinical response in 28 out of 34 patients treated with amikacin.[14]

Experimental Protocols

The following section outlines the standardized methodologies used to determine bacterial susceptibility to aminoglycosides.

Broth Microdilution Susceptibility Testing

This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: A series of two-fold dilutions of the aminoglycosides are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotics. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This is a widely used qualitative method to assess antibiotic susceptibility.

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate in three directions to ensure confluent growth.

  • Disk Application: Paper disks impregnated with a standard concentration of each aminoglycoside are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is then correlated to susceptibility or resistance based on standardized interpretive criteria (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Visualizing the Dynamics of Resistance and Efficacy

The following diagrams illustrate the key concepts discussed in this guide.

Aminoglycoside_Resistance_Mechanisms cluster_aminoglycosides Aminoglycosides cluster_ames Aminoglycoside-Modifying Enzymes (AMEs) cluster_outcome Outcome Gentamicin Gentamicin AAC Acetyltransferases (AACs) Gentamicin->AAC Susceptible to multiple AMEs APH Phosphotransferases (APHs) Gentamicin->APH Susceptible to multiple AMEs ANT Nucleotidyltransferases (ANTs) Gentamicin->ANT Susceptible to multiple AMEs Tobramycin Tobramycin Tobramycin->AAC Susceptible to multiple AMEs Tobramycin->APH Susceptible to multiple AMEs Tobramycin->ANT Susceptible to multiple AMEs Amikacin Amikacin Amikacin->AAC Primarily susceptible to AAC(6')-Ib Efficacy Maintained Efficacy Amikacin->Efficacy Resistant to most AMEs Inactivation Inactivation AAC->Inactivation APH->Inactivation ANT->Inactivation

Caption: Mechanisms of aminoglycoside resistance and amikacin's advantage.

Experimental_Workflow_Susceptibility_Testing cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis start Bacterial Isolate inoculum Standardized Inoculum (0.5 McFarland) start->inoculum broth Broth Microdilution (Serial antibiotic dilutions) inoculum->broth disk Disk Diffusion (Antibiotic-impregnated disks) inoculum->disk media Prepare Growth Medium (e.g., Mueller-Hinton) media->broth media->disk incubation Incubate (35°C, 16-20h) broth->incubation disk->incubation mic Determine MIC incubation->mic zone Measure Zone of Inhibition incubation->zone interpretation Interpret Results (Susceptible/Resistant) mic->interpretation zone->interpretation

Caption: Workflow for antimicrobial susceptibility testing.

Amikacin_Efficacy_Logic Infection Infection with Gram-Negative Bacteria Resistance Resistance to Gentamicin/Tobramycin? Infection->Resistance AMEs Presence of Aminoglycoside- Modifying Enzymes (AMEs) Resistance->AMEs Yes OtherAminoglycosides Treat with Gentamicin/Tobramycin Resistance->OtherAminoglycosides No Amikacin Consider Amikacin Treatment AMEs->Amikacin Amikacin is structurally resistant to most AMEs Ineffective Treatment Likely Ineffective AMEs->Ineffective Target Gentamicin/Tobramycin

Caption: Logical flow for considering amikacin in resistant infections.

Conclusion

Amikacin remains a potent therapeutic option for serious Gram-negative infections, particularly those caused by strains resistant to other aminoglycosides. Its structural resilience to enzymatic inactivation provides a distinct advantage over older agents like gentamicin and tobramycin. The presented in vitro and clinical data underscore the importance of amikacin in the current landscape of antimicrobial resistance. For researchers and drug development professionals, understanding these comparative efficacies and the underlying molecular mechanisms is crucial for guiding future antibiotic development and stewardship efforts.

References

Validation

A Comparative Analysis of Amikacin Uptake and Lethal Efficacy in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Amikacin's performance against other common aminoglycosides in Escherichia coli. The following sections detai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amikacin's performance against other common aminoglycosides in Escherichia coli. The following sections detail the mechanisms of uptake and lethal action, present comparative quantitative data, and provide established experimental protocols to support further research.

Mechanism of Action: A Two-Pronged Assault

The bactericidal effect of Amikacin, like other aminoglycosides, is a culmination of its successful entry into the bacterial cell and subsequent disruption of essential cellular processes.

Uptake of Amikacin in E. coli: Breaching the Defenses

The uptake of Amikacin into E. coli is a multi-step process that involves traversing both the outer and inner membranes.

  • Initial Outer Membrane Destabilization: As a polycationic molecule, Amikacin initially interacts with the anionic lipopolysaccharide (LPS) layer of the E. coli outer membrane. This electrostatic interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS structure. The disruption of these ionic bridges increases the permeability of the outer membrane, a phenomenon known as "self-promoted uptake," allowing Amikacin to access the periplasmic space.

  • Porin-Mediated Diffusion: Amikacin can also traverse the outer membrane through protein channels called porins. Studies have shown that general diffusion porins like OmpF and OmpC, as well as the sugar-specific porin ChiP, can facilitate the passage of aminoglycosides into the periplasm.

  • Energy-Dependent Inner Membrane Transport: Once in the periplasm, Amikacin is actively transported across the inner cytoplasmic membrane. This process is energy-dependent and relies on the proton motive force (PMF) generated by the electron transport chain. This dependency on aerobic respiration is why aminoglycosides are generally ineffective against anaerobic bacteria.

Lethal Activity: Sabotaging Protein Synthesis

Upon entering the cytoplasm, Amikacin exerts its lethal effect by irreversibly binding to the 30S ribosomal subunit. This binding interferes with protein synthesis in several ways:

  • It causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.

  • It can inhibit the translocation of the ribosome along the mRNA, halting protein elongation.

  • The accumulation of misfolded or truncated proteins triggers a cellular stress response.

The combination of disrupted protein synthesis and the accumulation of aberrant proteins leads to a cascade of events, including further membrane damage, which ultimately results in bacterial cell death.

Comparative Performance of Aminoglycosides

The efficacy of aminoglycosides can be compared based on their ability to inhibit bacterial growth (Minimum Inhibitory Concentration - MIC) and to kill bacteria (Minimum Bactericidal Concentration - MBC).

In Vitro Susceptibility of E. coli

The following table summarizes the MIC and MBC values for Amikacin and other common aminoglycosides against E. coli. Lower values indicate greater potency.

AntibioticMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference
Amikacin 0.2514[1]
Gentamicin 0.2514[1]
Tobramycin 0.512[1]
Kanamycin 122[1]
Streptomycin 242[1]

Data from a pharmacodynamic study against E. coli O157:H7 strain ATCC 43888.[1]

The following table provides a broader view of the activity of these aminoglycosides against a larger collection of clinical E. coli isolates, presenting the MIC₅₀ and MIC₉₀ values, which represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Amikacin 24
Gentamicin 0.52
Tobramycin 0.54

Note: MIC values can vary significantly depending on the specific E. coli strains tested (e.g., clinical isolates vs. lab strains) and the susceptibility testing methodology used.

Signaling Pathways and Experimental Workflows

The Cpx Envelope Stress Response

The accumulation of misfolded proteins in the periplasm, a direct consequence of aminoglycoside action, triggers the Cpx two-component signal transduction system. This stress response aims to mitigate the damage and promote cell survival.

Cpx_Signaling_Pathway cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm MisfoldedProteins Misfolded Proteins (Aminoglycoside-induced) CpxA CpxA (Sensor Kinase) MisfoldedProteins->CpxA Activates CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates CpxR_P CpxR-P (Phosphorylated) DNA DNA CpxR_P->DNA Binds to promoter regions StressResponseGenes Stress Response Genes (e.g., degP, dsbA) DNA->StressResponseGenes Upregulates transcription

Caption: Cpx signaling pathway in response to aminoglycoside-induced stress.

Experimental Workflow for Bactericidal Activity Assays

A common workflow to determine the lethal activity of an antibiotic involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Bactericidal_Assay_Workflow start Start: Prepare bacterial inoculum (e.g., E. coli at a standardized density) prepare_dilutions Prepare serial dilutions of Amikacin and other aminoglycosides start->prepare_dilutions inoculate Inoculate dilutions with bacteria prepare_dilutions->inoculate incubate_mic Incubate overnight at 37°C inoculate->incubate_mic read_mic Determine MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto antibiotic-free agar read_mic->plate_mbc incubate_mbc Incubate plates overnight at 37°C plate_mbc->incubate_mbc read_mbc Determine MBC: Lowest concentration that kills ≥99.9% of bacteria incubate_mbc->read_mbc end End: Comparative lethal activity data read_mbc->end

Caption: Workflow for determining MIC and MBC of aminoglycosides.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Materials:

  • E. coli strain of interest

  • Mueller-Hinton Broth (MHB)

  • Amikacin and other aminoglycoside antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of E. coli into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Antibiotic Dilution Series:

    • Prepare a two-fold serial dilution of each antibiotic in MHB in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC of the organism.

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than a few colonies).

Protocol for Measuring Aminoglycoside Uptake Using a Fluorescently Labeled Analog

This protocol describes a general method for quantifying antibiotic uptake using a fluorescently labeled aminoglycoside (e.g., a Cy5-conjugated version) and flow cytometry.[2][3][4]

Materials:

  • E. coli strain of interest

  • Fluorescently labeled aminoglycoside (e.g., Neomycin-Cy5 as a representative analog)[3]

  • Growth medium (e.g., LB broth)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Bacterial Culture Preparation:

    • Grow E. coli to the mid-logarithmic phase of growth in the appropriate medium.

    • Harvest the cells by centrifugation and wash them twice with PBS to remove any residual medium.

    • Resuspend the bacterial pellet in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • Uptake Assay:

    • Add the fluorescently labeled aminoglycoside to the bacterial suspension at the desired concentration.

    • Incubate the mixture at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes) to measure the kinetics of uptake.

    • At each time point, take an aliquot of the cell suspension.

  • Sample Preparation for Flow Cytometry:

    • Immediately after taking the aliquot, wash the cells twice with ice-cold PBS to remove any unbound fluorescent antibiotic and to stop further uptake.

    • Resuspend the final cell pellet in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (e.g., a red laser for Cy5).

    • Gate on the bacterial population based on forward and side scatter properties.

    • Measure the mean fluorescence intensity of the bacterial population at each time point. An increase in fluorescence intensity corresponds to an increase in the uptake of the fluorescently labeled aminoglycoside.

  • Data Analysis:

    • Plot the mean fluorescence intensity as a function of time to visualize the uptake kinetics.

    • This method can be used to compare the relative uptake of different fluorescently labeled aminoglycosides or the uptake in different bacterial strains (e.g., wild-type vs. resistant mutants).

Conclusion

Amikacin remains a potent aminoglycoside against E. coli, demonstrating comparable or, in some cases, superior activity to other members of its class, particularly against strains that may have developed resistance to older aminoglycosides. Its efficacy is a direct result of its ability to efficiently enter the bacterial cell and disrupt protein synthesis. The provided data and protocols offer a framework for the continued evaluation of Amikacin and the development of novel strategies to combat aminoglycoside resistance in E. coli.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Amikacin (hydrate)

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Amikacin (hydrate). This guide provides immediate, actionable steps for personal protective equipme...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Amikacin (hydrate). This guide provides immediate, actionable steps for personal protective equipment (PPE), operational procedures, and disposal to ensure a safe laboratory environment.

Proper handling of Amikacin (hydrate), a potent aminoglycoside antibiotic, is paramount to minimize exposure risks and prevent contamination. Adherence to the following procedural guidelines will support the integrity of your research and the safety of laboratory personnel.

Personal Protective Equipment (PPE) for Amikacin (hydrate)

The following table summarizes the required personal protective equipment when handling Amikacin (hydrate). Consistent and correct use of PPE is the first line of defense against accidental exposure.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety goggles with side-shieldsEnsure a snug fit to protect against splashes and airborne particles.[1][2]
Hands Chemical-resistant glovesUse impervious gloves. Nitrile gloves are a suitable option.[3] Inspect gloves for tears or punctures before each use.
Body Impervious clothing / Laboratory coatA long-sleeved lab coat is the minimum requirement. For larger quantities or risk of significant splashing, chemical-resistant coveralls are recommended.[1][2]
Respiratory Suitable respiratorUse in areas with inadequate ventilation or when dust or aerosols may be generated.[1][2] A NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is critical for minimizing risks. The diagram below illustrates the procedural flow for safely handling Amikacin (hydrate) from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Don appropriate PPE: - Safety Goggles - Impervious Gloves - Lab Coat B Work in a well-ventilated area (e.g., fume hood) A->B C Carefully weigh and handle Amikacin (hydrate) to avoid dust and aerosol formation B->C D In case of skin or eye contact, immediately flush with copious amounts of water C->D Emergency Response E Collect waste in a suitable, closed container labeled for chemical waste C->E F Dispose of waste according to local, state, and federal regulations E->F

Caption: Workflow for Safe Handling of Amikacin (hydrate)

Disposal Plan: Waste Management

Proper disposal of Amikacin (hydrate) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All disposable materials that have come into contact with Amikacin (hydrate), including gloves, weigh boats, and pipette tips, should be segregated as chemical waste.

  • Containment: Place all contaminated waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Decontamination: Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol.[1]

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[4] Do not dispose of Amikacin (hydrate) down the drain or in the regular trash.[3]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: Wearing full personal protective equipment, contain the spill using a liquid-binding material such as diatomite or universal binders.[1] Avoid generating dust.[3]

  • Collect: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

By adhering to these safety protocols, researchers can confidently handle Amikacin (hydrate) while maintaining a safe and compliant laboratory environment.

References

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